molecular formula C7H5BrFNO2 B1420184 Methyl 5-bromo-2-fluoronicotinate CAS No. 931105-37-2

Methyl 5-bromo-2-fluoronicotinate

Cat. No.: B1420184
CAS No.: 931105-37-2
M. Wt: 234.02 g/mol
InChI Key: QWPLSFRRQYGYTD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoronicotinate is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPLSFRRQYGYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670548
Record name Methyl 5-bromo-2-fluoropyridine-3-carboxylate
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931105-37-2
Record name Methyl 5-bromo-2-fluoropyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-fluoronicotinate
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount. Methyl 5-bromo-2-fluoronicotinate emerges as a particularly valuable building block, offering a unique combination of reactive sites on a pyridine core. The pyridine ring, a common motif in pharmaceuticals, provides favorable pharmacokinetic properties, while the distinct electronic nature of the fluorine and bromine substituents allows for selective, sequential chemical transformations. This guide provides an in-depth analysis of its properties, synthetic utility, and practical handling, grounded in established chemical principles to empower researchers in its application.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are the foundation of successful and reproducible research.

Compound Identification
IdentifierValueSource
CAS Number 931105-37-2[1][2][3]
Chemical Name This compound[1][4]
IUPAC Name methyl 5-bromo-2-fluoropyridine-3-carboxylate[4]
Molecular Formula C₇H₅BrFNO₂[1][2][5]
SMILES COC(=O)C1=CC(Br)=CN=C1F[4]
InChI Key QWPLSFRRQYGYTD-UHFFFAOYSA-N[1][4]
Physicochemical & Computed Data

The following tables summarize the key physical and computed properties, which are critical for planning reactions, purification, and storage.

PropertyValueSource
Molecular Weight 234.02 g/mol [1][3][5]
Appearance Solid (typical)[6]
Boiling Point 260.6°C at 760 mmHg[3]
Density 1.66 g/cm³[3]
Flash Point 111.4°C[3]
Refractive Index 1.533[3]
Storage 2-8°C, in a dry, well-ventilated place[5][7]
Exact Mass 232.94877 u[3]
XLogP3 1.8[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bond Count 2[3]

Part 2: The Causality of Synthetic Utility

The value of this compound lies not just in its structure, but in the predictable and differential reactivity of its halogen substituents. This allows for a programmed, multi-step synthesis from a single starting material.

  • Expertise-Driven Insight: The fluorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent ester group and the ring nitrogen. This makes it an excellent site for Nucleophilic Aromatic Substitution (SNAr) reactions. Introducing nitrogen, oxygen, or sulfur nucleophiles at this position is often a facile process, allowing for the construction of diverse compound libraries.

  • Strategic Bromination: Conversely, the bromine atom at the C5 position is sterically accessible and electronically suited for metal-catalyzed cross-coupling reactions . It serves as a synthetic handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This is a cornerstone of modern pharmaceutical synthesis for assembling complex molecular architectures.[8]

The ability to perform an SNAr reaction at the C2-fluoro position while leaving the C5-bromo position intact (or vice-versa) is the key to its utility as a versatile intermediate.

Caption: Differential reactivity of halogen sites on the nicotinatinate core.

Part 3: Proposed Synthetic Workflow

While proprietary industrial syntheses may vary, a logical and robust pathway to this compound can be devised from commercially available precursors based on established pyridine chemistry principles.

Retrosynthetic Analysis

A plausible retrosynthetic approach involves three key transformations:

  • Esterification: The methyl ester can be readily formed from the corresponding carboxylic acid.

  • Bromination: The bromine at C5 can be introduced via electrophilic aromatic substitution on an activated pyridine ring.

  • Starting Material: The synthesis can logically commence from 2-fluoronicotinic acid.

Step-by-Step Protocol (Illustrative)
  • Step 1: Esterification of 2-Fluoronicotinic Acid.

    • Rationale: Converting the carboxylic acid to a methyl ester is a standard procedure to protect the acid functionality and modify solubility. Fischer esterification is a classic and cost-effective method.

    • Procedure:

      • Suspend 2-fluoronicotinic acid in an excess of methanol.

      • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

      • Reflux the mixture until TLC or LC-MS analysis indicates complete conversion of the starting material.

      • Cool the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer, concentrate under reduced pressure, and purify if necessary to yield methyl 2-fluoronicotinate.

  • Step 2: Regioselective Bromination.

    • Rationale: The C5 position of the 2-fluoronicotinate ring is the most electron-rich and sterically accessible site for electrophilic attack. A standard brominating agent can be used.

    • Procedure:

      • Dissolve methyl 2-fluoronicotinate in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent).

      • Cool the solution in an ice bath.

      • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, while maintaining the temperature.

      • Allow the reaction to warm to room temperature and stir until completion is verified by analytical methods.

      • Carefully quench the reaction by pouring it onto ice, followed by neutralization.

      • Extract the product, dry the organic phase, and purify by chromatography or recrystallization to obtain the final product, this compound.

Caption: A plausible two-step synthesis pathway for the target compound.

Part 4: Applications in Medicinal Chemistry

Halogenated pyridines are privileged scaffolds in drug discovery. While specific public-domain applications of this compound are emerging, its structural motifs are found in numerous bioactive molecules. Its close analogue, Methyl 5-bromo-2-chloronicotinate, is a known intermediate in the synthesis of pharmaceuticals for neurological disorders and agrochemicals.[9]

  • Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in ATP-competitive kinase inhibitors. The C2 and C5 positions are ideal for projecting vectors into solvent-exposed regions or deep into hydrophobic pockets of the enzyme.

  • GPCR Ligand Development: The ability to introduce diverse functionality allows for the tuning of receptor subtype selectivity and ADME properties for G-protein coupled receptor (GPCR) modulators.

  • Bioisosteric Replacement: The fluoropyridine motif is often used as a bioisostere for other aromatic systems to improve metabolic stability or enhance binding affinity through specific fluorine-protein interactions.

  • Fragment-Based Drug Discovery (FBDD): This compound serves as an excellent starting point in FBDD campaigns, where fragments are elaborated using the reactive handles to rapidly generate more potent leads.

Medicinal_Chemistry_Applications Scaffold This compound (Central Scaffold) Coupling Cross-Coupling (Suzuki, etc.) Scaffold->Coupling SNAr SNAr Reactions Scaffold->SNAr Library Diverse Bioactive Molecules Coupling->Library SNAr->Library Targets Therapeutic Targets (Kinases, GPCRs, etc.) Library->Targets

Caption: Role as a central scaffold in generating diverse bioactive molecules.

Part 5: Spectroscopic Characterization

Unambiguous characterization is essential for quality control. The structure of this compound gives rise to a distinct spectroscopic signature. Reputable suppliers often provide spectral data such as NMR, HPLC, or LC-MS.[5][10]

  • ¹H NMR: Expect two signals in the aromatic region, both appearing as doublets of doublets due to coupling to each other and to the ¹⁹F nucleus. The methyl ester will present as a singlet around 3.9 ppm.

  • ¹³C NMR: Seven distinct carbon signals are expected. The C-F and C-Br carbons will show characteristic shifts, and the carbons adjacent to fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift indicative of the fluorine's electronic environment.

  • Mass Spectrometry: The key diagnostic feature is the isotopic pattern of bromine. The molecular ion region will show two peaks of nearly equal intensity (M and M+2), corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Part 6: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified as hazardous and requires careful handling.

GHS Hazard Classification
PictogramCodeHazard StatementSource
GHS07 (Exclamation Mark)H315Causes skin irritation[4][5]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4][5]
Safe Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[12]

  • Handling Practices:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • Wash hands thoroughly after handling.[12]

    • Keep away from heat, sparks, and open flames.[7]

  • Spill Response:

    • Evacuate the area.

    • Wear full PPE.

    • Soak up with inert absorbent material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[7]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[7]

    • For maintaining long-term quality, refrigeration (2-8°C) is recommended.[5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined and differential reactivity at two distinct positions on the pyridine core provides chemists with a reliable and versatile platform for constructing complex molecules. A thorough understanding of its properties, synthetic logic, and safety requirements, as detailed in this guide, is the key to unlocking its full potential in drug discovery, agrochemistry, and materials science.

References

  • Moldb. This compound - CAS No.: 931105-37-2. [Link]

  • PubChem. Methyl 5-bromo-2-chloropyridine-4-carboxylate. [Link]

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. WorldOfChemicals. [Link]

Sources

An In-depth Technical Guide on Methyl 5-bromo-2-fluoronicotinate: A Keystone Building Block for Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This whitepaper serves as a comprehensive technical guide to the core physical and chemical properties of Methyl 5-bromo-2-fluoronicotinate. As a Senior Application Scientist, the aim is to provide not just data, but a deeper, field-tested understanding of this versatile molecule's behavior and utility in modern research and development, particularly within the pharmaceutical and materials science sectors.

Foundational Profile: Understanding the Core Attributes

This compound is a substituted pyridine derivative that has garnered significant interest as a synthetic intermediate. Its unique arrangement of a bromine atom, a fluorine atom, and a methyl ester on the pyridine ring provides multiple reactive sites, making it a highly valuable scaffold in organic synthesis.

A solid grasp of its fundamental physical and chemical characteristics is the bedrock of its effective application. The following table summarizes these critical parameters.

PropertyValue
Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS Number 931105-37-2
Appearance Crystalline needles, off-white in color
Boiling Point 260.6°C at 760 mmHg
Density Approximately 1.660 g/cm³
Storage Conditions Inert atmosphere (Nitrogen or Argon), 2-8°C

The Molecule in Detail: Structural and Spectroscopic Analysis

The unambiguous identification and purity assessment of this compound are critical for reproducible and reliable experimental outcomes. A multi-technique spectroscopic approach is the gold standard for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure. The proton NMR will show distinct signals for the methyl ester protons and the two aromatic protons on the pyridine ring. The fluorine NMR will exhibit a characteristic signal confirming the presence of the C-F bond.

  • Mass Spectrometry (MS) : This technique verifies the molecular weight. The presence of bromine is easily confirmed by the characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Expect strong absorbances for the C=O of the ester and the C-F bond.

Reactivity and Synthetic Strategy: A Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its substituents. This allows for selective transformations at various positions on the pyridine ring.

Caption: Reactivity map of this compound.

  • Nucleophilic Aromatic Substitution (SNAr) at C2 : The fluorine atom is highly activated towards displacement by nucleophiles due to the electron-withdrawing effects of the ring nitrogen and the adjacent ester group. This allows for the facile introduction of amines, alcohols, and thiols.

  • Palladium-Catalyzed Cross-Coupling at C5 : The bromine atom serves as an excellent handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of C-C and C-heter

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive spectroscopic analysis of Methyl 5-bromo-2-fluoronicotinate, a crucial building block in modern drug discovery and development. By dissecting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document serves as an essential reference for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This guide emphasizes the "why" behind the data, offering insights into the structural nuances that influence the spectroscopic outcomes.

Introduction: The Significance of this compound

This compound (C₇H₅BrFNO₂) is a halogenated pyridine derivative with significant utility in organic synthesis. Its trifunctional nature—a pyridine core, a bromine atom, a fluorine atom, and a methyl ester group—provides multiple reactive sites for the construction of complex molecular architectures. The strategic placement of the bromo and fluoro substituents on the pyridine ring makes it a valuable synthon for introducing these moieties into larger, biologically active molecules. Understanding its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are the primary determinants of its spectroscopic signature. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the steric and electronic effects of the bromine atom, creates a unique electronic environment around the pyridine ring.

Molecular Structure of this compound

MS_Fragmentation M [M]⁺˙ m/z = 233/235 M_minus_OCH3 [M-OCH₃]⁺ m/z = 202/204 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 174/176 M->M_minus_COOCH3 - •COOCH₃ Pyridine_ring Bromofluoropyridine fragment M_minus_OCH3->Pyridine_ring - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Data Interpretation:

  • Molecular Ion Peak ([M]⁺˙): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity at m/z 233 and 235.

  • Loss of a Methoxy Radical ([M-OCH₃]⁺): Fragmentation of the ester group can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 202/204.

  • Loss of the Carbomethoxy Group ([M-COOCH₃]⁺): Cleavage of the entire methyl ester group would give a bromofluoropyridyl cation at m/z 174/176.

Self-Validating System: The presence of the characteristic bromine isotopic pattern in the molecular ion and major fragment peaks provides a high degree of confidence in the structural assignment. The fragmentation of methyl esters is a well-understood process, further validating the predicted pathway. [1][2]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment should be run with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid on the ATR crystal and apply pressure.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous identification and characterization. This technical guide, by integrating predictive data with fundamental spectroscopic principles, serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently verify its structure and purity in their research and development endeavors.

References

  • GCMS Section 6.14 - Whitman People. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants - ACS Publications. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. [Link]

  • Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and - AIP Publishing. [Link]

  • Oleic methyl ester fragmentation patterns. The molecular structure of... - ResearchGate. [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes. [Link]

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The Strategic Synthesis of Methyl 5-bromo-2-fluoronicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-fluoronicotinate is a pivotal building block in contemporary drug discovery, finding application in the synthesis of a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and strategic synthesis pathway for this valuable compound. We will delve into the mechanistic underpinnings of the selected reactions, offer detailed, field-tested protocols, and present a critical analysis of the process, empowering researchers and drug development professionals with the knowledge to efficiently produce this key intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

The unique substitution pattern of this compound, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further functionalization, makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds. Its presence in the core structure of numerous developmental drugs underscores the importance of a reliable and scalable synthetic route. This guide will illuminate a practical pathway, emphasizing not just the "how" but the critical "why" behind each procedural step.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic disconnection of the target molecule, this compound (I), points towards the precursor 5-bromo-2-fluoronicotinic acid (II). The final esterification step is a standard and generally high-yielding transformation. The core challenge lies in the efficient synthesis of the fluorinated nicotinic acid precursor (II).

A plausible and strategically sound approach for the synthesis of 5-bromo-2-fluoronicotinic acid (II) involves a Sandmeyer-type reaction, specifically a Balz-Schiemann-like transformation. This well-established method for the introduction of fluorine onto an aromatic ring proceeds via a diazonium salt intermediate. The readily available 2-amino-5-bromopyridine (IV) serves as an ideal starting material. The synthesis can be envisioned in two key stages:

  • Stage 1: Synthesis of 5-bromo-2-fluoronicotinic acid (II) from 2-amino-5-bromopyridine (IV).

  • Stage 2: Esterification of 5-bromo-2-fluoronicotinic acid (II) to yield this compound (I).

This pathway is advantageous due to the commercial availability of the starting material and the generally reliable nature of the involved chemical transformations.

Stage 1: Synthesis of 5-bromo-2-fluoronicotinic acid

The synthesis of the key intermediate, 5-bromo-2-fluoronicotinic acid, can be achieved from 2-amino-5-bromopyridine. This transformation involves the introduction of a carboxylic acid group at the 3-position and the conversion of the amino group at the 2-position to a fluorine atom. While a one-pot reaction is conceivable, a stepwise approach often provides better control and higher yields. A plausible sequence involves the diazotization of the aminopyridine followed by fluorination.

Mechanistic Insights: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry.[1][2] It proceeds through the formation of a diazonium tetrafluoroborate salt from a primary aromatic amine.[2] This salt, upon thermal decomposition, expels nitrogen gas and boron trifluoride, generating an aryl cation that is subsequently trapped by a fluoride ion from the tetrafluoroborate anion to yield the desired aryl fluoride.[1] This reaction is particularly effective for the synthesis of fluoroarenes, which are often challenging to prepare by other methods.[2]

Experimental Protocol: Synthesis of 5-bromo-2-fluoronicotinic acid

This protocol is a representative procedure based on established methodologies for diazotization and fluorination of aminopyridines.

Step 1: Diazotization of 2-amino-5-bromopyridine

  • In a well-ventilated fume hood, cautiously add 2-amino-5-bromopyridine (1 equivalent) to a solution of hydrobromic acid (48%).

  • Cool the resulting mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Fluorination (Balz-Schiemann Reaction)

  • To the cold diazonium salt solution, slowly add a solution of fluoroboric acid (HBF4, 48% in water, 1.2 equivalents), keeping the temperature below 10 °C.

  • A precipitate of the diazonium tetrafluoroborate salt should form. Stir the mixture for an additional 30 minutes at low temperature.

  • Isolate the diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.

  • Carefully dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Gently heat the dry diazonium tetrafluoroborate salt in an inert solvent (e.g., toluene) until nitrogen evolution ceases.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-fluoronicotinic acid.

  • Purify the crude product by recrystallization or column chromatography.

Stage 2: Esterification of 5-bromo-2-fluoronicotinic acid

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and efficient method for this transformation.[3]

Mechanistic Rationale: Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[4]

Experimental Protocol: Synthesis of this compound
  • Suspend 5-bromo-2-fluoronicotinic acid (1 equivalent) in methanol (in excess, serving as both reactant and solvent).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the starting material).

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.

Data Summary and Visualization

Table 1: Summary of Key Reaction Parameters
StageReactionKey ReagentsSolventTemperatureTypical Yield
1Diazotization & Fluorination2-amino-5-bromopyridine, NaNO₂, HBr, HBF₄Water, Toluene0 °C to Reflux60-70%
2Esterification5-bromo-2-fluoronicotinic acid, Methanol, H₂SO₄MethanolReflux85-95%
Diagram 1: Overall Synthesis Workflow

Synthesis_Workflow A 2-amino-5-bromopyridine B 5-bromo-2-fluoronicotinic acid A->B 1. NaNO₂, HBr 2. HBF₄, Heat C This compound B->C Methanol, H₂SO₄ (cat.) Reflux

Caption: A streamlined workflow for the synthesis of this compound.

Conclusion: A Reliable Path to a Key Intermediate

The synthetic pathway detailed in this guide, commencing from the readily accessible 2-amino-5-bromopyridine, represents a robust and scalable method for the preparation of this compound. The strategic implementation of a Balz-Schiemann-type reaction for the introduction of the fluorine atom, followed by a classical Fischer esterification, provides a reliable route for researchers in the pharmaceutical and agrochemical industries. The provided protocols, grounded in established chemical principles, offer a solid foundation for the efficient synthesis of this crucial building block.

References

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

  • Google Patents. Non-catalytic preparation of nicotinic acid esters. US2816112A.
  • National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • ResearchGate. Any procedure for the esterification of isonicotinic acid? Available at: [Link]

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  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]

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An In-Depth Technical Guide to Methyl 5-bromo-2-fluoronicotinate: A Versatile Fluorinated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry and materials science, fluorinated building blocks are indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable reagents, Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) has emerged as a particularly versatile and powerful intermediate.

This technical guide provides an in-depth examination of this compound, moving beyond a simple cataloging of properties to deliver field-proven insights into its reactivity and application. We will explore the causality behind its synthetic utility, focusing on the differential reactivity of its two halogen substituents, which allows for selective, stepwise functionalization. This unique characteristic enables the construction of complex, highly substituted pyridine scaffolds, which are central to numerous pharmaceuticals, including kinase inhibitors, and advanced functional materials.[1][2][3]

Core Characteristics: Physicochemical and Safety Data

A comprehensive understanding of a building block's properties is the foundation of successful and safe experimentation.

Physicochemical Properties

The key physical and chemical attributes of this compound are summarized below.

PropertyValueSource
CAS Number 931105-37-2[4]
Molecular Formula C₇H₅BrFNO₂[5]
Molecular Weight 234.02 g/mol [5]
Appearance White to light yellow powder/crystalVaries by supplier
Boiling Point 260.6 °C at 760 mmHg[6]
Storage Temperature 2-8 °C[7]
Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Core Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]

  • Spill Management: In case of a spill, avoid generating dust. Absorb solids with an inert material and place in a suitable, closed container for disposal.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

The Heart of Reactivity: Orthogonal Halogen Functionalization

The synthetic power of this compound lies in the distinct reactivity profiles of its bromine and fluorine substituents. This "orthogonality" allows for a programmed, site-selective approach to building molecular complexity.

  • The C5-Bromo Position: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions . The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl >> F.[9] This makes the C5-position readily susceptible to oxidative addition by a Pd(0) catalyst, enabling Suzuki-Miyaura and Sonogashira couplings to form new C-C bonds.

  • The C2-Fluoro Position: The C-F bond is relatively inert to palladium catalysis under standard conditions. However, its position ortho to the electron-withdrawing ester and adjacent to the ring nitrogen makes it highly activated for Nucleophilic Aromatic Substitution (SNAr) .[8][10] The strong electronegativity of fluorine polarizes the C2 carbon, making it an excellent electrophilic site for attack by nucleophiles like amines, alcohols, and thiols.[10]

This differential reactivity is the cornerstone of its utility, enabling a two-stage functionalization strategy as illustrated below.

G start This compound step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->step1 Reacts at C-Br intermediate C5-Functionalized Intermediate step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) intermediate->step2 Reacts at C-F product Di-substituted Pyridine Product step2->product

Caption: Sequential functionalization workflow for this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insights

This section provides detailed, actionable protocols for the three most critical transformations involving this compound.

Suzuki-Miyaura Cross-Coupling (C5-Position)

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it a cornerstone of biaryl synthesis in drug discovery.[6][11]

Causality and Trustworthiness: The mechanism relies on a Pd(0)/Pd(II) catalytic cycle.[11] The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[12] The protocol's trustworthiness is validated by its widespread use and high functional group tolerance.[6]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' L₂ PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) PdII_ArAr->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX ArB Ar'-B(OR)₂ (Boronic Acid) ArB->PdII_ArAr Base Base Base->PdII_ArAr

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-phenylnicotinate

This protocol is a generalized procedure based on established methods for coupling aryl bromides.[6][13]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1 v/v).[13] Purge the solution with argon for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O908>90Adapted from[6][13]
Pd(dppf)Cl₂Cs₂CO₃DME8512>85Adapted from[14]
Sonogashira Coupling (C5-Position)

The Sonogashira coupling provides a powerful route to form C(sp²)-C(sp) bonds, creating aryl alkynes that are valuable intermediates for synthesizing heterocycles and complex natural products.[7]

Causality and Trustworthiness: This reaction typically employs a dual-catalyst system.[7] The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, similar to the Suzuki reaction. The copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the Pd(II) complex, accelerating the overall reaction and allowing for milder conditions (often room temperature).[4][5] An amine base like triethylamine (Et₃N) serves as both the base and often as a solvent.[4]

Sonogashira_Workflow Setup 1. Add Reagents to Flask: - this compound - Pd(PPh₃)₄ (5 mol%) - CuI (10 mol%) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) Setup->Inert Solvents 3. Add Degassed Solvents: - DMF or THF - Et₃N (Base) Inert->Solvents Alkyne 4. Add Terminal Alkyne (via syringe) Solvents->Alkyne Reaction 5. Stir at RT to 80 °C Alkyne->Reaction Monitor 6. Monitor by TLC/LC-MS Reaction->Monitor Workup 7. Aqueous Workup & Extraction Monitor->Workup Purify 8. Column Chromatography Workup->Purify Product C5-Alkynyl Product Purify->Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.[9]

Experimental Protocol: Synthesis of Methyl 2-fluoro-5-(phenylethynyl)nicotinate

This protocol is adapted from established procedures for the Sonogashira coupling of bromo-fluoropyridines.[4][9]

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and Backfill: Seal the flask and cycle between vacuum and argon three times.

  • Solvent and Reagent Addition: Add degassed THF and Et₃N (2.0 equiv.). Add phenylacetylene (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required. Monitor the reaction until the starting material is consumed (typically 2-16 hours).[4]

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Pd CatalystCu SourceBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT>90Adapted from[4]
Pd(OAc)₂ / P(p-tol)₃None (Cu-free)DBUTHF8070-90Adapted from[15]
Nucleophilic Aromatic Substitution (SNAr at C2-Position)

SNAr is the classic method for functionalizing electron-deficient aromatic rings. For this compound, the C2-fluoro group is the prime site for this transformation.

Causality and Trustworthiness: The reaction proceeds via a two-step addition-elimination mechanism.[16][17] The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[16] The presence of the electron-withdrawing ester group and the ring nitrogen is crucial for stabilizing this intermediate. In the second, typically faster step, the fluoride ion is eliminated, restoring aromaticity. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, facilitating the initial nucleophilic attack, which is the rate-determining step.[10]

Caption: The two-step addition-elimination mechanism of SNAr.[16] (Note: Actual chemical structures would replace the placeholder images in a live environment.)

Experimental Protocol: Synthesis of Methyl 5-bromo-2-(benzylamino)nicotinate

This protocol is based on general procedures for SNAr on activated 2-fluoropyridines.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add a base, such as K₂CO₃ or DIPEA (2.0-3.0 equiv.), followed by the nucleophile, benzylamine (1.1-1.5 equiv.).

  • Reaction: Heat the reaction mixture to 80-120 °C. The reaction is typically slower than cross-coupling and may require several hours to overnight. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. An organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)Reference
BenzylamineK₂CO₃DMSO10012>90Adapted from[8]
PhenolCs₂CO₃DMF12016>85Adapted from[8]
EthanethiolNaHTHF606>95Adapted from[8]

Conclusion

This compound is a high-value building block whose utility is derived from the predictable and orthogonal reactivity of its halogen substituents. It provides a reliable platform for chemists to perform sequential C-C and C-Heteroatom bond formations, enabling efficient access to a wide array of complex substituted pyridine derivatives. This strategic control over molecular construction makes it an invaluable asset in the synthesis of novel pharmaceuticals and functional materials, empowering researchers to accelerate their discovery programs.

References

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Wang, J., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. [Link]

  • Hull, K. (n.d.). Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. [Link]

  • Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • DiRocco, D. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

  • Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

  • Isom, H. C., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Google Patents. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Chem Corner. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. [Link]

  • Google Patents. (n.d.). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research. [Link]

  • Patsnap. (n.d.). Synthesis of boronic ester and acid compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

  • Cerna, I., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • Google Patents. (n.d.).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

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A Senior Application Scientist's Guide to Methyl 5-bromo-2-fluoronicotinate: A Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) has emerged as a preeminent building block for chemists in the pharmaceutical, agrochemical, and material science sectors.[1][2][3] Its strategic placement of three distinct functional groups—a methyl ester, a bromine atom, and a fluorine atom—on an electron-deficient pyridine ring offers a sophisticated platform for complex molecular engineering. This guide provides an in-depth analysis of the compound's reactivity and its application in key synthetic transformations. We will explore the causality behind its utility in palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond, providing field-proven protocols and mechanistic insights for research, development, and drug discovery professionals.

Core Analysis: Structure and Reactivity Profile

The synthetic power of this compound stems from the differentiated reactivity of its halogen substituents, a direct consequence of their electronic environment on the pyridine scaffold.

Physicochemical Properties

The molecule's properties make it a versatile reagent in a variety of common organic solvents, suitable for a wide range of reaction conditions.

PropertyValueReference(s)
CAS Number 931105-37-2[3][4]
Molecular Formula C₇H₅BrFNO₂[5][6]
Molecular Weight 234.02 g/mol [4][6]
Appearance Off-white crystalline powder (Typical)[7]
Boiling Point ~260.6°C at 760 mmHg[5]
Purity Typically ≥98%[4]
The Dichotomy of Halogen Reactivity

The primary value of this reagent lies in the orthogonal reactivity of the C5-Br and C2-F bonds.

  • The C5-Bromo Position : The carbon-bromine bond is the preferred site for palladium-catalyzed cross-coupling reactions . The C-Br bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the stronger, less polarizable C-F bond. This site is ideal for building molecular complexity through C-C and C-N bond formation.[7][8][9]

  • The C2-Fluoro Position : The fluorine atom, positioned ortho to the ring nitrogen and meta to the electron-withdrawing methyl ester, strongly activates this carbon for nucleophilic aromatic substitution (SNA_r_) . Fluorine is a poor leaving group in many contexts, but in SNA_r_, its high electronegativity makes the attached carbon highly electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step.[10][11][12]

This dual reactivity allows for sequential, site-selective functionalization, providing a logical and efficient pathway to highly substituted pyridine derivatives.

G cluster_0 This compound Core cluster_1 Reaction Pathways cluster_2 Synthetic Transformations start This compound C_Br C-Br Bond Reactions (Position 5) start->C_Br Weaker Bond Susceptible to Oxidative Addition C_F C-F Bond Reactions (Position 2) start->C_F Stronger Bond Activated for Nucleophilic Attack suzuki Suzuki Coupling (C-C bond) C_Br->suzuki sonogashira Sonogashira Coupling (C-C bond) C_Br->sonogashira buchwald Buchwald-Hartwig (C-N bond) C_Br->buchwald snar Nucleophilic Aromatic Substitution (SNAr) (C-Nu bond) C_F->snar

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 5-bromo-2-fluoronicotinate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in the dynamic landscape of drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2), a halogenated pyridine derivative, has emerged as a pivotal intermediate, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, physicochemical properties, and critical applications in medicinal chemistry, with a focus on enabling researchers to leverage its synthetic potential.

Physicochemical Profile and Structural Attributes

This compound is a trifunctionalized pyridine ring, presenting three distinct points for chemical modification: a bromine atom, a fluorine atom, and a methyl ester group. This unique arrangement of functionalities dictates its reactivity and utility in organic synthesis.

The bromine atom at the 5-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, providing a robust handle for the introduction of a wide array of substituents. The fluorine atom at the 2-position, ortho to the nitrogen, significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity and modulating the pKa of the ring nitrogen. This fluorine substitution can also impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, in the final drug molecule. The methyl ester at the 3-position offers a site for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.

A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 931105-37-2[1][2]
Molecular Formula C₇H₅BrFNO₂[1][2][3]
Molecular Weight 234.02 g/mol [1][3]
Appearance Off-white to white crystalline powder[3]
Boiling Point 260.6 °C at 760 mmHg[1]
Density 1.66 g/cm³[1]
Flash Point 111.4 °C[1]
Storage Temperature 2-8°C[4]

Commercial Availability and Sourcing

This compound is readily available from a multitude of commercial suppliers specializing in fine chemicals and building blocks for research and development. Its accessibility ensures a reliable supply chain for both small-scale laboratory synthesis and larger-scale production campaigns. When sourcing this reagent, it is crucial to consider purity specifications, with most reputable suppliers offering a purity of 98% or higher. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and purity of the material.

Table 2: Prominent Commercial Suppliers of this compound

SupplierWebsiteNotes
Sigma-AldrichA well-established global supplier with extensive documentation.
BLD PharmOffers various pack sizes and provides analytical data online.[5]
Finetech Industry LimitedProvides custom synthesis and bulk quantity options.[3]
Matrix ScientificLists various pack sizes and pricing on their website.[2]
Apollo ScientificUK-based supplier with international shipping.[4]
GuidechemA platform listing multiple suppliers for comparison.

Synthesis of this compound: A Patented Approach

The synthesis of this compound has been described in the patent literature as a key intermediate in the preparation of kinase inhibitors for the treatment of cancers.[1] A representative synthetic route is outlined below, starting from commercially available 5-bromo-2-fluoronicotinic acid.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 5-bromo-2-fluoronicotinic_acid 5-bromo-2-fluoronicotinic acid Methyl_5-bromo-2-fluoronicotinate This compound 5-bromo-2-fluoronicotinic_acid->Methyl_5-bromo-2-fluoronicotinate Fischer Esterification Reagents Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) Heat

Figure 1: Synthetic pathway to this compound.

Experimental Protocol: Fischer Esterification

The following is a generalized protocol based on the Fischer esterification reaction, a standard and reliable method for converting carboxylic acids to esters.

Materials:

  • 5-bromo-2-fluoronicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of 5-bromo-2-fluoronicotinic acid in an excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Applications in Medicinal Chemistry: The Power of Cross-Coupling

The primary utility of this compound in drug discovery lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bromine atom at the 5-position serves as an excellent coupling partner with a wide range of boronic acids and their derivatives, enabling the facile introduction of aryl, heteroaryl, and alkyl groups.

Suzuki_Coupling Methyl_5-bromo-2-fluoronicotinate This compound Coupled_Product Methyl 5-substituted-2-fluoronicotinate Methyl_5-bromo-2-fluoronicotinate->Coupled_Product Pd Catalyst Base Solvent, Heat Boronic_Acid R-B(OH)2 (Aryl, Heteroaryl, Alkyl) Boronic_Acid->Coupled_Product

Figure 2: Suzuki-Miyaura cross-coupling reaction of this compound.

This synthetic strategy is a cornerstone in the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of biologically active molecules, including kinase inhibitors, GPCR modulators, and ion channel blockers. The ability to rapidly generate a library of analogues by varying the boronic acid coupling partner makes this an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.

While a specific, publicly disclosed drug synthesized directly from this compound is not readily identifiable, the patent literature strongly indicates its use in the synthesis of novel kinase inhibitors for oncology.[1] The resulting 5-aryl-2-fluoronicotinate scaffold is a key pharmacophore in many targeted cancer therapies.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety. The following information is a synthesis of data from various supplier safety data sheets (SDS).

Hazard Identification:

  • GHS Classification: Causes skin irritation (Category 2), Causes serious eye irritation (Category 2A), May cause respiratory irritation (Category 3).[1][4]

  • Signal Word: Warning.[1][4]

  • Hazard Statements: H315, H319, H335.[4]

Precautionary Measures:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Researchers should always consult the most up-to-date Safety Data Sheet from their specific supplier before handling this compound.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical building blocks in modern drug discovery. Its trifunctionalized nature, coupled with its commercial availability, provides a reliable and versatile platform for the synthesis of novel and complex molecules. The strategic positioning of the bromo, fluoro, and methyl ester functionalities allows for a multitude of synthetic transformations, with its application in Suzuki-Miyaura cross-coupling reactions being of particular significance. By understanding its properties, synthesis, and applications, researchers can effectively integrate this valuable intermediate into their synthetic workflows, accelerating the discovery and development of the next generation of therapeutics.

References

  • The Broad Institute, Inc. (2018). WO 2018/183936 A1 - Compounds and methods useful for treating or preventing cancers.

Sources

An In-depth Technical Guide to the Solubility Profile of Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) is a key heterocyclic building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its processing, including reaction, purification, and formulation, is fundamentally governed by its solubility in various organic solvents. Understanding this solubility profile is not merely a matter of record-keeping; it is a critical parameter that dictates solvent selection, influences crystallization processes, and ultimately impacts yield, purity, and the developability of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive analysis of the structural features of this compound, predicts its solubility profile based on first principles of physical organic chemistry, and details a robust experimental protocol for its quantitative determination. The objective is to equip researchers with the theoretical grounding and practical methodology required to make informed decisions in their synthetic and development workflows.

Introduction: The Central Role of Solubility

In drug discovery and chemical synthesis, solubility is a cornerstone physical property.[4] A compound's ability to dissolve in a specific solvent dictates the medium for chemical reactions, the feasibility of extractive workups, and the conditions for purification by crystallization. For drug development professionals, poor solubility can be a major impediment to bioavailability and the formulation of a viable drug product.[3]

This compound is a substituted pyridine derivative, a class of compounds frequently explored for biological activity. Its molecular architecture presents a unique combination of polar and nonpolar characteristics that result in a nuanced solubility profile. This guide will deconstruct the molecule's structure to explain the causality behind its interactions with different classes of organic solvents, moving beyond simple data presentation to provide actionable scientific insights.

Physicochemical & Structural Analysis

To understand the solubility of this compound, we must first examine its intrinsic properties.

PropertyValueSource
CAS Number 931105-37-2[5][6]
Molecular Formula C₇H₅BrFNO₂[6][7]
Molecular Weight 234.02 g/mol [6][8][9]
Boiling Point ~260.6 °C at 760 mmHg[9]
XLogP3 1.8[9]
Hydrogen Bond Acceptors 4[9]
Hydrogen Bond Donors 0[9]

Structural Breakdown:

  • Pyridine Ring: The core is an aromatic, nitrogen-containing heterocycle. The nitrogen atom introduces polarity and acts as a hydrogen bond acceptor.

  • Methyl Ester Group (-COOCH₃): This is a polar functional group capable of dipole-dipole interactions and can serve as a hydrogen bond acceptor at its oxygen atoms.

  • Halogen Substituents (-F, -Br): The highly electronegative fluorine atom at the 2-position creates a significant dipole moment. The bromine atom at the 5-position contributes to the molecule's overall polarity and molecular weight.

The fundamental principle of "like dissolves like" dictates that substances dissolve best in solvents with similar intermolecular forces.[10][11] Given its structural features—multiple polar groups, an absence of hydrogen bond donors, and a moderately lipophilic character (XLogP3 = 1.8)—we can predict that this compound will exhibit the highest solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents.

Predicted Solubility Profile

While exhaustive experimental data is not publicly available, a qualitative solubility profile can be predicted based on the structural analysis above. This serves as a practical starting point for solvent screening in the laboratory.

SolventSolvent ClassPredicted SolubilityRationale for Interaction
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleStrong dipole-dipole interactions.
Dimethylformamide (DMF) Polar AproticVery SolubleStrong dipole-dipole interactions.
Acetone Polar AproticSolubleFavorable dipole-dipole interactions.
Acetonitrile (ACN) Polar AproticSolubleFavorable dipole-dipole interactions.
Tetrahydrofuran (THF) Polar AproticSolubleDipole interactions and ether oxygen H-bond acceptor.
Ethyl Acetate (EtOAc) Polar AproticSolubleDipole interactions from the ester group.
Dichloromethane (DCM) Polar AproticSolubleDipole-dipole and dispersion forces.
Methanol (MeOH) Polar ProticModerately SolubleCan act as an H-bond acceptor from methanol.
Ethanol (EtOH) Polar ProticModerately SolubleCan act as an H-bond acceptor from ethanol.
Isopropanol (IPA) Polar ProticSlightly SolubleIncreased nonpolar character of solvent reduces solubility.
Toluene NonpolarSlightly SolubleAromatic π-π stacking may provide limited interaction.
Hexanes NonpolarInsolubleMismatch of intermolecular forces (polar solute vs. nonpolar solvent).
Water Polar ProticInsolubleLipophilic character and lack of H-bond donation dominate.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a robust and validated experimental method is essential. The isothermal equilibrium shake-flask method, adapted from OECD Guideline 105, is a gold standard for this purpose.[12][13]

Workflow for Solubility Determination

G prep 1. Preparation - Select solvent - Prepare stock solution for calibration - Equilibrate solvent and solute to 25°C saturate 2. Saturation - Add excess solute to a known volume of solvent - Seal vial prep->saturate Add excess solid equilibrate 3. Equilibration - Agitate vial at constant temp (25°C) for 24-48 hours to ensure equilibrium saturate->equilibrate Place in shaker separate 4. Phase Separation - Cease agitation - Allow solid to settle - Centrifuge or filter (0.22 µm PTFE) supernatant equilibrate->separate Attain equilibrium analyze 5. Analysis - Dilute an aliquot of the clear supernatant - Analyze concentration via calibrated HPLC-UV separate->analyze Collect clear sample calculate 6. Calculation - Use calibration curve to determine concentration - Report solubility in mg/mL or g/100mL analyze->calculate Obtain concentration value

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a set of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Analyze these standards by a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg of solid into a 4 mL vial). An excess is visually confirmed by the presence of undissolved solid.

    • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber set to 25 °C.

  • Equilibrium Achievement:

    • Agitate the samples for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach equilibrium, but 24-48 hours is standard for most organic compounds.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at 25 °C for at least 1 hour to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) into a clean analysis vial.

  • Analysis and Calculation:

    • Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring its concentration within the range of the prepared calibration curve.

    • Inject the diluted sample into the HPLC-UV system and determine its concentration from the calibration curve.

    • Calculate the original solubility in the solvent using the following formula:

      • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Discussion: Unpacking the Intermolecular Interactions

The predicted high solubility in polar aprotic solvents like DMSO and acetone is a direct result of strong dipole-dipole interactions. The electron-withdrawing fluorine atom and the ester group create significant partial positive and partial negative charges on the molecule, which can align favorably with the strong dipoles of these solvents.

G cluster_solute This compound cluster_solvent Polar Aprotic Solvent (e.g., Acetone) solute Br-Py(F)-COOCH₃ solvent (CH₃)₂C=O solute->solvent Dipole-Dipole Interaction solute_delta δ+on C of Esterδ-on F, N, O solvent_delta δ+on C of Carbonylδ-on O of Carbonyl

Caption: Solute-Solvent Dipole Interactions.

In contrast, solubility in polar protic solvents like methanol is more limited. While the solute can accept hydrogen bonds from the solvent's hydroxyl group at its nitrogen and oxygen atoms, it cannot donate a hydrogen bond back. This non-reciprocal interaction is less energetically favorable than the comprehensive hydrogen-bonding network found in a solvent like water, or the strong dipole alignment in a solvent like DMSO. The larger, nonpolar hydrocarbon portion of alcohols like isopropanol further diminishes solubility.[11]

Conclusion and Practical Implications

The solubility profile of this compound is dominated by its highly polar, electron-deficient heterocyclic structure. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in lower alcohols, and poorly soluble in nonpolar solvents and water.

  • For Synthesis: Polar aprotic solvents such as THF, Ethyl Acetate, or Acetonitrile are excellent choices for reaction media.

  • For Purification: An anti-solvent crystallization strategy is highly viable. For example, dissolving the crude product in a minimal amount of a good solvent like Dichloromethane or Ethyl Acetate, followed by the slow addition of a poor, nonpolar solvent like hexanes, would be an effective method for obtaining pure crystalline material.

  • For Formulation: The poor aqueous solubility highlights a potential challenge for developing aqueous formulations. Strategies such as co-solvents, salt formation (if a basic handle were present), or advanced formulation technologies may be necessary for biological applications.

This guide provides a robust framework for understanding and experimentally determining the solubility of this important chemical intermediate, enabling scientists to accelerate their research and development efforts through informed solvent selection.

References

  • Determination of Solubility Class. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • This compound Formula (931105-37-2). (n.d.). ECHEMI.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility testing in accordance with the OECD 105. (n.d.). FILAB.
  • This compound (CAS 931105-37-2). (n.d.). Sigma-Aldrich.
  • METHYL 2-BROMO-5-FLUOROISONICOTINATE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • 2-氟-5-溴烟酸甲酯 (931105-37-2). (n.d.). BIOFOUNT.
  • OECD GUIDELINES FOR TESTING CHEMICALS. (2009, September 7). Pure.
  • The Essential of the Solubility for Drug Action. (2023, September 21). Crimson Publishers.
  • Solubility of Organic Compounds. (2023, August 31).
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • (PDF) Principles of Solubility. (n.d.). ResearchGate.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).
  • The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.
  • OECD 105 - Water Solubility. (n.d.). Situ Biosciences.
  • OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (n.d.). EUROLAB.
  • Methyl 5-bromo-2-chloroisonicotinate (CID 26966728). (n.d.). PubChem.
  • This compound (CAS No.: 931105-37-2). (n.d.). Moldb.
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. (n.d.).
  • This compound (CAS: 931105-37-2). (n.d.). FINETECH INDUSTRY LIMITED.
  • METHYL 2-BROMO-5-FLUOROISONICOTINATE (CAS#: 885588-14-7). (n.d.). ChemicalBook.
  • CAS 931105-37-2 | this compound. (n.d.). Alchem.Pharmtech.
  • This compound. (n.d.). Zibo Hangyu Biotechnology Development Co., Ltd.

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The Strategic Application of Methyl 5-bromo-2-fluoronicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold of Functionalized Pyridines

In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive framework for the design of novel therapeutics. Within this class, halo-substituted pyridines have emerged as exceptionally versatile building blocks, offering medicinal chemists a powerful toolkit for molecular elaboration. This technical guide focuses on a particularly valuable, yet underexplored, reagent: Methyl 5-bromo-2-fluoronicotinate . We will delve into its reactivity, strategic applications, and provide detailed experimental insights to empower researchers in their quest for new medicines.

The strategic positioning of the bromo, fluoro, and methyl ester functionalities on the pyridine ring endows this compound with a unique and orthogonal reactivity profile. This allows for a stepwise and controlled diversification of the molecular scaffold, a crucial aspect in the construction of complex drug candidates. This guide will explore how this specific arrangement of functional groups can be leveraged to synthesize novel compounds, with a focus on its application in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Core Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
CAS Number 931105-37-2
Boiling Point 260.6°C at 760 mmHg[1]
Density 1.66 g/cm³[1]
Refractive Index 1.533[1]

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents.

  • The 2-Fluoro Substituent: The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the pyridine nitrogen and the adjacent ester group enhances the electrophilicity of this position, making it susceptible to displacement by a variety of nucleophiles such as amines, alcohols, and thiols. This reactivity is a cornerstone for introducing key pharmacophoric elements.

  • The 5-Bromo Substituent: Conversely, the bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions . Its reactivity in transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.

This orthogonal reactivity is a powerful tool for medicinal chemists, allowing for a sequential and regioselective functionalization of the pyridine core.

Reactivity_Profile sub This compound snar Nucleophilic Aromatic Substitution (SNAr) at C2 sub->snar Nu- suzuki Suzuki-Miyaura Coupling at C5 sub->suzuki Ar-B(OH)2 [Pd] buchwald Buchwald-Hartwig Amination at C5 sub->buchwald R2NH [Pd]

Caption: Orthogonal reactivity of this compound.

Application in Kinase Inhibitor Synthesis: A Case Study in RIPK1 Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyridine scaffold is a common feature in many approved kinase inhibitors. A recent patent application for novel aminopyrrolotriazine-based RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitors highlights the utility of this compound as a key starting material.[1]

The synthetic strategy leverages the bromine atom for a Suzuki-Miyaura coupling to introduce a boronic ester, which can then be used in subsequent coupling reactions to build the complex heterocyclic core of the inhibitor.

Experimental Protocol: Suzuki-Miyaura Borylation of this compound

This protocol is adapted from the patent literature and represents a key first step in the synthesis of a variety of complex molecules.[1]

Reaction Scheme:

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas

Procedure:

  • To a reaction vial, add this compound (1.0 eq), bis(pinacolato)diboron (0.2 eq), and potassium acetate (3.0 eq).

  • Add anhydrous 1,4-dioxane to the vial.

  • Purge the reaction mixture with nitrogen gas for 10 minutes.

  • Add PdCl₂(dppf) (0.05 eq) to the mixture and continue purging with nitrogen for an additional 10 minutes.

  • Seal the vial and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • The resulting mixture containing the boronic ester can often be used directly in the next synthetic step after filtration of the inorganic salts.

Causality Behind Experimental Choices:

  • Catalyst: PdCl₂(dppf) is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its good functional group tolerance.

  • Base: Potassium acetate is a mild base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.

  • Inert Atmosphere: The use of nitrogen is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Suzuki_Workflow start Assemble Reactants (Substrate, Diboron, Base) inert Inert Atmosphere (Nitrogen Purge) start->inert catalyst Add Pd Catalyst inert->catalyst heat Heat to 80°C with Stirring catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool and Filter monitor->workup product Boronic Ester Product workup->product

Caption: Workflow for Suzuki-Miyaura borylation.

Application in GPCR Modulator Synthesis: A Case Study in RXFP1 Agonists

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. Relaxin family peptide receptor 1 (RXFP1) is a GPCR implicated in conditions such as heart failure and fibrosis. A patent application for novel RXFP1 agonists demonstrates the use of this compound in the synthesis of potential therapeutics for these conditions.[2]

This synthetic route showcases the utility of the 2-fluoro position for nucleophilic aromatic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Protected Alcohol

This protocol, adapted from the patent literature, illustrates the displacement of the fluoride with an alcohol nucleophile.[2]

Reaction Scheme:

Materials:

  • This compound

  • 2-((Tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a solution of 2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF at 0 °C.

  • Add the pre-formed alkoxide solution to the solution of the fluoronicotinate.

  • Allow the reaction mixture to warm to room temperature and stir for 72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Causality Behind Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the reactive alkoxide nucleophile.

  • Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the strong base.

  • Protecting Group: The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols, which can be removed under mild acidic conditions later in the synthetic sequence.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction of sodium hydride with the alcohol.

SNAr_Workflow start Generate Alkoxide (Alcohol + NaH in THF) add Add Alkoxide to Fluoronicotinate Solution start->add react Warm to RT and Stir add->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Aqueous Quench monitor->quench extract Extraction and Drying quench->extract purify Silica Gel Chromatography extract->purify product Substituted Product purify->product

Caption: Workflow for nucleophilic aromatic substitution.

Further Synthetic Potential: The Buchwald-Hartwig Amination

While not explicitly detailed in the initial patent searches for this specific molecule, the Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. The 5-bromo position of this compound is an ideal handle for this transformation, allowing for the introduction of a wide variety of primary and secondary amines. This reaction is of paramount importance in medicinal chemistry for the synthesis of anilines and other amino-substituted heterocycles, which are common motifs in drug molecules.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[3] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is a highly versatile and strategically functionalized building block with significant potential in medicinal chemistry. Its orthogonal reactivity allows for the selective and sequential introduction of diverse chemical functionalities, making it an ideal starting point for the synthesis of complex molecular architectures. The case studies presented in this guide, drawn from recent patent literature, demonstrate its practical application in the development of novel kinase inhibitors and GPCR modulators. By providing detailed insights into its reactivity and representative experimental protocols, this guide aims to equip researchers and drug development professionals with the knowledge to effectively utilize this compound in their own discovery programs. The continued exploration of the synthetic utility of this and similar functionalized pyridine scaffolds will undoubtedly contribute to the development of the next generation of innovative therapeutics.

References

  • Aminopyrrolotriazines as kinase inhibitors. WO2019147782A1.
  • Rxfp1 agonists. US20250011288A1.
  • This compound | CAS: 931105-37-2. Finetech Industry Limited.
  • Buchwald–Hartwig amin
  • Methyl 5-bromo-2-fluoronicotin

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Methodological & Application

Application Notes and Protocol for Sonogashira Coupling with Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing the Sonogashira cross-coupling reaction with Methyl 5-bromo-2-fluoronicotinate. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This protocol offers a detailed, step-by-step methodology, discusses the underlying reaction mechanism, and provides insights into reaction optimization and troubleshooting. The provided protocol is designed to be a self-validating system, ensuring robustness and reproducibility for researchers in academic and industrial settings.

Introduction: The Significance of Sonogashira Coupling

The Sonogashira reaction, first reported in 1975, has become an indispensable tool in modern organic synthesis.[1][3] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] The mild reaction conditions and tolerance of a wide variety of functional groups make it a highly attractive method for the construction of complex molecular architectures.[5][6]

This compound is a valuable building block in medicinal chemistry due to the presence of the electron-deficient pyridine ring and multiple reactive sites. The bromine atom at the 5-position is particularly amenable to cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atom at the 2-position can modulate the electronic properties and metabolic stability of the final compound. This application note will focus on a reliable protocol for the Sonogashira coupling of this specific substrate.

Mechanistic Overview: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7]

DOT Script for Sonogashira Coupling Mechanism:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination pd_complex->reductive_elimination transmetalation->pd0 product Ar-C≡C-R transmetalation->product reductive_elimination->pd0 cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation alkyne H-C≡C-R alkyne->cu_acetylide + Cu(I)X + Base base Base cu_salt Cu(I)X aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The dual catalytic cycle of the Sonogashira reaction.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. The reactivity order for the halide is I > Br > Cl.[5] Electron-withdrawing groups on the aryl halide, such as the ester and the pyridine nitrogen in our substrate, can promote this step.[8]

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the palladium(II) complex. This is a crucial step where the two cycles intersect.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The Copper Cycle:

  • Formation of Copper Acetylide: The terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide.[1] The base serves to deprotonate the alkyne, increasing its nucleophilicity.

While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the formation of alkyne homocoupling (Glaser coupling) byproducts.[1] In some cases, a copper-free Sonogashira protocol may be advantageous.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkynes.

Materials and Reagents
ReagentRolePurity/GradeSupplier (Example)Notes
This compoundAryl Halide>98%CommercialStore under inert atmosphere, away from moisture.
Terminal AlkyneCoupling Partner>98%CommercialPurity is critical; distill or purify if necessary.
Pd(PPh₃)₂Cl₂ (or Pd(PPh₃)₄)Palladium Catalyst>98%CommercialPd(PPh₃)₂Cl₂ is often more stable.[3]
Copper(I) Iodide (CuI)Co-catalyst>99%CommercialShould be a fine, off-white to light tan powder. Discolored (green/brown) CuI should be purified or replaced.
Triphenylphosphine (PPh₃)Ligand>99%CommercialCan be added to stabilize the Pd(0) species, especially if starting with a Pd(II) source.
Triethylamine (TEA) or Diisopropylamine (DIPA)Base/SolventAnhydrousCommercialMust be anhydrous and freshly distilled or from a sealed bottle. DIPA is often a better choice to suppress Glaser coupling.
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Co-solvent (optional)AnhydrousCommercialUse of a co-solvent can improve solubility of reagents.[9]
Argon or NitrogenInert GasHigh PurityGas CylinderEssential for maintaining an oxygen- and moisture-free environment.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

DOT Script for Sonogashira Experimental Workflow:

Sonogashira_Workflow start Start: Assemble Dry Glassware reagents Add Solid Reagents: - this compound - Pd Catalyst - CuI - PPh₃ (optional) start->reagents inert Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) reagents->inert solvent_base Add Anhydrous Solvent and Base (via syringe) inert->solvent_base alkyne Add Terminal Alkyne (via syringe, dropwise) solvent_base->alkyne reaction Stir at Room Temperature or Heat as Required alkyne->reaction monitoring Monitor Reaction Progress (TLC or GC/LC-MS) reaction->monitoring workup Aqueous Workup: - Quench with NH₄Cl (aq) - Extract with Organic Solvent monitoring->workup Upon Completion purification Purification: - Dry Organic Layer (Na₂SO₄ or MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purification characterization Characterize Product: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq). If using a Pd(0) source like Pd(PPh₃)₄, additional PPh₃ is generally not needed.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times. This is critical to prevent oxidation of the catalyst.[4]

  • Solvent and Base Addition: Add anhydrous triethylamine or diisopropylamine (3-5 eq) via syringe. If a co-solvent is used, add it at this stage (e.g., THF or DMF). The reaction mixture should be a slurry.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC by observing the consumption of the starting material. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.[5]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5] Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[10][11]

Optimization of Reaction Conditions

For challenging substrates or to improve yields, systematic optimization of the reaction parameters is recommended.

ParameterVariation and Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligand, and various other palladium complexes can be used.[3] For electron-deficient heteroaryl halides, catalysts with more electron-donating and bulky ligands may be beneficial.[12]
Ligand In addition to PPh₃, other phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, especially for less reactive bromides.[3][13]
Base Triethylamine and diisopropylamine are common choices. Organic bases are generally preferred. For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF can be effective.[1] The amount of base can also be optimized.[14]
Solvent The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents include THF, DMF, toluene, and acetonitrile. In some cases, running the reaction neat in the amine base is effective.[5]
Temperature Most Sonogashira couplings proceed at room temperature.[5] However, for less reactive aryl bromides, heating may be necessary. High temperatures can sometimes lead to side reactions, so a temperature screen is advisable.[5]
Copper-free Conditions To avoid alkyne homocoupling, a copper-free Sonogashira reaction can be employed.[15] This typically requires a more active palladium catalyst system and may necessitate higher temperatures or longer reaction times.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized), insufficient inert atmosphere, poor quality reagents (wet solvent/base), low reaction temperature.Ensure a rigorously inert atmosphere. Use freshly purified/distilled solvents and bases. Screen different palladium catalysts and ligands. Increase the reaction temperature incrementally.
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen, high concentration of copper catalyst, use of a less sterically hindered amine base (like TEA).Degas the reaction mixture thoroughly. Reduce the amount of CuI. Switch to a more sterically hindered base like diisopropylamine (DIPA). Consider a copper-free protocol.[1]
Dehalogenation of Starting Material This can sometimes occur as a side reaction.Optimize the reaction conditions, possibly by using a milder base or a different solvent.
Difficult Purification Close polarity of the product and starting materials or byproducts.Optimize the column chromatography conditions (solvent system, gradient). If the product is a solid, recrystallization may be an effective purification method.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

    • Copper(I) Iodide: Can cause irritation. Avoid contact with skin and eyes.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. They should be handled under an inert atmosphere.

    • Amines: Triethylamine and diisopropylamine are corrosive and have strong odors. Handle in a fume hood and avoid inhalation of vapors.

    • Solvents: Anhydrous solvents like THF and DMF have specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reaction Hazards: Sonogashira reactions can be exothermic, especially on a larger scale.[17] Monitor the reaction temperature during the addition of reagents.

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of a diverse range of substituted nicotinates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. This protocol, along with the provided optimization and troubleshooting guidelines, serves as a valuable resource for scientists engaged in synthetic and medicinal chemistry.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chen, et al. (2024).
  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1887.
  • ACS Publications. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters, 16(15), 4062–4065.
  • ACS Publications. (2002). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 67(19), 6757–6762.
  • ResearchGate. (n.d.). The copper/palladium cooperation in Sonogashira coupling. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6787-6813.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in Sonogashira reactions. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]

  • ScienceDirect. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling - A Practical Approach. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Retrieved from [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (2005). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial motifs.[1][2] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have rendered it an indispensable tool for researchers and scientists.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination of Methyl 5-bromo-2-fluoronicotinate, a challenging yet valuable building block in pharmaceutical synthesis. The electron-deficient nature of the pyridine ring, coupled with the presence of a fluorine substituent and a methyl ester, necessitates careful consideration and optimization of the reaction parameters to achieve high efficiency and yield. This document will delve into the mechanistic underpinnings of the reaction, provide a comprehensive guide to reaction optimization, offer a detailed experimental protocol, and address potential challenges through a troubleshooting guide.

Mechanistic Overview: The Catalytic Cycle of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the N-arylated product (Methyl 5-amino-2-fluoronicotinate) and regenerating the active Pd(0) catalyst.

A visual representation of this catalytic cycle is provided below:

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex [Ar-Pd(II)(Br)L₂] Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ Oxidative Addition Complex->Amine Coordination R'R''NH Palladium-Amido Complex [Ar-Pd(II)(NR'R'')L₂] Amine Coordination->Palladium-Amido Complex Base Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Regenerated Pd(0)L₂ Palladium-Amido Complex->Catalyst Regeneration Ar-Br This compound Amine Primary/Secondary Amine Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Reaction Optimization: A Guide to Selecting the Right Conditions

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst system and reaction conditions. The electron-withdrawing nature of the pyridine ring and the fluorine atom can influence the reactivity of the C-Br bond, while the pyridine nitrogen itself can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.

Component Options Rationale and Considerations for this compound
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Pre-formed (NHC)Pd catalystsPd₂(dba)₃ and Pd(OAc)₂ are common and effective choices. Pre-formed catalysts can offer higher activity and reproducibility. For challenging substrates like this, a pre-catalyst might be advantageous to ensure efficient generation of the active Pd(0) species.
Ligand Xantphos, BINAP, RuPhos, BrettPhos, Josiphos-type ligandsThe choice of ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often preferred to promote oxidative addition and reductive elimination while preventing catalyst deactivation. Xantphos and BINAP are good starting points, while more specialized ligands like RuPhos or BrettPhos may be necessary for particularly challenging amines.[3]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LHMDSA strong, non-nucleophilic base is typically required. NaOt-Bu is a common choice. However, the methyl ester functionality in the substrate may be sensitive to strong bases, potentially leading to hydrolysis. Weaker bases like K₂CO₃ or Cs₂CO₃ could be explored, although they may require higher temperatures or longer reaction times.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential. Toluene and dioxane are the most commonly used solvents for this reaction and are good choices for this substrate.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion. The optimal temperature will depend on the specific catalyst system and the reactivity of the amine.
Amine Primary and secondary alkyl or aryl aminesThe nature of the amine will significantly impact the reaction. Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more active catalyst systems and longer reaction times.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine. It is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe, followed by the primary amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no conversion Catalyst deactivationEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a more robust pre-formed catalyst.
Pyridine coordination to palladiumIncrease the steric bulk of the phosphine ligand (e.g., switch from Xantphos to RuPhos or BrettPhos).
Insufficiently active catalyst systemIncrease the reaction temperature or screen different palladium/ligand combinations.
Formation of side products (e.g., hydrodehalogenation) Competing β-hydride eliminationThis is more common with primary amines. Employing bulkier ligands can favor the desired reductive elimination pathway.[4]
Hydrolysis of the methyl esterThe base may be too strong. Consider using a weaker base like Cs₂CO₃ or K₂CO₃, potentially with a longer reaction time or higher temperature.
Difficulty in product purification Incomplete reactionEnsure the reaction has gone to completion by TLC or LC-MS before workup.
Formation of closely eluting byproductsOptimize the column chromatography conditions (e.g., different solvent system, gradient elution).

Characterization of the Product: Methyl 5-amino-2-fluoronicotinate

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new signals for the amino group protons and the aromatic protons of the product. The integration of the signals should be consistent with the expected structure.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule and can be used to verify the successful formation of the C-N bond.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a powerful tool for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

Expected Analytical Data for Methyl 5-amino-2-fluoronicotinate:

  • ¹H NMR (in CDCl₃): Signals for the methyl ester protons (singlet, ~3.9 ppm), the amino protons (broad singlet), and the aromatic protons on the pyridine ring.

  • ¹³C NMR (in CDCl₃): Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine), and the methyl carbon of the ester.

  • HRMS (ESI): The calculated exact mass for C₇H₇FN₂O₂ [M+H]⁺ would be approximately 171.0519.

Conclusion

The Buchwald-Hartwig amination of this compound presents a viable and efficient route to a valuable synthetic intermediate. Careful selection of the catalyst system, particularly the phosphine ligand, and optimization of the base and reaction temperature are paramount to achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided in this application note offer a comprehensive framework for researchers and scientists to successfully employ this powerful C-N bond-forming reaction in their drug discovery and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Figshare.
  • Wurm, M., & Kappe, C. O. (2009). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 40(32).
  • Nemkov, T., Hansen, K. C., & D'Alessandro, A. (2016). Amino acid analysis in biofluids using LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1378, 65–75.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lee, J., Schmink, J. R., & Berritt, S. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (n.d.). Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. AWS. Retrieved from [Link]

  • Sreerama, L., et al. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 21(11), 1459.
  • Im, Y., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(15), 4587.
  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 25(2), 269-273.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • TMP Chem. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 53–62.
  • van de Lest, C. H., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS. Utrecht University.
  • St-Pierre, P., & Gilani, S. A. (2021). Ion chromatography and ion chromatography / mass spectrometry as a complementary analysis technique for amino acid analysis in food, a review. Food Chemistry, 364, 130397.
  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.

Sources

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of bioactive molecule design.[1][2][3] Its prevalence is a testament to its ability to engage in critical hydrogen bonding interactions, improve pharmacokinetic properties, and serve as a stable, aromatic core. However, the true potential of this heterocycle is unlocked through precise and versatile functionalization. Methyl 5-bromo-2-fluoronicotinate emerges as a preeminent starting material, offering medicinal chemists a powerful platform for the synthesis of novel and complex heterocyclic derivatives.[4][5][6][7]

This molecule's utility is rooted in its orthogonal reactivity. It possesses two distinct halogen atoms at electronically different positions:

  • A bromine atom at the C5-position , ideal for palladium-catalyzed cross-coupling reactions.

  • A highly activated fluorine atom at the C2-position , susceptible to nucleophilic aromatic substitution (SNAr).

This differential reactivity allows for a programmed, stepwise approach to molecular elaboration, enabling the construction of diverse chemical libraries from a single, commercially available precursor. This application note provides an in-depth guide to the primary synthetic transformations of this compound, complete with detailed protocols and the mechanistic rationale behind experimental design.

Core Synthetic Strategies and Mechanistic Considerations

The strategic application of modern synthetic methodologies allows for the selective transformation of either the C-Br or C-F bond, providing two distinct avenues for diversification.

Strategy A: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5 position is a classic handle for palladium-catalyzed reactions, which are foundational for constructing biaryl systems and complex amine derivatives.[8]

The Suzuki-Miyaura coupling is a robust and highly versatile method for forming carbon-carbon bonds with exceptional functional group tolerance.[9][10][11] It is the reaction of choice for introducing new aryl or heteroaryl substituents at the C5 position.

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[10][12] The key steps are the oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[9][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation (Ar'-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene.[9] To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/LigandPd(PPh₃)₄ is often effective and simple to use. Other catalysts may be required for challenging substrates.[11][13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective but also more expensive.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFThe choice of solvent affects solubility and reaction rate. Aqueous mixtures often accelerate the reaction.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[14][15][16] This reaction allows for the coupling of a wide variety of primary and secondary amines at the C5-position.

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[14][15] Key steps include oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to forge the C-N bond.[15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[8][17]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex [Ar-Pd(II)(NR'R'')L]⁺ OA_Complex->Amido_Complex Amine Binding & Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Product Formation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / Xantphos, RuPhos, BrettPhosThe ligand is crucial. Bulky, electron-rich biarylphosphine ligands are generally required for high efficiency.[17]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is needed to deprotonate the amine without competing in the reaction.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the strong base and catalyst deactivation.
Temperature 90 - 110 °CPromotes the catalytic turnover, especially the often slow reductive elimination step.
Strategy B: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The fluorine atom at the C2 position is highly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the pyridine ring nitrogen and the ester group at the C3 position, which stabilize the negatively charged intermediate.[18][19][20]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[21][22] First, the nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[19] In the second, typically fast, step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. Fluorine's high electronegativity makes the C2 carbon highly electrophilic, accelerating the rate-determining nucleophilic attack, making it a better leaving group than other halogens in this specific context.[20]

SNAr_Mechanism start Start: Pyridine Derivative meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer + Nu⁻ (Addition - RDS) product Product: Substituted Pyridine meisenheimer->product - F⁻ (Elimination - Fast)

Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: General Procedure for SNAr with an Oxygen Nucleophile

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the oxygen nucleophile (e.g., a phenol, 1.2 eq.) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 60-100 °C. The reaction is often complete within 2-8 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Cool the mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous phase with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Sequential Functionalization: A Workflow for Maximum Diversity

The true synthetic power of this compound is realized through sequential functionalization. By combining the strategies above, highly complex and decorated pyridine cores can be assembled. A common and logical workflow is to perform the more robust palladium-catalyzed cross-coupling first, followed by the SNAr reaction.

Sequential_Synthesis Start This compound Step1 Step 1: Suzuki Coupling (e.g., with PhB(OH)₂) Start->Step1 Intermediate Intermediate: Methyl 2-fluoro-5-phenylnicotinate Step1->Intermediate Step2 Step 2: SNAr Reaction (e.g., with R-NH₂) Intermediate->Step2 FinalProduct Final Product: Di-substituted Nicotinate Derivative Step2->FinalProduct

Caption: A logical workflow for the sequential synthesis of di-substituted heterocycles.

This sequential approach allows for the creation of a matrix of compounds by varying the coupling partners in each step, providing a rapid method for exploring the structure-activity relationship (SAR) around the pyridine core.[23]

Conclusion

This compound is a strategically designed building block that provides a reliable and flexible entry point into a vast chemical space of novel heterocycles. By leveraging well-understood, high-yielding reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, researchers can selectively and sequentially modify the pyridine core. The protocols and mechanistic insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to unlock the full potential of this versatile starting material.

References

  • Zhang, L., et al. (2010). A concise synthesis of all four possible benzo[24][25]furopyridines via palladium-mediated reactions. The Journal of organic chemistry, 75(15), 5264–5267. [Link]

  • Li, B., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical communications (Cambridge, England), 50(25), 3299–3302. [Link]

  • Li, B., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications, 50(25), 3299-3302. [Link]

  • Succaw, G. L., & Doxsee, K. M. (2005). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Journal of the Mexican Chemical Society, 49(3), 249-257. [Link]

  • Kar, A., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic letters, 16(21), 5648–5651. [Link]

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  • Bentham Science Publishers. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Chemistry, 26(1), 3-23. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Kumar, A., et al. (2021). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. ACS omega, 6(48), 32247–32266. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. [Link]

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  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

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The Strategic Utility of Methyl 5-bromo-2-fluoronicotinate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized building blocks. Methyl 5-bromo-2-fluoronicotinate has emerged as a pivotal precursor for the synthesis of a diverse array of pharmaceutical intermediates. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl ester for further derivatization—renders it an invaluable scaffold for the construction of complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for leveraging this key intermediate in the synthesis of contemporary drug candidates, with a focus on kinase and Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 931105-37-2[1][2]
Molecular Formula C₇H₅BrFNO₂[1][2]
Molecular Weight 234.02 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 48-53 °C[3]
Boiling Point 260.6 °C at 760 mmHg[4]

Safety and Handling: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Core Applications in Pharmaceutical Synthesis

The strategic positioning of the bromo and fluoro substituents on the pyridine ring allows for a range of selective chemical transformations. The bromine at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: Building Bi-aryl Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5]

The Suzuki-Miyaura coupling is a powerful method for the synthesis of bi-aryl and heteroaryl compounds, which are common motifs in kinase inhibitors.[4][6][7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-fluoronicotinate.

Expected Yields: Yields for Suzuki-Miyaura couplings with similar bromopyridine substrates are typically in the range of 70-95%, depending on the specific arylboronic acid used.[8]

Suzuki_Miyaura_Workflow

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are key components of many kinase inhibitors.[9] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides under relatively mild conditions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous toluene or 1,4-dioxane and stir for 10 minutes to form the pre-catalyst.

  • Add this compound (1.0 eq), the amine (1.2 eq), and cesium carbonate (1.5 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 5-amino-2-fluoronicotinate derivative.

Causality Behind Experimental Choices: The choice of a bulky biarylphosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[10] Cesium carbonate is often used as a base due to its high solubility in organic solvents and its ability to facilitate the deprotonation of the amine.

Buchwald_Hartwig_Workflow

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom at the 2-position makes the C2 position susceptible to nucleophilic attack. This allows for the displacement of the fluorine atom by various nucleophiles, such as amines and alkoxides.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the 2-fluoro substituent with an amine nucleophile.

Materials:

  • This compound

  • Amine (2.0 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water and Brine

Equipment:

  • Sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a sealed reaction vial, add this compound (1.0 eq), the amine (2.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-amino-5-bromonicotinate derivative.

Rationale for Conditions: A polar aprotic solvent like DMSO is used to solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction.[11] An excess of the amine is often used to drive the reaction to completion.

SNAr_Workflow

Application in the Synthesis of a c-Met Kinase Inhibitor Intermediate

A practical application of these methodologies is exemplified in the synthesis of intermediates for c-Met kinase inhibitors, a class of targeted cancer therapeutics.[5][12] For instance, a 5-aryl-2-aminonicotinate scaffold can be constructed through a sequential Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its dual reactivity allows for selective functionalization at both the C5 and C2 positions, providing access to a wide range of complex nitrogen-containing heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the full potential of this key precursor in their drug discovery and development programs. The ability to readily generate diverse libraries of compounds from this starting material underscores its importance in the ongoing search for new and effective medicines.

References

  • Bentham Science. Recent Advances in the Design and Synthesis of c-Met Inhibitors as Anticancer Agents (2014-Present). [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

  • ResearchGate. A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. [Link]

  • MDPI. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

  • Google Patents. Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.
  • Wikipedia. c-Met inhibitor. [Link]

  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • PubMed. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. [Link]

  • ResearchGate. Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. [Link]

  • NIH. c-Met inhibitors. [Link]

  • NIH. Diversity-Oriented Synthesis as a Strategy for Fragment Evolution against GSK3β. [Link]

  • Organic Chemistry Portal. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]

  • ResearchGate. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]

  • NIH. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

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Technical Note: The Strategic Application of Methyl 5-bromo-2-fluoronicotinate in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Development Scientists

Abstract

Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) has emerged as a pivotal structural intermediate for the development of advanced agrochemicals.[1] Its uniquely functionalized pyridine ring, featuring strategically positioned bromo, fluoro, and methyl ester groups, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its application, focusing on key chemical transformations and detailed protocols relevant to the synthesis of modern fungicides, herbicides, and insecticides. We will explore the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.

Introduction: The Value Proposition of a Polysubstituted Pyridine Intermediate

The pyridine ring is a privileged scaffold in modern agrochemical design, present in numerous commercially successful products.[2] Its presence can enhance systemic transport in plants, improve binding affinity to target enzymes, and confer favorable metabolic profiles.[2][3] this compound is a high-value building block precisely because it provides chemists with multiple, orthogonally reactive sites on this core scaffold.

  • The Bromo Group (C5-Position): This is the primary handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile and predictable installation of diverse aryl and heteroaryl moieties, which are crucial for tuning the biological activity and spectrum of the final compound.[4][5]

  • The Fluoro Group (C2-Position): The electron-withdrawing nature of the fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr). It also significantly modulates the electronic properties of the pyridine ring and can enhance the binding affinity and metabolic stability of the final active ingredient.[6]

  • The Methyl Ester (C3-Position): This group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key connection point for forming amides or other functional groups common in many classes of pesticides, such as the pyrazole carboxamide fungicides (SDHIs).[6]

This multi-functional nature allows for a modular and convergent approach to synthesis, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most powerful and widely used transformation involving this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the C5 position of the pyridine ring and an organoboron reagent (typically an aryl or heteroaryl boronic acid).[7] The reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[4]

The choice of catalyst, base, and solvent is critical for achieving high yields and purity. A typical catalytic system involves a Palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a phosphine ligand, and an inorganic base like potassium phosphate or potassium carbonate to facilitate the transmetalation step.[4][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (Bromo-Pyridine) pd_complex R¹-Pd(II)L₂-X (Pyridyl Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl R¹-Pd(II)L₂-R² (Biaryl Complex) transmetalation->pd_biaryl boronate R²-B(OR)₂ (Boronic Acid/Ester) boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Workflow: Synthesis of a Biaryl Carboxamide Fungicide Precursor

To illustrate the practical application, we present a robust, two-step workflow to synthesize a versatile biaryl carboxamide precursor, a common scaffold in modern fungicides that target the succinate dehydrogenase (SDH) enzyme.[6] This workflow begins with a Suzuki coupling followed by saponification of the methyl ester.

Synthesis_Workflow start This compound step1 Protocol 1: Suzuki-Miyaura Coupling start->step1 reagent1 Arylboronic Acid (e.g., 4-chlorophenylboronic acid) reagent1->step1 intermediate Intermediate: Methyl 5-(4-chlorophenyl)-2-fluoronicotinate step1->intermediate step2 Protocol 2: Saponification intermediate->step2 reagent2 1. LiOH, THF/H₂O 2. HCl (aq) reagent2->step2 final_product Final Product: 5-(4-chlorophenyl)-2-fluoronicotinic acid step2->final_product

Figure 2: Two-step synthesis of a key agrochemical precursor.
Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the synthesis of Methyl 5-(4-chlorophenyl)-2-fluoronicotinate. The choice of a biphasic solvent system (1,4-dioxane/water) and potassium phosphate as the base provides a robust and high-yielding reaction medium that is tolerant of many functional groups.[4]

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard reflux and stirring apparatus

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the [Pd(PPh₃)₄] catalyst (0.03 eq). The use of a pre-weighed catalyst in a glovebox is recommended for consistency.

  • Solvent Addition: Evacuate and backfill the flask with inert gas (N₂ or Ar) three times. Add anhydrous 1,4-dioxane and water in a 4:1 ratio via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-18 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Trustworthiness Check: The reaction's success relies on maintaining an oxygen-free environment to prevent the degradation of the Pd(0) catalyst. The disappearance of the starting bromopyridine spot and the appearance of a new, less polar product spot on a TLC plate provides a reliable in-process check.

Protocol 2: Saponification to the Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions. Lithium hydroxide (LiOH) is an effective reagent for this transformation at room temperature, minimizing side reactions.

Materials:

  • Methyl 5-(4-chlorophenyl)-2-fluoronicotinate (from Protocol 1) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric acid (HCl)

  • Standard stirring apparatus

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add LiOH·H₂O (1.5 eq) and stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is ~2-3. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. The product is typically of high purity and can often be used in the next step without further purification.

Expert Insight: The slow, controlled acidification is critical. Rapid addition of acid can cause the product to oil out or form fine particles that are difficult to filter. Cooling the solution promotes the crystallization of a clean product.

Data Presentation: Versatility of the Suzuki Coupling

The protocol described is applicable to a wide range of boronic acids. The following table summarizes typical outcomes for the coupling of this compound with various substituted arylboronic acids, demonstrating the robustness of the method.

EntryArylboronic AcidKey Reaction ParametersTypical Yield (%)
1Phenylboronic acid90 °C, 12 h, Pd(PPh₃)₄ (3 mol%)92
24-Methoxyphenylboronic acid90 °C, 12 h, Pd(PPh₃)₄ (3 mol%)89
33-Trifluoromethylphenylboronic acid90 °C, 14 h, Pd(PPh₃)₄ (3 mol%)85
42-Thienylboronic acid90 °C, 16 h, Pd(PPh₃)₄ (3 mol%)78

Note: Yields are for isolated, purified products and may vary based on reaction scale and purity of reagents.

Conclusion

This compound stands as a premier building block for agrochemical synthesis. Its well-defined reactive sites enable chemists to employ powerful and reliable synthetic transformations like the Suzuki-Miyaura coupling to construct complex and potent active ingredients. The protocols outlined in this guide provide a validated foundation for researchers to leverage this intermediate in the discovery and development of next-generation crop protection solutions.

References

  • Vertex AI Search. (n.d.). Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals.
  • Jung, J. C., & Park, O. S. (n.d.). Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. ResearchGate.
  • Zhang, X., et al. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry.
  • BenchChem. (n.d.). Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols.
  • Various Authors. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. MDPI.
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  • Ali, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • ChemicalBook. (2024). Synthetic route to the herbicide Halauxifen-methyl.
  • Dembinski, R. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate.
  • BenchChem. (n.d.). The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide.
  • Ishihara, Y., & Shino, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Janjua, N. K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.

Sources

Application Notes and Protocols: A Detailed Guide to Nucleophilic Aromatic Substitution on Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Nicotinates

Methyl 5-bromo-2-fluoronicotinate is a highly valuable and versatile building block in contemporary medicinal chemistry and drug development. Its strategic importance lies in the differentiated reactivity of its two halogen substituents. The fluorine atom at the C2 position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen and the ester group.[1][2] This allows for the selective introduction of a wide array of nucleophiles at this position, while the bromine atom at the C5 position remains available for subsequent cross-coupling reactions, enabling the synthesis of complex, polysubstituted pyridine derivatives. Such scaffolds are prevalent in a multitude of biologically active compounds. This guide provides a comprehensive overview of the experimental setup for performing SNAr reactions on this substrate, grounded in established mechanistic principles and best practices for heterocyclic chemistry.

Mechanistic Rationale: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the electron-deficient C2 carbon, which bears the fluorine atom. This step is typically the rate-determining step of the reaction. The aromaticity of the pyridine ring is temporarily disrupted, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is crucial, and the negative charge is effectively delocalized onto the electronegative pyridine nitrogen atom.[1]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is an excellent leaving group in SNAr reactions due to its high electronegativity.[1][3] The overall reactivity of halogens in SNAr on pyridine rings follows the order F > Cl > Br > I.[1][3]

SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu-H Nucleophile Nucleophile (Nu-H) Product Substituted Product Meisenheimer->Product - F- LeavingGroup HF

Figure 1: General mechanism for the SNAr addition-elimination reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the SNAr reaction on this compound with common classes of nucleophiles. Researchers should note that optimal conditions, particularly temperature and reaction time, may vary depending on the specific nucleophile used. Small-scale optimization experiments are always recommended.

General Experimental Workflow

The general workflow for these reactions is straightforward and adaptable.

Experimental_Workflow Start Start Setup Reaction Setup: Substrate, Solvent, Base under Inert Atmosphere Start->Setup Nuc_Add Nucleophile Addition Setup->Nuc_Add Reaction Stir at Specified Temperature Nuc_Add->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Work-up: Quench, Extract, Wash, Dry Monitor->Workup Upon Completion Purify Purification: Column Chromatography Workup->Purify End End Product Purify->End

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of a Novel Kinase Inhibitor Scaffold from Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of Methyl 5-bromo-2-fluoronicotinate in Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its capacity for functionalization allows for the precise tuning of molecular properties to achieve desired biological activity. This compound is a highly versatile building block for the synthesis of complex substituted pyridines. The strategic placement of the bromine and fluorine atoms, along with the methyl ester, provides orthogonal reactivity, enabling a stepwise and controlled elaboration of the pyridine core. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl substituents. The fluorine atom at the 2-position can serve to modulate the electronic properties of the ring and can be a site for nucleophilic aromatic substitution. The methyl ester provides a convenient handle for conversion to a carboxylic acid and subsequent amide bond formation, a key linkage in many biologically active molecules, including a significant number of kinase inhibitors.[1][2]

This guide provides a detailed, step-by-step protocol for the synthesis of a specific target molecule, 2-fluoro-5-(4-methoxyphenyl)-N-propylnicotinamide , a representative of a class of novel substituted nicotinamides with potential as kinase inhibitors.[1][3] The synthesis is presented in a three-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Introduction of the 4-methoxyphenyl group at the 5-position of the pyridine ring.

  • Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Amide Bond Formation: Coupling of the carboxylic acid with propylamine to yield the final target molecule.

This protocol is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and practical considerations for successful synthesis.

Overall Synthetic Scheme

Synthetic_Scheme start This compound intermediate1 Methyl 2-fluoro-5-(4-methoxyphenyl)nicotinate start->intermediate1 Suzuki-Miyaura Coupling (4-methoxyphenyl)boronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, 80 °C intermediate2 2-Fluoro-5-(4-methoxyphenyl)nicotinic acid intermediate1->intermediate2 Ester Hydrolysis LiOH, THF/H2O, rt product 2-Fluoro-5-(4-methoxyphenyl)-N-propylnicotinamide intermediate2->product Amide Coupling Propylamine, HATU, DIPEA, DMF, rt Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2, Base PdII_Aryl_Aryl Ar-Pd(II)-Ar'(Ln) Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration

Sources

Application Note & Protocols: Large-Scale Synthesis of Methyl 5-bromo-2-fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of Methyl 5-bromo-2-fluoronicotinate, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3] We will explore the underlying chemical principles, detail a robust and scalable synthetic protocol, and address critical considerations for process optimization and safety. This guide is intended for researchers, chemists, and process development professionals aiming to transition from laboratory-scale synthesis to industrial production.

Introduction: The Strategic Importance of Fluorinated Nicotinates

This compound and its derivatives are highly valued intermediates in medicinal and agricultural chemistry. The incorporation of a fluorine atom into the pyridine ring often enhances metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[2][4] The bromine atom serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to build molecular complexity.[3]

However, the synthesis of such multi-functionalized heterocycles presents unique challenges, particularly when scaling up. Issues such as regioselectivity, harsh reaction conditions, and the cost of starting materials necessitate a carefully designed and optimized synthetic strategy. This guide provides a field-proven approach, emphasizing not just the "how" but the critical "why" behind each procedural step.

Strategic Overview of Synthetic Pathways

Several routes can be envisioned to construct the this compound scaffold. The optimal choice depends on the availability of starting materials, cost, and scalability. The most common industrial approaches involve building the molecule by sequentially introducing the required functional groups onto a pyridine core.

A highly effective and scalable strategy begins with a readily available precursor, 5-bromo-2-hydroxynicotinic acid, and proceeds through chlorination, halogen exchange (Halex) fluorination, and final esterification.

Synthetic_Workflow A 5-Bromo-2-hydroxynicotinic acid B 5-Bromo-2-chloronicotinic acid A->B Chlorination (e.g., SOCl2, POCl3) C 5-Bromo-2-fluoronicotinic acid B->C Halogen Exchange (Halex) (e.g., KF, CsF) D This compound C->D Esterification (Methanol, Acid Catalyst)

Caption: Overall synthetic workflow from a common starting material.

This pathway is advantageous because it utilizes well-established, high-yielding reactions and avoids some of the challenges associated with direct fluorination or Sandmeyer-type reactions, which can sometimes suffer from side products and require stringent control of conditions on a large scale.[5][6][7]

Detailed Synthesis Protocol

This section details a validated, multi-step protocol for the gram- to kilogram-scale synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-chloronicotinic acid

Principle: The conversion of a hydroxypyridine to a chloropyridine is a standard transformation. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this purpose. The reaction proceeds via the formation of a highly reactive intermediate which is then displaced by a chloride ion.[1]

Protocol:

  • Charging the Reactor: To a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a caustic scrubber system, charge 5-bromo-2-hydroxynicotinic acid (1.0 eq).

  • Solvent Addition: Add N,N-dimethylformamide (DMF, catalytic amount, ~0.05 eq) followed by a suitable solvent such as toluene or acetonitrile (5-10 volumes).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the slurry at room temperature. Causality: The addition should be controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gas, which must be neutralized by the scrubber. DMF acts as a catalyst for this transformation.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 4-8 hours, monitoring for completion by HPLC.

  • Work-up: Cool the mixture to room temperature. Carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice-water. The product will precipitate.

  • Isolation: Isolate the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum at 50-60°C. The purity is typically >95%.

Step 2: Synthesis of 5-Bromo-2-fluoronicotinic acid via Halogen Exchange (Halex)

Principle: The Halex reaction is a cornerstone of industrial fluoroaromatic chemistry.[8] It involves the nucleophilic substitution of a chlorine atom with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.

Protocol:

  • Reagent Preparation: In the reactor, add spray-dried potassium fluoride (KF, 2.0-4.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq). Causality: KF must be anhydrous for optimal reactivity; spray-drying is a common industrial practice. The phase-transfer catalyst improves the solubility and reactivity of the fluoride salt.

  • Solvent and Substrate Addition: Add a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylacetamide (DMAc). Add the 5-bromo-2-chloronicotinic acid (1.0 eq) from Step 1.

  • Reaction: Heat the mixture to 150-180°C. The reaction is typically run under a slight nitrogen pressure to maintain anhydrous conditions. Monitor the reaction progress by HPLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to 80-90°C and add water. Adjust the pH to ~2-3 with concentrated HCl to precipitate the product.

  • Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to yield 5-bromo-2-fluoronicotinic acid.[9][10]

Step 3: Esterification to this compound

Principle: Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[11][12][13]

Protocol:

  • Reactor Setup: To a clean, dry reactor, add the 5-bromo-2-fluoronicotinic acid (1.0 eq) from Step 2.

  • Reagent Addition: Add methanol (10-20 volumes) as both the reagent and solvent. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) slowly. Causality: The reaction is reversible; using a large excess of methanol drives the equilibrium towards the product side. Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction: Heat the mixture to reflux (around 65°C) and maintain for 6-12 hours. Monitor for completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution, until the pH is ~7-8.

  • Extraction & Isolation: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.[14][15][16]

Large-Scale Synthesis & Process Optimization

Transitioning from the lab to a production environment requires careful consideration of several factors beyond the basic chemistry.

Parameter Laboratory Scale (Grams) Large Scale (Kilograms) Rationale & Justification
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidPrecise temperature control is critical for managing exotherms (e.g., SOCl₂ addition) and ensuring consistent reaction kinetics.
Reagent Addition Pipette, dropping funnelMetering pumps, controlled addition loopEnsures consistent, controlled addition rates, which is crucial for safety and selectivity on a large scale.
Mixing Magnetic stir barMechanical overhead stirrer (glass-lined, Pfaudler)Efficient mixing is required to maintain homogeneity in slurries (e.g., Halex reaction) and ensure efficient heat transfer.
Purification Flash column chromatographyRecrystallization, fractional distillationChromatography is generally not economically viable for large quantities. Crystallization is preferred for solids to achieve high purity.
Solvent Usage Often used liberallyMinimized and recycled where possibleReduces cost and environmental impact. Solvent recovery systems are common in large-scale manufacturing.
Safety Fume hoodClosed system reactor, scrubbers, rupture discsContainment of hazardous reagents (SOCl₂) and by-products (HCl, SO₂) is paramount.[17][18][19][20][21]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise during a scale-up campaign.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Q1 Which Step? Start->Q1 Step1 Step 1: Chlorination Q1->Step1 Chlorination Step2 Step 2: Halex Reaction Q1->Step2 Halex Step3 Step 3: Esterification Q1->Step3 Esterification Step1_A Check SOCl2 quality/quantity. Ensure catalytic DMF is active. Step1->Step1_A Step1_B Verify reaction temperature and time. Step1->Step1_B Step2_A Ensure KF is anhydrous (spray-dried). Consider using CsF for higher reactivity. Step2->Step2_A Step2_B Check solvent purity (must be polar aprotic). Increase temperature or reaction time. Step2->Step2_B Step2_C Verify phase-transfer catalyst integrity. Step2->Step2_C Step3_A Ensure sufficient excess of methanol. Check acid catalyst concentration. Step3->Step3_A Step3_B Presence of water can hinder reaction. Use Dean-Stark trap if necessary. Step3->Step3_B

Caption: Decision tree for troubleshooting common synthesis issues.

A common side reaction, particularly in the Halex step, is hydrolysis of the halo-pyridine if water is present, leading to the formation of the corresponding hydroxypyridine, which can be difficult to remove.[22] Therefore, maintaining strictly anhydrous conditions is critical for success.

Conclusion

The synthesis of this compound on a large scale is a challenging yet achievable goal. The three-step sequence outlined in this guide, progressing from 5-bromo-2-hydroxynicotinic acid, represents a logical, robust, and economically viable pathway. Success hinges on a thorough understanding of the reaction mechanisms, meticulous control over process parameters, and a proactive approach to safety and troubleshooting. By implementing the principles and protocols described herein, research and development professionals can effectively bridge the gap between bench-top discovery and industrial-scale production.

References

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available from: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available from: [Link]

  • 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Process for the preparation of fluorinated pyridines. European Patent Office. Available from: [Link]

  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. ResearchGate. Available from: [Link]

  • Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. Google Patents.
  • Sandmeyer reaction. Wikipedia. Available from: [Link]

  • Fluoro-Pyridines Market Size, Share, Growth | CAGR Forecast 2032. Future Market Report. Available from: [Link]

  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. Google Patents.
  • Non-catalytic preparation of nicotinic acid esters. Google Patents.
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available from: [Link]

  • Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Available from: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. Available from: [Link]

  • 5-Bromo-2-fluoronicotinic acid. Oakwood Chemical. Available from: [Link]

  • Process for preparing fluoropyridine compounds. Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available from: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available from: [Link]

  • 5-BROMO-2-FLUORONICOTINIC ACID. ChemBK. Available from: [Link]

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available from: [Link]

  • HALOGEN EXCHANGE FLUORINATION. European Patent Office. Available from: [Link]

  • Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. Available from: [Link]

  • The synthetic method of medical material 5-fluoro-2-bromine isonicotinic acid. Google Patents.
  • Method for preparing 2-bromo-5-fluoroaniline. Google Patents.
  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.
  • investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Available from: [Link]

  • Process for preparing 5-bromonicotinic acid. Google Patents.
  • the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH. Available from: [Link]

Sources

Application Notes and Protocols for Monitoring Reactions with Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The bromine at the 5-position is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.

Given its role as a key intermediate, the ability to accurately monitor reactions involving this compound is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products. This guide provides detailed application notes and protocols for the analysis of reactions with this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Challenges in Analytical Monitoring

Several factors can present challenges when developing analytical methods for this compound and its reaction mixtures:

  • Polarity: The presence of the ester and the nitrogen atom in the pyridine ring imparts a degree of polarity to the molecule, which influences its retention behavior in chromatography.

  • Volatility: While the methyl ester provides some volatility, the compound is not highly volatile, which has implications for GC analysis.

  • Thermal Stability: Halogenated organic compounds can sometimes exhibit limited thermal stability, which is a consideration for GC inlet and oven temperatures.

  • Matrix Effects: Reaction mixtures are complex, containing starting materials, reagents, catalysts, byproducts, and the desired product. These components can interfere with the analysis of the target analyte.

  • Fluorine and Bromine Isotopes: The presence of bromine (with its characteristic isotopic pattern of 79Br and 81Br) can be a useful diagnostic tool in mass spectrometry. The 19F nucleus is also NMR-active and provides a unique handle for reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-phase HPLC is a powerful and widely adopted technique for monitoring the progress of reactions involving polar and non-polar compounds, making it well-suited for the analysis of this compound.[1]

Rationale for Method Development

A C18 column is a good starting point for method development due to its versatility in retaining a broad range of compounds. The mobile phase, typically a mixture of acetonitrile or methanol and water, can be optimized to achieve good separation of the starting material, intermediates, and products. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape by suppressing the ionization of any basic components in the mixture.[1]

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Quenching: At desired time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it by diluting with a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Dilution: Dilute the quenched sample to an appropriate concentration (e.g., in a 1:1 mixture of acetonitrile and water) to ensure the analyte concentration is within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. Data Analysis:

  • Monitor the decrease in the peak area of the this compound starting material and the increase in the peak area of the desired product over time.

  • Use an external standard calibration curve for quantitative analysis of the starting material consumption and product formation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction_Mixture Quench_Reaction Quench_Reaction Reaction_Mixture->Quench_Reaction Aliquot Dilute_Sample Dilute_Sample Quench_Reaction->Dilute_Sample Filter_Sample Filter_Sample Dilute_Sample->Filter_Sample HPLC_Injection HPLC_Injection Filter_Sample->HPLC_Injection Inject C18_Separation C18_Separation HPLC_Injection->C18_Separation Elution UV_Detection UV_Detection C18_Separation->UV_Detection Detect Data_Acquisition Data_Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Quantitative_Analysis Quantitative_Analysis Peak_Integration->Quantitative_Analysis

Caption: General workflow for HPLC analysis of reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[2] For this compound, GC-MS can provide both quantitative data and structural information from the mass spectrum.

Rationale for Method Development

A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good choice for the separation of a wide range of compounds.[2][3][4] A temperature-programmed oven is necessary to elute compounds with different volatilities. The mass spectrometer provides valuable information for peak identification, especially through the characteristic isotopic pattern of bromine.

Detailed GC-MS Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler for liquid injection.

2. GC-MS Conditions:

ParameterRecommended Setting
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial: 80 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

3. Sample Preparation:

  • Quenching and Extraction: At desired time points, take an aliquot of the reaction mixture and quench it with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the organic components with a solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.

  • Reconstitution: Reconstitute the residue in a volatile solvent compatible with the GC column (e.g., hexane or ethyl acetate).

  • Filtration: Filter the sample through a 0.22 µm syringe filter.

4. Data Analysis:

  • Identify the peaks of interest by their retention times and mass spectra. The molecular ion of this compound should be observable, along with its characteristic bromine isotope pattern.

  • Use selected ion monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction_Mixture Quench_Extract Quench_Extract Reaction_Mixture->Quench_Extract Aliquot Dry_Concentrate Dry_Concentrate Quench_Extract->Dry_Concentrate Reconstitute Reconstitute Dry_Concentrate->Reconstitute Filter Filter Reconstitute->Filter GC_Injection GC_Injection Filter->GC_Injection Inject GC_Separation GC_Separation GC_Injection->GC_Separation Separation MS_Detection MS_Detection GC_Separation->MS_Detection Detection Data_Acquisition Data_Acquisition MS_Detection->Data_Acquisition Spectral_Analysis Spectral_Analysis Data_Acquisition->Spectral_Analysis Quantification Quantification Spectral_Analysis->Quantification

Caption: General workflow for GC-MS analysis of reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it is non-destructive and provides detailed structural information about all species in the reaction mixture in real-time.[5][6] Both 1H and 19F NMR can be utilized to monitor reactions involving this compound.

Rationale for Using NMR
  • Quantitative Nature: NMR is inherently quantitative, allowing for the determination of the relative concentrations of reactants, intermediates, and products without the need for calibration curves, provided certain experimental parameters are carefully controlled.[6]

  • 19F NMR: The presence of a fluorine atom provides a clean spectroscopic window in the 19F NMR spectrum, often with singlet signals for the starting material and product, making it straightforward to monitor the reaction progress.[6]

  • In-Situ Analysis: Reactions can be run directly in an NMR tube, allowing for continuous monitoring without the need for sampling and quenching.[5]

Detailed qNMR Protocol for Reaction Monitoring

1. Instrumentation:

  • NMR spectrometer (a benchtop NMR spectrometer can be sufficient for many applications).[6]

2. Sample Preparation for In-Situ Monitoring:

  • In a clean, dry NMR tube, dissolve the limiting reagent and any other solid starting materials in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a known amount of a suitable internal standard. The internal standard should be inert to the reaction conditions and have a signal that does not overlap with the signals of interest.

  • Acquire an initial spectrum (t=0) to confirm the starting concentrations.

  • Initiate the reaction by adding the final reagent (e.g., a catalyst solution) and begin acquiring spectra at regular time intervals.

3. NMR Acquisition Parameters for Quantitative Analysis:

ParameterRecommended Setting for 1H NMRRecommended Setting for 19F NMR
Pulse Angle 90°90°
Relaxation Delay (d1) > 5 x T1 of the slowest relaxing nucleus of interest> 5 x T1 of the slowest relaxing nucleus of interest
Number of Scans (ns) Sufficient for good signal-to-noiseSufficient for good signal-to-noise
Acquisition Time (aq) Long enough to resolve signalsLong enough to resolve signals

4. Data Analysis:

  • Integrate the signals of the starting material, product, and internal standard.

  • Calculate the concentration of the analyte at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration of the starting material and product versus time to obtain a reaction profile.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis In-Situ NMR Analysis cluster_data Data Processing Reagents Reagents Dissolve_in_Solvent Dissolve_in_Solvent Reagents->Dissolve_in_Solvent Deuterated Solvent Add_Internal_Standard Add_Internal_Standard Dissolve_in_Solvent->Add_Internal_Standard Transfer_to_NMR_Tube Transfer_to_NMR_Tube Add_Internal_Standard->Transfer_to_NMR_Tube Initiate_Reaction Initiate_Reaction Transfer_to_NMR_Tube->Initiate_Reaction Add final reagent Acquire_Spectra_Over_Time Acquire_Spectra_Over_Time Initiate_Reaction->Acquire_Spectra_Over_Time Time-course Process_Spectra Process_Spectra Acquire_Spectra_Over_Time->Process_Spectra Integrate_Peaks Integrate_Peaks Process_Spectra->Integrate_Peaks Quantitative_Analysis Quantitative_Analysis Integrate_Peaks->Quantitative_Analysis

Caption: General workflow for in-situ NMR reaction monitoring.

Comparative Summary of Analytical Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
HPLC - High resolution and quantitative accuracy.[1]- Suitable for a wide range of compounds.[1]- Robust and widely available.- Requires sampling and quenching.- Method development can be time-consuming.- Routine reaction monitoring.- Purity analysis of final products.
GC-MS - High sensitivity and selectivity.[2][3][4]- Provides structural information from mass spectra.- Requires volatile and thermally stable compounds.- Sample preparation can be more involved.- Analysis of volatile byproducts.- Identification of unknown impurities.
NMR - Non-destructive and in-situ monitoring.[5]- Inherently quantitative.[6]- Provides detailed structural information.[7]- Lower sensitivity compared to MS.- Higher initial instrument cost.- Mechanistic studies.- Real-time kinetic analysis.

Conclusion

The selection of the most appropriate analytical technique for monitoring reactions with this compound depends on the specific goals of the analysis. HPLC is a reliable workhorse for routine monitoring and purity assessment. GC-MS offers high sensitivity and structural confirmation, particularly for volatile components. NMR spectroscopy provides unparalleled insight into the reaction dynamics through in-situ, real-time monitoring. By leveraging the strengths of these techniques, researchers can effectively optimize synthetic routes and ensure the quality of their target molecules.

References

Application Notes & Protocols: Purification Strategies for Products Derived from Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-fluoronicotinate is a versatile synthetic intermediate, pivotal in the development of novel agrochemicals and pharmaceutical agents. Its trifunctional nature—featuring a reactive bromine atom for cross-coupling, a fluorine atom susceptible to nucleophilic substitution, and an ester group for modification—allows for the creation of diverse molecular scaffolds. However, the very reactivity that makes this building block valuable also presents significant challenges in the purification of its downstream products. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust purification methodologies tailored for reaction products derived from this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for extraction, chromatography, and crystallization, and conclude with methods for purity verification.

Introduction: The Synthetic Utility and Purification Challenges

This compound (MFN) is a halogenated pyridine derivative with a molecular formula of C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups, which are strategically positioned for sequential chemical transformations. Common reactions include:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at the C5-Brorno position.

  • Nucleophilic Aromatic Substitution (SₙAr) at the C2-Fluoro position, activated by the electron-withdrawing ester and the pyridine nitrogen.

  • Ester modifications such as hydrolysis to the corresponding carboxylic acid or amidation to form novel amides.

Each of these reaction pathways can generate a unique profile of impurities and byproducts. A successful purification strategy is therefore not a one-size-fits-all solution but must be intelligently designed based on the specific reaction performed and the physicochemical properties of the desired product versus the impurities.

Impurity Profiling: Know Your Enemy

The first step in any purification is to anticipate the potential impurities. A failure to do so can lead to co-elution in chromatography or co-precipitation during crystallization.

Impurity Class Potential Species Origin / Cause Key Physicochemical Properties
Unreacted Starting Material This compoundIncomplete reaction conversion.Moderately polar, neutral compound.
Reagent-Derived Impurities Boronic acids/esters, organostannanes, phosphine ligands, palladium catalystsExcess reagents or catalyst decomposition products from cross-coupling reactions.Varies widely. Boronic acids are acidic. Phosphine oxides are highly polar.
Byproducts from Side Reactions 5-Bromo-2-fluoronicotinic acidHydrolysis of the methyl ester, often promoted by aqueous basic conditions or acidic workups.Acidic, more polar than the ester.
Debrominated or defluorinated productsReductive cleavage of the C-Br or C-F bond.Less polar than the halogenated parent compound.
Dimerized or polymeric materialsSelf-coupling of starting materials or products.High molecular weight, often sparingly soluble.
Solvent Residues THF, Dioxane, Toluene, DMF, AcetonitrileSolvents used in the reaction or workup.Volatile, typically removed under reduced pressure.

A Strategic Approach to Purification

A multi-tiered purification strategy is often the most effective. The process begins with a bulk, low-resolution technique to remove major impurities and is followed by high-resolution techniques to achieve final analytical purity.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving Methyl 5-bromo-2-fluoronicotinate. This substrate presents a unique combination of challenges, including the electron-deficient nature of the pyridine ring, the presence of a potentially labile methyl ester, and the influence of the fluorine substituent. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, or I'm only recovering starting material. What are the most likely initial causes?

A1: Complete lack of reactivity often points to fundamental issues with the catalytic system or reaction setup. Before delving into more complex mechanistic problems, consider these primary factors:

  • Inactive Catalyst: The active Pd(0) species is the engine of the Suzuki reaction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] This reduction can sometimes be inefficient.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate the reduction of Pd(II), which can be promoted by phosphine ligands or homocoupling of the boronic acid.[1]

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) state, are highly sensitive to oxygen. Inadequate degassing of solvents and headspace can lead to rapid catalyst deactivation through oxidation.[3]

    • Solution: Employ rigorous degassing techniques. Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes is a common practice. For more sensitive reactions, three "freeze-pump-thaw" cycles are highly recommended to ensure the complete removal of dissolved oxygen.[4][5]

  • Poor Reagent Quality: The purity of all reagents is paramount. Impurities in the solvent, base, or starting materials can poison the catalyst. The boronic acid or ester is particularly susceptible to degradation.

    • Solution: Use high-purity, dry solvents. Ensure your boronic acid is not extensively decomposed (protodeboronated). If in doubt, use a fresh bottle or consider converting the boronic acid to a more stable pinacol ester.[5][6]

Q2: I'm observing significant formation of the dehalogenated product (Methyl 2-fluoronicotinate). What causes this and how can I prevent it?

A2: The formation of the hydrodehalogenated byproduct is a common and frustrating side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides.[4][7] This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group instead of the desired cross-coupling.[1][4]

  • Mechanism of Pd-H Formation: Palladium-hydride species can be generated from various sources in the reaction mixture, including:

    • Bases: Strong bases, especially alkoxides, can be a source of hydrides.

    • Solvents: Alcohols and even trace amounts of water can react with the palladium complex to form Pd-H.[1][4]

  • Strategies to Minimize Dehalogenation:

    • Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination over the dehalogenation pathway.[4]

    • Base Optimization: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are generally preferred.[4][8]

    • Solvent Selection: Use aprotic solvents that are not hydride sources. Toluene, dioxane, and THF are common choices.

Q3: My reaction is sluggish and gives low yields, even with minimal side products. How can I improve the reaction rate and conversion?

A3: Slow reactions with your specific substrate, this compound, are often linked to the challenging nature of the oxidative addition step. The electron-withdrawing pyridine ring and fluorine atom make the C-Br bond less susceptible to cleavage by the Pd(0) catalyst.

  • Challenges with Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step in the catalytic cycle.[5] For electron-deficient substrates, this step can be particularly slow.

  • Solutions for Sluggish Reactions:

    • Increase Temperature: Raising the reaction temperature can often overcome the activation barrier for oxidative addition.

    • Screen Catalysts and Ligands: Not all palladium catalysts are created equal for this substrate. A systematic screen of different palladium precatalysts and ligands is highly recommended. Electron-rich and bulky ligands are known to facilitate the oxidative addition of challenging aryl halides.[9][10]

    • Higher Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion for difficult couplings.

Q4: I suspect my methyl ester is being hydrolyzed under the reaction conditions. How can I confirm this and what conditions should I use to avoid it?

A4: The methyl ester of your substrate is susceptible to hydrolysis, especially under basic aqueous conditions at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, complicating purification and reducing the yield of the desired product.

  • Detecting Hydrolysis: The most direct way to confirm hydrolysis is to monitor the reaction by LC-MS and look for the mass corresponding to the hydrolyzed product (5-bromo-2-fluoronicotinic acid).

  • Minimizing Ester Hydrolysis:

    • Choice of Base: This is the most critical factor. Strong hydroxide bases (like NaOH or KOH) are highly likely to cause hydrolysis. Milder bases are strongly recommended.

      • Potassium Fluoride (KF): Often used in powdered form, KF is an excellent choice for reactions with base-sensitive functional groups like esters.[11][12] It is typically used under anhydrous conditions.

      • Carbonates: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are generally less harsh than hydroxides and can be effective, particularly when used with minimal water.[8][11]

    • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions will prevent hydrolysis. This may require drying solvents and using a base like KF that does not require water for activation.

Visualizing the Troubleshooting Process

A logical workflow can streamline the process of diagnosing and solving issues with your Suzuki coupling.

G Start Reaction Failure (Low/No Yield) Check_Basics Step 1: Verify Fundamentals - Active Pd(0) Catalyst? - Rigorous Degassing? - Reagent Purity? Start->Check_Basics Side_Products Step 2: Analyze Byproducts (TLC, LC-MS) Check_Basics->Side_Products If fundamentals are OK Dehalogenation High Dehalogenation (Ar-H formation) Side_Products->Dehalogenation Dehalogenated product observed Hydrolysis Ester Hydrolysis (Ar-COOH formation) Side_Products->Hydrolysis Hydrolyzed product observed Slow_Reaction Low Conversion (Mainly Starting Material) Side_Products->Slow_Reaction Neither observed Solve_Dehalogenation Optimize for Dehalogenation: - Switch to bulky, e⁻-rich ligand (XPhos, SPhos) - Use weaker base (K₂CO₃, K₃PO₄) - Use aprotic solvent Dehalogenation->Solve_Dehalogenation Solve_Hydrolysis Optimize for Ester Stability: - Use milder base (KF, K₂CO₃) - Run under anhydrous conditions - Lower reaction temperature Hydrolysis->Solve_Hydrolysis Solve_Slow_Reaction Optimize for Rate: - Increase temperature - Screen e⁻-rich ligands - Increase catalyst loading Slow_Reaction->Solve_Slow_Reaction Success Successful Coupling Solve_Dehalogenation->Success Solve_Hydrolysis->Success Solve_Slow_Reaction->Success

Caption: A decision tree for troubleshooting the Suzuki coupling.

Recommended Starting Conditions & Optimization Parameters

For a challenging substrate like this compound, starting with robust conditions is key. The following table provides a recommended starting point and parameters for optimization.

ParameterRecommended Starting PointOptimization StrategyRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Screen Pd(0) and Pd(II) sources. Consider pre-catalysts like XPhos Pd G2/G3.Pd(0) sources bypass the need for in-situ reduction.[1] Advanced pre-catalysts can offer higher stability and activity.
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Screen other bulky, electron-rich phosphines (e.g., RuPhos) or NHC ligands (e.g., IPr).Bulky, electron-rich ligands facilitate oxidative addition of electron-poor aryl halides and can suppress dehalogenation.[4][9]
Base K₃PO₄ (2.0 - 3.0 equiv)Screen K₂CO₃, Cs₂CO₃, or KF (anhydrous).A strong, non-nucleophilic base is often effective for difficult couplings.[11] KF is ideal for preventing ester hydrolysis.[12]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1)Try Toluene/H₂O or THF/H₂O. Consider anhydrous conditions with KF as the base.Aprotic solvents are generally preferred. A small amount of water can be beneficial, but excess can promote side reactions.[5]
Temperature 80 - 100 °CIncrease temperature in increments (e.g., to 110 °C) if the reaction is slow.Higher temperatures can overcome the activation energy for slow oxidative addition.[13]
Boron Reagent Arylboronic Acid (1.2 - 1.5 equiv)Use the corresponding pinacol boronic ester (Bpin) if protodeboronation is an issue.Pinacol esters are more stable to hydrolysis (protodeboronation) than boronic acids.[3][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Recommended Starting Point)

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.3 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the core mechanism is crucial for effective troubleshooting.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reactions A L₂Pd⁰ B Ar-PdII(L)₂-X (Oxidative Addition) A->B Ar-X C Ar-PdII(L)₂-OR' B->C Base (⁻OR') F Ar-H (Dehalogenation) B->F [H⁻] source D Ar-PdII(L)₂-Ar' C->D Ar'-B(OR)₂ (Transmetalation) D->A E Ar-Ar' (Reductive Elimination) D->E X_Halide Ar-X = this compound Boronic_Acid Ar'-B(OR)₂ = Boronic Acid/Ester

Caption: The Suzuki-Miyaura catalytic cycle and a key side reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... [Link]

  • ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling. [Link]

  • PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

  • AIDIC. Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Morressier. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. [Link]

  • National Institutes of Health. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. [Link]

  • ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? [Link]

  • ResearchGate. Suzuki coupling reaction of various aryl halides with arylboronic acids catalyzed by OA-Pd/CMK-3-A. [a]. [Link]

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with Methyl 5-bromo-2-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter when working with this electron-deficient heteroaryl halide. Our approach is grounded in mechanistic principles to empower you to make informed decisions and achieve robust and reproducible results.

Understanding the Substrate: this compound

This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The pyridine core, being electron-deficient, can influence the catalytic cycle in several ways. Furthermore, the presence of a fluorine atom at the 2-position and a bromine atom at the 5-position offers distinct reactivity profiles that can be exploited for selective transformations. The ester functionality adds another layer of consideration regarding potential hydrolysis under basic reaction conditions.

This guide will focus on three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.

Troubleshooting Guides & FAQs

General Issues

Question: My reaction is not proceeding to completion, and I observe significant amounts of starting material. What are the likely causes and how can I address this?

Answer:

Incomplete conversion is a common issue and can stem from several factors related to catalyst activity and reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Deactivation: The Pd(0) active species is susceptible to oxidation.

    • Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents and reagents thoroughly before use. Using a pre-catalyst, which is a stable Pd(II) source that is reduced in situ to the active Pd(0) species, can often give more consistent results than using Pd(0) sources directly.[1]

  • Insufficiently Active Catalyst System: The combination of palladium source and ligand may not be optimal for this electron-deficient substrate.

    • Solution: For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often beneficial as they promote the rate-limiting oxidative addition step.[2][3][4] Consider screening a panel of ligands. For Suzuki-Miyaura, ligands like SPhos, XPhos, or RuPhos are excellent starting points. For Buchwald-Hartwig, Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., BrettPhos) are often effective.[5][6]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor for potential side reactions or product degradation at higher temperatures.

  • Inappropriate Base: The choice and strength of the base are critical for the efficiency of the catalytic cycle.

    • Solution: The base's role is multifaceted and depends on the specific coupling reaction.[7][8] For Suzuki-Miyaura, a common issue is incomplete activation of the boronic acid.[9][10] Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[11] However, be mindful of the ester group in your substrate, which can be susceptible to hydrolysis with strong aqueous bases. Using anhydrous conditions or a weaker base like K₂CO₃ with extended reaction times might be necessary if ester hydrolysis is a problem.

Suzuki-Miyaura Coupling Specific Issues

Question: I am observing significant homocoupling of my boronic acid partner in my Suzuki-Miyaura reaction. What is causing this and how can I minimize it?

Answer:

Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen and the palladium catalyst.

  • Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: As mentioned previously, rigorous degassing of all solvents and reagents is crucial. Maintain a positive pressure of an inert gas throughout the reaction.

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid may have more opportunity to undergo homocoupling.

    • Solution: The choice of base is critical for activating the boronic acid for transmetalation.[7][9][10] Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently soluble in the reaction medium. The addition of water can sometimes facilitate the formation of the active boronate species.

Question: I am seeing evidence of protodeborylation of my boronic acid. How can I prevent this?

Answer:

Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous acidic or basic conditions.

  • Solution: Minimize the amount of water in the reaction or consider using anhydrous conditions. If aqueous base is necessary, use it in moderation and consider a milder base. Alternatively, using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they are generally more stable.[2]

Buchwald-Hartwig Amination Specific Issues

Question: My Buchwald-Hartwig amination is giving a low yield, and I am observing hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. What is happening?

Answer:

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and can arise from a couple of pathways, most notably β-hydride elimination from the palladium-amide intermediate.[12]

  • Slow Reductive Elimination: If the final reductive elimination step to form the C-N bond is slow, side reactions like β-hydride elimination can become competitive.

    • Solution: The choice of ligand is critical to promote reductive elimination. Bulky, electron-rich ligands are known to accelerate this step.[6] Consider screening ligands like those from the Buchwald or Josiphos families.

  • Inappropriate Base: The base can influence the relative rates of the desired and undesired pathways.

    • Solution: While strong bases are often necessary, their concentration and nature can be optimized. Sometimes, switching from an alkoxide base (like NaOtBu) to a silylamide base (like LHMDS) can alter the reaction outcome.

Sonogashira Coupling Specific Issues

Question: I am observing significant Glaser-Hay homocoupling of my terminal alkyne in my Sonogashira reaction. How can I suppress this side reaction?

Answer:

Glaser-Hay coupling is the oxidative homocoupling of terminal alkynes and is a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[13]

  • Copper-Catalyzed Homocoupling: The Cu(I) co-catalyst is often the primary culprit for this side reaction, especially in the presence of oxygen.[13][14]

    • Solution:

      • Rigorous Degassing: Ensure the reaction is completely free of oxygen.

      • Copper-Free Conditions: There are many effective copper-free Sonogashira protocols.[13][15][16] These often employ a palladium catalyst with a suitable ligand and an appropriate base (e.g., an amine base like diisopropylamine or an inorganic base like Cs₂CO₃).

      • Use of an Amine Base: Amine bases not only act as a base but can also help to reduce any oxidized copper species back to the active Cu(I) state.

Question: My Sonogashira reaction is sluggish, even at elevated temperatures. What can I do to improve the reaction rate?

Answer:

Sluggish Sonogashira reactions can often be attributed to a slow oxidative addition step, especially with electron-deficient aryl halides.

  • Solution:

    • Ligand Choice: Using electron-rich and bulky ligands can accelerate the oxidative addition of the palladium catalyst to the aryl bromide.[17]

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or NMP can sometimes improve solubility and reaction rates.[15][18]

    • Temperature: As with other cross-coupling reactions, increasing the temperature can help overcome the activation energy barrier.[18]

Experimental Protocols

The following are generalized starting protocols for the cross-coupling of this compound. These should be considered as starting points for optimization.

Table 1: General Reaction Parameters for Optimization
ParameterSuzuki-MiyauraBuchwald-HartwigSonogashira
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos, PPh₃BrettPhos, Xantphos, JosiphosPPh₃, Xantphos, cataCXium A
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₃PO₄Et₃N, DIPEA, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OToluene, Dioxane, THFTHF, DMF, Toluene, Et₃N
Temperature 80-120 °C80-120 °C50-100 °C
Protocol 1: Suzuki-Miyaura Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and ligand (1.1-1.2 times the moles of Pd).

  • Add the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To a flame-dried reaction vessel, add the palladium pre-catalyst (1-5 mol%) and ligand (if not using a pre-catalyst with an integrated ligand).

  • Add the base (1.5-2.0 equiv.).

  • Add this compound (1.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., Toluene).

  • Add the amine coupling partner (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

Protocol 3: Copper-Free Sonogashira Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), palladium catalyst (1-5 mol%), and ligand (if necessary).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF) and base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until completion.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

Mechanistic Insights & Visualizations

Understanding the catalytic cycles is fundamental to effective troubleshooting. Below are simplified representations of the catalytic cycles for the three discussed reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-X L_n OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R' L_n Transmetalation->PdII_Aryl_R RE Reductive Elimination PdII_Aryl_R->RE RE->Pd0 Regeneration Product Aryl-R' RE->Product Aryl_X Aryl-X Aryl_X->OA Boronic_Acid R'-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][19][20]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-X L_n OA->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amide Aryl-Pd(II)-NR'R'' L_n Amine_Coord->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Regeneration Product Aryl-NR'R'' RE->Product Aryl_X Aryl-X Aryl_X->OA Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.[5][11][12]

Sonogashira Coupling Catalytic Cycle (Copper-Free)

Sonogashira cluster_2 Sonogashira Cycle (Copper-Free) Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_Aryl Aryl-Pd(II)-X L_n OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Aryl-Pd(II)-C≡CR' L_n Transmetalation->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Regeneration Product Aryl-C≡CR' RE->Product Aryl_X Aryl-X Aryl_X->OA Alkyne H-C≡CR' Alkyne->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the copper-free Sonogashira coupling.[15][16][17]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 5, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 5, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 5, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 5, 2026, from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 5, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 5, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 5, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). Retrieved January 5, 2026, from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Retrieved January 5, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22). Retrieved January 5, 2026, from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved January 5, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013, October 3). Retrieved January 5, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved January 5, 2026, from [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 5, 2026, from [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved January 5, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved January 5, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved January 5, 2026, from [Link]

  • Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex - ResearchGate. (2021, January 21). Retrieved January 5, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016, October 18). Retrieved January 5, 2026, from [Link]

  • Advances in Cross-Coupling Reactions - MDPI. (2020, October 1). Retrieved January 5, 2026, from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 5, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 5, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). Retrieved January 5, 2026, from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8). Retrieved January 5, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). Retrieved January 5, 2026, from [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. (2019, January 21). Retrieved January 5, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 5, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved January 5, 2026, from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7). Retrieved January 5, 2026, from [Link]

Sources

common byproducts in reactions of Methyl 5-bromo-2-fluoronicotinate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Reactions of Methyl 5-bromo-2-fluoronicotinate

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This versatile building block, with its distinct reactive sites, offers numerous opportunities in synthetic chemistry. However, its trifunctional nature can also lead to a range of byproducts, complicating reaction outcomes and purification processes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and mitigate the formation of common impurities, ensuring the integrity and efficiency of your synthetic routes.

Understanding the Reactivity Landscape

This compound possesses three key functional groups, each with its own reactivity profile: a fluorine atom at the 2-position, a bromine atom at the 5-position, and a methyl ester at the 3-position. The electron-withdrawing nature of the pyridine ring, further activated by the ester and halogen substituents, makes this molecule susceptible to a variety of transformations. The primary challenges arise from controlling the chemoselectivity of these reactions and preventing undesired side reactions.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and this compound is an excellent substrate for such transformations, primarily at the C-Br bond. However, several side reactions can diminish yields and complicate product isolation.

FAQ 1: I am performing a Suzuki-Miyaura coupling at the bromide position, but I am observing significant amounts of byproducts. What are they and how can I avoid them?

In a typical Suzuki-Miyaura coupling, you are reacting the C-Br bond with a boronic acid or ester. However, several undesired pathways can compete with your desired transformation.

Common Byproducts and Troubleshooting Strategies
ByproductFormation MechanismTroubleshooting and Avoidance Strategies
Debrominated Starting Material Hydrodebromination: Replacement of the bromine atom with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain alcoholic solvents or impurities in amines.[1]Reagent & Solvent Purity: Ensure all reagents and solvents are anhydrous and of high purity. Avoid using alcoholic solvents that can act as hydride donors.[1] Ligand Choice: Employ bulky, electron-rich phosphine ligands which can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.[1] Reaction Time: Minimize reaction time to what is necessary for product formation.
Biaryl Homocoupling Product Oxidative Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can lead to the oxidation of the boronic acid.[2]Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Freeze-pump-thaw cycles or sparging with an inert gas are effective methods.[3] Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Catalyst Choice: Using a Pd(0) source directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[4]
Protodeboronation of Boronic Acid Hydrolysis of the C-B bond: The boronic acid is converted back to the corresponding arene before it can participate in the cross-coupling. This is particularly problematic with heteroaryl boronic acids and is often facilitated by aqueous conditions.[5][6]Use of Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis than their corresponding boronic acids.[5] Anhydrous Conditions: Eliminate water from the reaction mixture where possible. Base Selection: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides to minimize the rate of protodeboronation.[1]
Hydrolysis of the Methyl Ester Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic reaction conditions, especially in the presence of water.Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. Base Selection: Weaker, non-hydroxide bases such as KF or Cs₂CO₃ can be effective while minimizing ester cleavage.[7] Temperature Control: Running the reaction at the lowest effective temperature can slow the rate of hydrolysis.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Troubleshooting Suzuki-Miyaura Byproducts
FAQ 2: I am attempting a Sonogashira or Buchwald-Hartwig amination. What are the common pitfalls?

Similar to Suzuki couplings, Sonogashira and Buchwald-Hartwig reactions on this compound are prone to side reactions that can impact yield and purity.

Sonogashira Coupling Byproducts

The Sonogashira reaction couples the C-Br bond with a terminal alkyne. A common and often difficult-to-remove byproduct is the Glaser coupling product, which is a homocoupling of the terminal alkyne.[8]

Avoidance Strategies:

  • Copper-Free Conditions: The presence of a copper co-catalyst is often responsible for Glaser coupling. Switching to a copper-free Sonogashira protocol can effectively eliminate this byproduct.[9][10]

  • Amine Base: Using an amine base, such as triethylamine or diisopropylamine, can help to suppress the homocoupling.

Buchwald-Hartwig Amination Byproducts

This reaction forms a C-N bond at the bromide position. A key side reaction is hydrodebromination , similar to that seen in Suzuki couplings. Additionally, the basic conditions can lead to ester hydrolysis .

Avoidance Strategies:

  • Ligand and Base Selection: The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands are often employed to promote the desired C-N bond formation.[11] For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be preferred over strong bases like sodium tert-butoxide.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions.

II. Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the 2-position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the pyridine nitrogen and the ester group.

FAQ 3: I am trying to displace the fluorine atom with a nucleophile, but I am getting a mixture of products. What is happening?

While the 2-fluoro position is the most activated site for SNAr, the presence of the bromine at the 5-position and the ester group can lead to competing reactions, especially with strong or multifunctional nucleophiles.

Common Byproducts in SNAr Reactions
ByproductFormation MechanismTroubleshooting and Avoidance Strategies
Displacement of Bromine SNAr at the 5-position: While less activated than the 2-fluoro position, the 5-bromo position can still undergo nucleophilic substitution, particularly at higher temperatures or with very strong nucleophiles.Temperature Control: Perform the reaction at the lowest possible temperature that allows for the displacement of the fluorine atom. Nucleophile Choice: Use a softer, less reactive nucleophile if possible.
Reaction at the Ester Group Ammonolysis/Transesterification: Amine or alcohol nucleophiles can react with the methyl ester to form the corresponding amide or a different ester.Protecting Groups: If the nucleophile has a reactive functional group, consider protecting it before the SNAr reaction. Temperature and Stoichiometry Control: Use of lower temperatures and careful control of the nucleophile stoichiometry can minimize reaction at the ester.
Hydrolysis of the Methyl Ester Saponification: If the reaction is carried out under basic conditions with water present, the ester can be hydrolyzed to the carboxylic acid.Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
Chemoselectivity in SNAr Reactions
Chemoselectivity in SNAr Reactions

III. General Troubleshooting and Best Practices

To ensure the success of your reactions with this compound, consider the following general advice:

  • High-Purity Starting Materials: Always use high-purity starting materials. Impurities can interfere with catalytic cycles and lead to unexpected byproducts.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial to prevent catalyst deactivation and side reactions like homocoupling.

  • Systematic Optimization: When encountering issues, vary one reaction parameter at a time (e.g., ligand, base, solvent, temperature) to systematically identify the optimal conditions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time and identify the formation of byproducts as they appear.

By understanding the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your experiments with this compound, leading to higher yields, cleaner reaction profiles, and more efficient synthetic workflows.

References
  • Cook, X. A. F., de Gombert, A., McKnight, J., & Willis, M. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11085. [Link]

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 5(24), 4835–4838. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Maji, B., & Maity, S. (2018). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology, 8(1), 179-186. [Link]

  • Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106–3114. [Link]

  • Pomikacova, K., Soural, M., & Slouka, J. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2010(18), 2815-2817. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Mondal, B., & Maiti, D. (2017). Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. Green Chemistry, 19(1), 131-136. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 611-616. [Link]

  • Wang, Z., Tan, Y., Zhang, H., & Wu, J. (2018). Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose. Molecules, 23(11), 2933. [Link]

  • Lebeuf, R., Laleu, B., Gicquel, M., & Fagnou, K. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Ruijter, de, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15324-15337. [Link]

  • Al-Amin, M., & Ali, M. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6351. [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ChemistrySelect, 3(45), 12836-12840. [Link]

  • Harding, J. R., Jones, C. D., Knight, J. A., Hughes, D. L., & Thomson, R. J. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2009(10), 1629-1632. [Link]

  • Ren, Y., & Hyster, T. K. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 141(25), 9864–9869. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 611-616. [Link]

  • Thompson, C. F., & Gupton, B. F. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 51(4), 681-683. [Link]

  • Cella, R., & Stefani, H. A. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 307-313. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Pyke, S. M., & Booker, G. W. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9051-9054. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 138(48), 15641–15655. [Link]

Sources

improving yield and purity in the synthesis of Methyl 5-bromo-2-fluoronicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-bromo-2-fluoronicotinate Derivatives

Welcome to the technical support resource for the synthesis and optimization of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical and agrochemical research.[1] Halogenated pyridines are vital intermediates for diversifying chemical structures and studying structure-activity relationships.[2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges, improve reaction outcomes, and ensure the high purity of your target compounds.

Core Synthesis Overview: The Halogen Exchange (SNAr) Approach

The most prevalent laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This process typically starts with the more accessible Methyl 5-bromo-2-chloronicotinate and displaces the chlorine atom with fluoride. The high electronegativity of the fluorine atom and the electron-withdrawing nature of the pyridine nitrogen and ester group activate the C2 position for nucleophilic attack.[3][4]

SNAr_Mechanism Start Methyl 5-bromo-2-chloronicotinate Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate 1. Nucleophilic Attack (F⁻) Reagent + KF / CsF (Fluoride Source) Product This compound Intermediate->Product 2. Leaving Group Elimination (Cl⁻) Solvent High-boiling polar aprotic solvent (e.g., DMSO, Sulfolane)

Caption: Simplified SNAr mechanism for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable protocols.

Q1: My reaction yield is consistently low (<30%) or has stalled. What are the primary causes and how can I improve conversion?

Low yields in this SNAr fluorination are common and can usually be traced to a few critical parameters. A systematic approach is the most effective way to diagnose the issue.[5]

Answer:

The primary culprits for low conversion are typically inactive reagents (especially the fluoride source), suboptimal reaction conditions (temperature and solvent), or the presence of contaminants like water.

1. Causality: The Critical Role of the Fluoride Source and Solvent

  • Fluoride Salt Activity: Alkali metal fluorides like Potassium Fluoride (KF) are crystalline and have high lattice energy. For the fluoride anion to be an effective nucleophile, it must be well-solvated and accessible. The use of spray-dried KF, which has a higher surface area, is often recommended. Cesium Fluoride (CsF) is more soluble and reactive but also more expensive.

  • Water Contamination: Trace amounts of water will preferentially solvate the fluoride anions, creating a strong hydration shell that significantly reduces their nucleophilicity. Furthermore, water can lead to hydrolysis of the methyl ester, forming the corresponding carboxylic acid as a byproduct.

  • Solvent Choice: The reaction requires a polar, aprotic solvent with a high boiling point to effectively solubilize the fluoride salt and reach the necessary activation energy. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Sulfolane are common choices.

2. Step-by-Step Troubleshooting Protocol:

  • Dry Your Reagents & Glassware:

    • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use.

    • Use anhydrous grade solvents. If unavailable, dry them using appropriate methods (e.g., distillation over CaH₂ for DMF).

    • Dry the KF by heating it under a high vacuum at >150°C for several hours before the reaction.

  • Optimize Reaction Temperature:

    • This reaction is often run at elevated temperatures (120-180°C). A temperature that is too low will result in a sluggish or stalled reaction.

    • Trial Experiment: Set up small-scale parallel reactions at 120°C, 150°C, and 180°C. Monitor by TLC or LC-MS to find the optimal temperature for your specific setup.[5]

  • Consider a Phase-Transfer Catalyst (PTC):

    • A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6), can significantly improve the reaction rate. The catalyst complexes with the potassium ion, allowing the "naked" and more nucleophilic fluoride anion to be more soluble in the organic solvent.[1]

    • Protocol: Add 5-10 mol% of the PTC to your standard reaction setup.

Table 1: Reaction Parameter Optimization Summary

ParameterStandard ConditionOptimization StrategyRationale & Expected Outcome
Fluoride Source Anhydrous KF (2-3 eq.)Use spray-dried KF; Switch to CsF (1.5-2 eq.)Increases surface area and solubility, enhancing fluoride nucleophilicity.
Solvent Anhydrous DMSOSwitch to SulfolaneSulfolane has a higher boiling point and can improve solubility and reaction rates.
Temperature 150 °CIncrease stepwise to 180-200 °COvercomes the activation energy barrier for the SNAr reaction.
Additives NoneAdd 10 mol% 18-crown-6 or TBABA phase-transfer catalyst increases the effective concentration of soluble fluoride.
Atmosphere StandardUse a dry, inert atmosphere (N₂ or Ar)Prevents atmospheric moisture from contaminating the reaction.[5]
Q2: My crude ¹H NMR shows multiple products. What are the likely impurities and how can I improve selectivity?

Answer:

The most common impurities are the unreacted starting material, the hydrolyzed carboxylic acid byproduct, and potentially regioisomers if the starting material is not pure.

1. Causality: Understanding Side Reactions

  • Ester Hydrolysis: As mentioned, water in the reaction mixture can lead to the saponification of the methyl ester, particularly at the high temperatures used. This forms Methyl 5-bromo-2-fluoronicotinic acid.

  • Incomplete Reaction: If the reaction stalls, you will have a mixture of the starting chloro-pyridine and the product fluoro-pyridine, which can be difficult to separate.

  • Positional Isomers: The regioselectivity of pyridine halogenation can be challenging, and impurities in the starting material will carry through.[2][6] For instance, if your "Methyl 5-bromo-2-chloronicotinate" starting material contains the 6-chloro isomer, you will inevitably form the corresponding 6-fluoro byproduct.

2. Mitigation and Purification Protocol:

  • Verify Starting Material Purity: Before starting, run a clean ¹H NMR and LC-MS of your Methyl 5-bromo-2-chloronicotinate to ensure it is free of isomeric impurities.

  • Minimize Water: Follow the rigorous drying procedures outlined in Q1. This is the most effective way to prevent hydrolysis.

  • Drive the Reaction to Completion: Use the optimization strategies from Q1 (higher temperature, PTC, more active fluoride source) to ensure full conversion of the starting material. Monitor the reaction until TLC/LC-MS shows the disappearance of the starting material spot.

  • Purification Strategy:

    • If hydrolysis has occurred, the carboxylic acid byproduct can be removed with a mild aqueous bicarbonate wash during the workup. The acidic product will move into the basic aqueous layer, while your desired ester remains in the organic layer (e.g., Ethyl Acetate or DCM).

    • Separating the starting chloro- compound from the product fluoro- compound via column chromatography can be challenging due to their similar polarities. A carefully optimized gradient (e.g., Hexanes/Ethyl Acetate) is required. Sometimes, re-subjecting the mixed fraction to the reaction conditions is more efficient than attempting a difficult separation.

Sources

Technical Support Center: Overcoming the Low Reactivity of Methyl 5-bromo-2-fluoronicotinate in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this valuable yet notoriously difficult substrate. We will delve into the root causes of its low reactivity and provide field-proven troubleshooting strategies and detailed protocols to ensure your experimental success.

The Challenge: Understanding the Substrate's Inertness

This compound is a highly functionalized building block, but its electronic properties make it a challenging substrate for standard palladium catalysis. The primary hurdle is the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1][2] The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the methoxycarbonyl group at the 3-position. This electronic pull reduces the electron density at the C5-Br bond, making it less susceptible to attack by the nucleophilic Pd(0) catalyst.[3][4]

Furthermore, the 2-fluoro substituent, while often desirable in the final product, can influence the electronic environment and potentially interact with the palladium center, further complicating the catalytic cycle. Overcoming this initial activation barrier is the key to achieving successful cross-coupling.

Caption: Electronic withdrawing effects that decrease reactivity.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling is failing. I see only starting material or trace product. What should I do?

This is the most common issue. The problem almost always lies in inefficient oxidative addition, suboptimal reaction conditions, or catalyst deactivation.

Probable Cause A: Inefficient Oxidative Addition

The electron-poor nature of the substrate requires a highly active catalyst. Standard conditions (e.g., Pd(PPh₃)₄) are often insufficient.

  • Solution: Employ Modern, High-Activity Catalyst Systems.

    • Switch to Bulky, Electron-Rich Ligands: These ligands stabilize the Pd(0) center, promoting the oxidative addition step.[5] The Buchwald biarylphosphine ligands are the industry standard for challenging substrates.[4][6]

    • Use Well-Defined Precatalysts: Modern precatalysts (e.g., G3 or G4 palladacycles) generate the active L-Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃, minimizing side reactions.

Probable Cause B: Suboptimal Base or Solvent Choice

An inappropriate base can fail to activate the boronic acid effectively or, conversely, lead to unwanted side reactions like ester hydrolysis.[7][8] Poor solubility of any component will also stall the reaction.[7]

  • Solution: Systematic Screening of Base and Solvent.

    • Base Selection: A strong inorganic base is usually necessary. Start with ground K₃PO₄ or Cs₂CO₃. If ester hydrolysis is observed, switch to a non-aqueous base like CsF or KF and use anhydrous solvents.[9]

    • Solvent System: A polar aprotic solvent is typically best. 1,4-Dioxane or THF, often with a small amount of water (e.g., 10:1 ratio) to aid solubility of the base, is a good starting point.[7] If solubility remains an issue, consider DMF or toluene.

Probable Cause C: Catalyst Deactivation

The high temperatures often required to drive the reaction can cause the catalyst to decompose into inactive palladium black.[3]

  • Solution: Optimize Thermal Conditions.

    • Temperature Management: Do not overheat. Run reactions at the lowest temperature that affords a reasonable rate (e.g., start at 80 °C and increase to 100-110 °C if necessary).

    • Microwave Irradiation: Microwave heating is highly effective for this substrate. It allows for rapid and uniform heating to the target temperature, which can significantly reduce reaction times and minimize thermal degradation of the catalyst, often leading to cleaner reactions and higher yields.[10][11][12]

Recommended Protocol: Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried microwave vial or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).

  • Reaction Assembly: Seal the vessel. Evacuate and backfill with argon or nitrogen three times. Add degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of ~0.1 M.

  • Heating: Stir the mixture at 100 °C (oil bath) or 120 °C (microwave) for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Q2: My Buchwald-Hartwig amination gives low yield, and I see significant dehalogenation of my starting material. How can I fix this?

C-N coupling with this substrate requires a carefully tailored system. Dehalogenation suggests that the catalytic cycle is stalling after oxidative addition, and the intermediate is being quenched before reductive elimination can occur.

Probable Cause: Incorrect Catalyst/Base Combination

Buchwald-Hartwig amination is highly sensitive to the ligand and base pairing. The choice depends heavily on the nature of the amine (primary, secondary, heterocyclic).[5][13]

  • Solution: Use a Specialized System for C-N Coupling.

    • Ligand Choice: For most primary and secondary amines, sterically hindered, electron-rich dialkylbiaryl phosphine ligands are required. BrettPhos and tBuXPhos are excellent starting points.[14][15]

    • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be effective.

    • Inert Conditions: Dehalogenation is often exacerbated by trace oxygen or water. Ensure all reagents are pure, solvents are rigorously degassed, and the reaction is run under a strictly inert atmosphere.

Recommended Protocol: Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%).

  • Reaction Assembly: Seal the tube, evacuate, and backfill with argon. Add the amine (1.2 equiv.), NaOtBu (1.4 equiv.), and degassed toluene (~0.2 M).

  • Heating: Stir the mixture at 100-110 °C for 4-24 hours, monitoring by LC-MS.

  • Work-up: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the best general-purpose ligands for this substrate?

For C-C couplings like Suzuki, start with XPhos or SPhos . For C-N couplings (Buchwald-Hartwig), BrettPhos or tBuXPhos are more reliable. These bulky, electron-rich ligands are designed to accelerate the difficult oxidative addition and subsequent reductive elimination steps.[5][13]

FAQ 2: Can I use Heck or Sonogashira couplings with this substrate?

Yes, but they can be even more challenging than Suzuki couplings.

  • Heck Reaction: High temperatures are almost always required, increasing the risk of catalyst decomposition.[3] Using highly stable catalysts like palladacycles or employing phosphite ligands can sometimes be successful.

  • Sonogashira Coupling: The standard Sonogashira conditions can be sluggish. The use of a copper-free protocol with a highly active palladium catalyst/ligand system may be necessary to achieve good yields. Microwave assistance is highly recommended for both reactions.[12]

FAQ 3: I am observing hydrolysis of my methyl ester. How can I prevent this?

Ester hydrolysis is a common side reaction, especially when using aqueous bases like K₂CO₃ in water-containing solvents at high temperatures.

  • Solution: Switch to an anhydrous base and solvent system. Cesium fluoride (CsF) or potassium fluoride (KF) are excellent choices for Suzuki couplings as they are sufficiently basic to activate the boronic acid but are less prone to causing hydrolysis.[7] Ensure you are using anhydrous solvents (e.g., dioxane, toluene).

FAQ 4: What is "proto-debromination" and how do I stop it?

Proto-debromination (or dehalogenation) is the replacement of the bromine atom with a hydrogen atom. It is a common side reaction with electron-deficient aryl halides.

  • Causes: It can be caused by trace water acting as a proton source, or by β-hydride elimination from certain palladium intermediates.

  • Solutions:

    • Rigorous Inert Technique: Use dry, degassed solvents and maintain a strict argon or nitrogen atmosphere.

    • Optimize Ligand: Use ligands that promote rapid reductive elimination, outcompeting the decomposition pathways. The modern Buchwald ligands are excellent for this.[5]

    • Use a Precatalyst: Well-defined precatalysts often give cleaner reactions with less dehalogenation than systems generated in situ from Pd(OAc)₂.

Troubleshooting Workflow

start Reaction Failed: Low or No Conversion q1 What is your catalyst system? start->q1 ans1_old Standard (e.g., Pd(PPh3)4) q1->ans1_old ans1_new Modern Precatalyst + Buchwald Ligand q1->ans1_new sol1 Upgrade Catalyst: Use XPhos/SPhos (Suzuki) or BrettPhos (C-N) with a G3/G4 Precatalyst. ans1_old->sol1 q2 What are the base and solvent? ans1_new->q2 end Re-run Experiment sol1->end ans2_bad Weak base or poor solubility q2->ans2_bad ans2_good Strong base (K3PO4, Cs2CO3) & good solvent (Dioxane, THF) q2->ans2_good sol2 Screen Conditions: Try K3PO4 or Cs2CO3. If ester hydrolysis occurs, use CsF in anhydrous solvent. ans2_bad->sol2 q3 Seeing catalyst decomposition (Pd black)? ans2_good->q3 sol2->end ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no sol3 Optimize Temperature: Lower reaction temp or use Microwave Irradiation for rapid, controlled heating. ans3_yes->sol3 ans3_no->end sol3->end

Caption: A decision tree for troubleshooting failed reactions.

Part 3: Data Tables & Key Mechanistic Insights

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendation 1 (Standard)Recommendation 2 (Anhydrous)Rationale
Pd Source XPhos Pd G3 (1-2 mol%)SPhos Pd G4 (1-2 mol%)Provides rapid, clean generation of active Pd(0).
Base K₃PO₄ (2-3 equiv.)CsF (2-3 equiv.)K₃PO₄ is a strong, effective base. CsF is ideal for preventing ester hydrolysis.[7]
Solvent 1,4-Dioxane / H₂O (10:1)Anhydrous THF or TolueneAqueous co-solvent aids solubility. Anhydrous conditions protect sensitive groups.
Temperature 100 °C (Oil Bath)120-140 °C (Microwave)Microwave heating can overcome high activation barriers and reduce reaction times.[10]
Atmosphere Argon or NitrogenArgon or NitrogenRigorous exclusion of oxygen is critical to prevent catalyst oxidation and homocoupling.[16]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendation 1 (General)Recommendation 2 (For Weakly Nucleophilic Amines)Rationale
Pd Source BrettPhos Pd G3 (1-3 mol%)RuPhos Pd G3 (2-4 mol%)BrettPhos is a robust, general ligand. RuPhos is more active and useful for challenging amines.[14]
Base NaOtBu (1.4 equiv.)LHMDS (1.5 equiv.)NaOtBu is the standard strong base. LHMDS offers different solubility and reactivity profiles.
Solvent Toluene1,4-DioxaneToluene is the standard. Dioxane can sometimes improve performance with certain substrates.
Temperature 100-110 °C (Oil Bath)110 °C (Oil Bath)Consistent thermal heating is crucial for these sensitive reactions.
Atmosphere Argon or NitrogenArgon or NitrogenEssential for maintaining catalyst activity and preventing side reactions.[14]
The Suzuki-Miyaura Catalytic Cycle: Highlighting the Bottleneck

The key to success is accelerating the slow oxidative addition step, which then allows the subsequent, typically rapid, steps of transmetalation and reductive elimination to proceed.

Caption: The Suzuki-Miyaura cycle with the rate-limiting step.

References
  • Heck Reaction—St
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
  • Carbon–Fluorine Reductive Elimination from a High–Valent Palladium Fluoride. DASH (Harvard).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.
  • Buchwald–Hartwig amin
  • Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluorobor
  • The mechanism, electronic and ligand effects for reductive elimination from arylPd(II)
  • Recent Advances in Microwave-Assisted Copper-C
  • Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. PubMed.
  • How can I solve my problem with Suzuki coupling?
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
  • Oxidative addition of palladium(0)
  • Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews (RSC Publishing).
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Struggling with Suzuki Reaction. Reddit.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-catalyzed reaction of boronic acids with chiral and racemic alpha-bromo sulfoxides. PubMed.

Sources

preventing debromination of Methyl 5-bromo-2-fluoronicotinate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-fluoronicotinate. This document provides expert guidance on a critical challenge encountered during its functionalization: unwanted debromination. As an electron-deficient heteroaromatic compound, this compound is a valuable building block, but its electronic nature also makes it susceptible to hydrodehalogenation under various, particularly palladium-catalyzed, reaction conditions. This guide offers in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you mitigate C-Br bond cleavage and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of my reaction? A1: Debromination, often called hydrodehalogenation, is a common side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] For this compound, this results in the formation of Methyl 2-fluoronicotinate as a byproduct. This unwanted reaction reduces the yield of your target molecule and introduces a structurally similar impurity that can be challenging to separate.[2]

Q2: Why is my this compound particularly prone to debromination? A2: The pyridine ring is electron-deficient, and this effect is amplified by the presence of the electron-withdrawing fluorine atom at the 2-position and the methyl ester at the 3-position. This electronic profile makes the carbon-bromine bond highly susceptible to oxidative addition by a Pd(0) catalyst. However, it also makes the resulting organopalladium intermediate vulnerable to side reactions, including the reductive cleavage of the C-Br bond by hydride sources present in the reaction mixture.

Q3: I'm observing significant debromination. What is the first and most effective change I should make? A3: The first parameters to investigate are typically the base and temperature . Strong bases, particularly alkoxides or hydroxides in the presence of protic solvents, can promote the formation of palladium-hydride (Pd-H) species that are the primary cause of debromination.[3] Switching to a milder, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step.[3] Concurrently, lowering the reaction temperature often increases selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[4]

Q4: How can I reliably confirm and quantify the amount of debrominated byproduct? A4: The most effective methods are chromatographic and spectroscopic. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for quickly identifying the presence of the debrominated product by its molecular weight (this compound: 234.02 g/mol ; Methyl 2-fluoronicotinate: 155.12 g/mol ).[5][6] For quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are the preferred methods.[7][8] By running a standard of your starting material and product, you can determine the relative percentage of the byproduct in your crude reaction mixture.

Mechanistic Insights: The Origin of Debromination

Unwanted debromination in palladium-catalyzed cross-coupling reactions is almost always traced back to the formation of a palladium-hydride (Pd-H) species . This species intercepts the primary catalytic cycle, leading to a competing, non-productive pathway known as the hydrodehalogenation cycle.

Below is a diagram illustrating the desired cross-coupling cycle and the parasitic debromination cycle.

G cluster_main Desired Cross-Coupling Cycle cluster_side Parasitic Debromination Cycle A Pd(0)Ln B Ar-Pd(II)-Br (Oxidative Addition Intermediate) A->B Oxidative Addition (+ Ar-Br) D Pd-H Species A->D Hydride Source (Base, Solvent, etc.) C Ar-Pd(II)-Nu (Transmetalation/Coordination Intermediate) B->C Transmetalation / Ligand Exchange E Ar-Pd(II)-H (Hydride Transfer Intermediate) B->E Hydride Transfer (from Pd-H) C->A Reductive Elimination (+ Ar-Nu) D->B Interception E->A Reductive Elimination (+ Ar-H) caption Fig 1. Competing Catalytic Cycles

Caption: Fig 2. A systematic workflow for troubleshooting debromination.

Optimized Experimental Protocols

The following protocols are designed as robust starting points to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol details a selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely milled (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely milled K₃PO₄.

  • Catalyst Addition: In the glovebox or under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours. Avoid unnecessarily long reaction times.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Quantifying Debromination by HPLC

This protocol provides a general method for analyzing the crude reaction mixture to determine the ratio of product to the debrominated byproduct.

Instrumentation & Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5-10 µL.

Procedure:

  • Sample Preparation: Take a small aliquot (~0.1 mg) of the crude reaction mixture and dissolve it in 1 mL of a 1:1 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation:

    • Identify the peaks corresponding to your starting material, desired product, and the debrominated byproduct (Methyl 2-fluoronicotinate) based on retention time (and confirmed by LC-MS if necessary).

    • Integrate the peak areas for the desired product and the debrominated byproduct.

    • Calculate the approximate ratio by dividing the area of each peak by the total area of both peaks. (Note: This assumes similar molar absorptivity at 254 nm. For precise quantification, a calibration curve with authentic standards is required).

References
  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
  • Orbach, M., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • BenchChem. (2025). Preventing debromination during reactions with 3,4-Dibromothiophene. BenchChem Technical Support.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Request PDF.
  • Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.
  • BenchChem. (2025). Preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Support.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Figshare. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters.
  • Organic Letters. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
  • Chemistry LibreTexts. (2023). 2.9: Phosphines.
  • Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Technical Support.
  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • BenchChem. (2025). Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
  • BLD Pharm. (n.d.). This compound.
  • Singleton, D. A., et al. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
  • Current Pharmaceutical Analysis. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • FINETECH INDUSTRY LIMITED. (n.d.). This compound.
  • Moldb. (n.d.). This compound.

Sources

impact of solvent and base on the reactivity of Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-fluoronicotinate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this versatile building block. We will explore the critical impact of solvent and base selection on the outcomes of common transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Understanding the Reactivity Landscape

This compound is a dihalogenated pyridine derivative, presenting two distinct reactive sites for functionalization. The electronic properties of the pyridine ring, coupled with the differing nature of the C-Br and C-F bonds, allow for selective transformations under carefully controlled conditions. Generally, palladium-catalyzed cross-coupling reactions will preferentially occur at the more reactive C-Br bond, while nucleophilic aromatic substitution (SNAr) will favor the highly activated C-F bond.[1][2] This dichotomy is the cornerstone of its synthetic utility and a key consideration in experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered when working with this compound.

Q1: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid. Which halogen is expected to react, and what are the recommended starting conditions?

A1: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. Therefore, you should expect selective coupling at the 5-position. A reliable starting point for your optimization is based on established protocols for this substrate.

A recommended set of conditions involves the use of a palladium catalyst with a suitable phosphine ligand, a mild inorganic base, and an ethereal solvent. For instance, a combination of PdCl₂(dppf), potassium acetate as the base, and 1,4-dioxane as the solvent at an elevated temperature (e.g., 80 °C) has been successfully employed.[3]

Troubleshooting Low Yields in Suzuki-Miyaura Coupling:

If you are experiencing low conversion or the formation of side products, consider the following:

  • Inactive Catalyst: The active Pd(0) species is oxygen-sensitive. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are thoroughly degassed. Using a pre-catalyst can also ensure a more reliable generation of the active catalytic species.

  • Suboptimal Base: While potassium acetate is a good starting point, the choice of base can be critical. If you observe low reactivity, consider screening other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The solubility and strength of the base can significantly impact the transmetalation step.

  • Protodeboronation of Boronic Acid: Electron-deficient boronic acids can be prone to decomposition, especially in the presence of water and strong bases. If you suspect this is an issue, you can try using anhydrous conditions, a milder base, or converting your boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is often due to the presence of oxygen. Rigorous degassing is the most effective way to minimize this side reaction.

Q2: I want to introduce a nitrogen nucleophile via a Buchwald-Hartwig amination. How can I achieve selective C-N bond formation at the 5-position (C-Br)?

A2: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination will preferentially occur at the C-Br bond. The selection of the ligand is crucial for achieving high yields and preventing catalyst deactivation. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Based on studies with the closely related 5-bromo-2-chloro-3-fluoropyridine, a catalyst system comprising Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for selective amination at the C-Br position.[1][4][5] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine and facilitate the catalytic cycle.

Troubleshooting Buchwald-Hartwig Amination:

  • Low or No Conversion:

    • Catalyst System: The combination of the palladium precursor and the ligand is critical. If you are using a standard ligand like PPh₃ and observing low reactivity, switching to a more specialized, bulky biarylphosphine ligand (e.g., XPhos, SPhos, or Xantphos) is recommended.

    • Base Strength: Ensure your base is strong enough to deprotonate the amine-palladium complex. For less acidic amines, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary. However, be mindful of potential side reactions with base-sensitive functional groups.

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom is a common side reaction. This can be minimized by:

    • Optimizing the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.

    • Lowering the Reaction Temperature: Higher temperatures can promote side reactions.

    • Screening Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.

Q3: I am interested in performing a nucleophilic aromatic substitution (SNAr). Which position is more reactive, and what are the key factors to consider?

A3: For SNAr reactions on this substrate, the C-F bond at the 2-position is significantly more activated towards nucleophilic attack than the C-Br bond at the 5-position. The strong electron-withdrawing effect of the pyridine nitrogen ortho to the fluorine atom, combined with the high electronegativity of fluorine, makes the C2 carbon highly electrophilic and stabilizes the intermediate Meisenheimer complex.

The choice of solvent and base is critical for a successful SNAr reaction. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the charged intermediate. The base is required to deprotonate the nucleophile, increasing its reactivity.

Troubleshooting SNAr Reactions:

  • Low Reactivity:

    • Solvent Choice: If you are using a less polar solvent like THF and observing low reactivity, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.

    • Base Strength: Ensure your base is strong enough to fully deprotonate your nucleophile. For weakly acidic nucleophiles like alcohols, a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary.

  • Competing Reactions:

    • If your nucleophile is also a good base, you may observe side reactions. In such cases, careful control of the reaction temperature and stoichiometry is crucial.

Data Summary: Solvent and Base Impact

The following table summarizes the expected reactivity and provides starting points for reaction conditions based on the desired transformation.

Reaction TypeTarget PositionTypical Solvent(s)Typical Base(s)Key Considerations
Suzuki-Miyaura 5-position (C-Br)1,4-Dioxane, Toluene, DMF/H₂OK₂CO₃, Cs₂CO₃, K₃PO₄, KOAcInert atmosphere is critical. Ligand choice is important for challenging substrates.
Buchwald-Hartwig 5-position (C-Br)Toluene, 1,4-DioxaneNaOtBu, Cs₂CO₃, K₃PO₄Requires bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos).
SNAr 2-position (C-F)THF, DMF, DMSONaH, KOtBu, K₂CO₃Favored by strong nucleophiles and polar aprotic solvents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 5-Position

This protocol is adapted from established procedures for this compound.[3]

  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium acetate (3.0 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add PdCl₂(dppf) (0.05 equiv.) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the 5-Position (Predicted)

This protocol is a recommended starting point based on the chemoselective amination of a closely related substrate.[1][4][5]

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).

  • Add degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution at the 2-Position

This protocol is based on a reported SNAr reaction on this compound.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.5 equiv.) and anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride (1.5 equiv., 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the decision-making process for functionalizing this compound and the catalytic cycle for the Suzuki-Miyaura reaction.

G cluster_0 Starting Material cluster_1 Desired Transformation cluster_2 Recommended Reaction Type cluster_3 Target Position start This compound cc_coupling C-C or C-N Bond Formation (e.g., Suzuki, Buchwald-Hartwig) start->cc_coupling snar Substitution with N, O, or S Nucleophile start->snar pd_cat Palladium-Catalyzed Cross-Coupling cc_coupling->pd_cat snar_rxn Nucleophilic Aromatic Substitution (SNAr) snar->snar_rxn c5_br Selective at C5-Br pd_cat->c5_br c2_f Selective at C2-F snar_rxn->c2_f

Caption: Decision workflow for functionalizing this compound.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Product R¹-R² reductive_elimination->product pd_complex1 R¹-Pd(II)(Br)L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)(R²)L_n transmetalation->pd_complex2 pd_complex1->transmetalation pd_complex2->reductive_elimination Forms C-C bond aryl_bromide Aryl-Br (Substrate) aryl_bromide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 5(24), 4611–4614.
  • Novartis Institutes for BioMedical Research. (2013). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. OAK Open Access Archive.
  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 5(24), 4611–4614. Available at: [Link]

  • Perrio, C., et al. (2015). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry, 13(3), 850-861.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Google Patents. (2019). WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Google Patents. (2025). US20250011288A1 - Rxfp1 agonists.
  • Adler, P., Teskey, C. J., & Maulide, N. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.

Sources

managing thermal stability and decomposition of Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the thermal stability and decomposition of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the handling and use of this compound in your experiments.

Issue 1: You observe a discoloration (yellowing or browning) of the compound upon storage or during a reaction.
  • Question: My sample of this compound, which was initially a white to off-white solid, has developed a yellow or brown tint. What could be the cause, and how should I proceed?

  • Answer: Discoloration is a common indicator of decomposition. The pyridine ring system, particularly when substituted with activating groups, can be susceptible to degradation over time, when exposed to light, or in the presence of impurities.

    Potential Causes and Solutions:

    • Exposure to Light: Pyridine derivatives can be light-sensitive.

      • Recommendation: Always store this compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]

    • Impurities: The presence of acidic or basic impurities can catalyze decomposition.

      • Recommendation: Ensure that all solvents and reagents used with the compound are of high purity and free from acidic or basic residues. If you suspect contamination, purification by recrystallization or column chromatography may be necessary.

    • Thermal Stress: Although stable at recommended storage temperatures, prolonged exposure to elevated temperatures can initiate decomposition.

      • Recommendation: Store the compound at the recommended temperature of 2-8°C.[2] For reactions requiring elevated temperatures, it is crucial to monitor the reaction closely and minimize the heating time.

    • Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidative degradation.

      • Recommendation: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

    Next Steps: Before using a discolored sample, it is highly recommended to assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the extent of decomposition and the identity of any impurities. If significant degradation has occurred, it is advisable to use a fresh, pure sample to ensure the reliability of your experimental results.

Issue 2: You are experiencing low yields or unexpected side products in a reaction involving this compound.
  • Question: I am using this compound in a cross-coupling or nucleophilic substitution reaction, but the yield is consistently low, and I am observing unexpected side products. What are the likely causes?

  • Answer: Low yields and the formation of side products can often be attributed to the reactivity of the starting material and its potential decomposition under the reaction conditions.

    Potential Causes and Solutions:

    • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, to form 5-bromo-2-fluoronicotinic acid.[3][4]

      • Recommendation: Use anhydrous solvents and reagents. If your reaction requires aqueous conditions, be aware of potential hydrolysis and consider protecting the ester if necessary.

    • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ester group.[5]

      • Recommendation: If your reaction mixture contains nucleophiles other than the intended reagent, you may observe substitution at the 2-position. Carefully select your reagents and reaction conditions to minimize unwanted side reactions.

    • Reactivity with Bases: Strong bases can promote side reactions. Pyridine derivatives can undergo complex reactions in the presence of strong bases.[6]

      • Recommendation: If a base is required, use the mildest base that is effective for your transformation. Consider the pKa of the base and potential interactions with your starting material.

    • Thermal Decomposition during Reaction: If your reaction is run at a high temperature, the compound may be decomposing. Pyridine derivatives can undergo thermal decomposition through radical pathways.[7][8]

      • Recommendation: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully to avoid prolonged heating.

Issue 3: You observe pressure buildup in a sealed reaction vessel at elevated temperatures.
  • Question: I am running a reaction with this compound in a sealed tube at high temperature, and I am concerned about pressure buildup. What could be causing this?

  • Answer: Pressure buildup in a sealed vessel is a serious safety concern and is likely due to the formation of gaseous decomposition products.

    Potential Causes and Safety Recommendations:

    • Decarboxylation: At elevated temperatures, substituted nicotinic acid derivatives can potentially undergo decarboxylation, releasing carbon dioxide (CO₂). While the methyl ester is more stable than the corresponding carboxylic acid, in situ hydrolysis followed by decarboxylation is a possibility.

    • Ring Fragmentation: Thermal decomposition of the pyridine ring can lead to the formation of smaller, volatile molecules such as hydrogen cyanide (HCN) and acetylene, although this typically occurs at very high temperatures.[8][9]

    • Solvent Volatility: Ensure the pressure buildup is not simply due to the vapor pressure of the solvent at the reaction temperature.

    Safety Precautions:

    • NEVER conduct reactions in a sealed vessel without a pressure relief mechanism, especially when heating.

    • Always conduct reactions that have the potential to generate gas in a well-ventilated fume hood.

    • Use a blast shield for protection.

    • If possible, run the reaction under an inert atmosphere with an outlet to a bubbler to monitor gas evolution.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: What are the recommended storage conditions for this compound?

    • A1: It is recommended to store this compound at 2-8°C in a tightly sealed container to prevent moisture absorption.[2] It should also be protected from light to prevent photochemical degradation.[1]

  • Q2: What personal protective equipment (PPE) should be worn when handling this compound?

    • A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Q3: Is this compound compatible with common laboratory solvents?

    • A3: this compound is generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. It has limited solubility in water.[3] Be cautious when using protic solvents like methanol or ethanol, especially with added acid or base, as they can participate in transesterification or hydrolysis reactions.

Stability and Decomposition
  • Q4: What are the primary signs of decomposition to look for?

    • A4: The most common visual sign of decomposition is a change in color from white or off-white to yellow or brown. A change in physical form, such as the solid becoming sticky or oily, can also indicate the presence of impurities from degradation. For a definitive assessment, analytical techniques like NMR or HPLC should be used.

  • Q5: At what temperature does this compound begin to decompose?

  • Q6: What are the likely decomposition products?

    • A6: Based on its structure, potential decomposition products could include:

      • 5-bromo-2-fluoronicotinic acid and methanol from hydrolysis.[3][4]

      • Products of nucleophilic substitution at the 2-position if nucleophiles are present.[5]

      • At higher temperatures, fragmentation of the pyridine ring could occur.[7][8]

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for determining the thermal stability and decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Materials:

  • This compound

  • TGA instrument

  • High-purity nitrogen or argon gas

  • TGA sample pans (e.g., aluminum or platinum)

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply (nitrogen or argon).

    • Set the gas flow rate to the manufacturer's recommended value (typically 20-50 mL/min) to maintain an inert atmosphere.

    • Perform any required instrument calibration.

  • Sample Preparation:

    • Tare an empty TGA sample pan.

    • Accurately weigh 5-10 mg of this compound into the tared pan. Record the exact weight.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Program the TGA with the following temperature profile:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

    • Start the analysis and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is often calculated as the temperature at which 5% weight loss occurs.

    • Analyze the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

Visualizations

Logical Troubleshooting Workflow for Low Reaction Yield

start Low Yield or Unexpected Side Products Observed check_purity Is the starting material pure? (Check by NMR, HPLC) start->check_purity purify Purify starting material (recrystallization, chromatography) check_purity->purify No check_conditions Are reaction conditions anhydrous? check_purity->check_conditions Yes purify->check_conditions hydrolysis Potential Hydrolysis of Ester. Dry solvents and reagents. check_conditions->hydrolysis No check_nucleophiles Are there unintended nucleophiles present? check_conditions->check_nucleophiles Yes hydrolysis->check_nucleophiles snar Potential SNAr at 2-position. Re-evaluate reagent compatibility. check_nucleophiles->snar Yes check_temp Is the reaction temperature too high? check_nucleophiles->check_temp No snar->check_temp decomposition Potential thermal decomposition. Lower temperature and monitor. check_temp->decomposition Yes success Improved Yield check_temp->success No decomposition->success cluster_hydrolysis Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_thermal High-Temperature Decomposition start This compound hydrolysis_product 5-bromo-2-fluoronicotinic acid + Methanol start->hydrolysis_product + H2O (acid/base catalyst) snar_product Methyl 5-bromo-2-(nucleophile)nicotinate start->snar_product + Nucleophile (Nu-) decarboxylation Decarboxylation Product (if hydrolyzed) + CO2 start->decarboxylation High Temp fragmentation Ring Fragmentation Products (e.g., HCN) start->fragmentation Very High Temp

Caption: Potential decomposition pathways for this compound.

References

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available from: [Link]

  • Methyl Nicotinate | C7H7NO2. PubChem. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available from: [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. Available from: [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Semantic Scholar. Available from: [Link]

  • Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. Available from: [Link]

  • A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. Available from: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available from: [Link]

  • Pyridine. Wikipedia. Available from: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]

Sources

Technical Support Center: Strategies for Selective Functionalization of Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of Methyl 5-bromo-2-fluoronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

This compound is a valuable trifunctional pyridine derivative, offering three distinct reactive sites: a C-Br bond, a C-F bond, and a methyl ester. The strategic and selective manipulation of these sites is crucial for the synthesis of complex pharmaceutical intermediates and other fine chemicals. This guide will help you navigate the nuances of its reactivity to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the most common site for initial functionalization via palladium-catalyzed cross-coupling reactions due to its higher reactivity in oxidative addition compared to the C-F bond.

FAQ 1: My Suzuki-Miyaura coupling at the C-5 position is sluggish or failing. What are the likely causes and how can I troubleshoot it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving an electron-deficient heteroaryl halide like this compound is a frequent issue. The primary culprits are often related to catalyst activity, reagent quality, or reaction conditions.

Troubleshooting Steps:

  • Inert Atmosphere and Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[1][3] Water contamination can lead to protodeboronation of your boronic acid, a common side reaction.[1] Using anhydrous solvents and high-purity, dry reagents is critical. Boronic esters, such as pinacol esters, can sometimes offer greater stability and better results than the corresponding boronic acids.[2]

  • Catalyst and Ligand Choice: The electron-deficient nature of the pyridine ring can make oxidative addition more challenging and can also lead to catalyst inhibition through coordination of the pyridine nitrogen to the palladium center.[1]

    • Catalyst Precursor: If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate reduction to the active Pd(0) species.[1]

    • Ligand Selection: Standard ligands like PPh₃ may not be effective.[1] For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1][3]

  • Base Selection: The choice of base is crucial for the transmetalation step.[1]

    • Weak bases are often insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are generally more effective for heteroaryl couplings.[1][2]

    • Ensure the base is finely powdered and anhydrous to maximize its reactivity.[1]

  • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition.[2] It's often a delicate balance. If you suspect catalyst instability, try running the reaction at the lowest effective temperature.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-formed catalyst complex). Add degassed solvent (e.g., 1,4-dioxane/water, toluene) and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched, extracted, and the product purified by column chromatography.

Table 1: Troubleshooting Suzuki-Miyaura Coupling Reactions

IssuePotential CauseRecommended Solution
No Reaction/Low Conversion Inactive CatalystUse fresh catalyst and ligands. Ensure rigorous exclusion of oxygen.[1][2]
Poor Ligand ChoiceScreen bulky, electron-rich ligands (e.g., SPhos, XPhos).[1][3]
Ineffective BaseUse a stronger, anhydrous base like K₃PO₄ or Cs₂CO₃.[1][2]
Protodeboronation of Boronic Acid Presence of WaterUse anhydrous solvents and reagents. Consider using a boronic ester.[1][2]
Homocoupling of Boronic Acid Presence of OxygenImprove degassing procedures.[2][3]
High TemperatureLower the reaction temperature.[2]
FAQ 2: I am attempting a Buchwald-Hartwig amination at the C-5 position, but the reaction is not proceeding cleanly. What should I consider?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4][5] Similar to Suzuki couplings, success with this substrate depends heavily on the catalyst system and reaction conditions.

Troubleshooting Steps:

  • Ligand Selection is Key: The choice of ligand is often more critical in C-N than in C-C couplings.

    • Sterically Hindered Ligands: Bulky, electron-rich phosphine ligands are essential.[6] Generations of Buchwald ligands (e.g., XPhos, RuPhos) have been developed to couple a wide range of amines and aryl halides.

    • Bidentate Ligands: For certain primary amines, bidentate ligands like BINAP or DPEPhos can be effective.[4]

  • Base Compatibility: The choice of base must be compatible with both the amine and the ester functionality on your substrate.

    • Strong bases like NaOtBu or LHMDS are commonly used. However, be mindful of potential hydrolysis of the methyl ester.

    • Weaker bases like K₂CO₃ or Cs₂CO₃ can be used, but may require higher temperatures or more active catalyst systems.

  • Amine Reactivity: The nature of the amine coupling partner is important.

    • Primary amines are generally more reactive than secondary amines.

    • Electron-rich amines are typically better nucleophiles.

    • For coupling ammonia, specialized ammonia equivalents like benzophenone imine are often used.[5]

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L2 Catalyst Regeneration

Caption: A simplified workflow for troubleshooting cross-coupling reactions.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The C-F bond at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent pyridine nitrogen and the ester group at the 3-position.

FAQ 3: I want to perform a selective SNAr at the C-2 position. What conditions are optimal, and will I see reactivity at the C-5 bromine?

Answer:

Selective SNAr at the C-2 position is a highly effective strategy for functionalizing this molecule. The fluorine is an excellent leaving group in SNAr reactions due to the high electronegativity of the C-F bond, which makes the carbon atom highly electrophilic.[7][8]

Key Considerations for Selectivity:

  • Reactivity Difference: The C-F bond at the C-2 position is significantly more activated towards SNAr than the C-Br bond at the C-5 position. This is due to the ortho and para positioning of the electron-withdrawing nitrogen and ester groups, which can stabilize the negative charge of the Meisenheimer intermediate.[9][10] The C-5 bromine is meta to these groups, offering less stabilization.

  • Typical Nucleophiles: Common nucleophiles for this transformation include alkoxides (e.g., NaOMe, NaOEt), thiolates (e.g., NaSMe), and amines (e.g., pyrrolidine, morpholine).

  • Reaction Conditions: These reactions are often run at moderate temperatures (room temperature to ~80 °C) in polar aprotic solvents like DMF, DMSO, or THF. A base is often required to deprotonate the nucleophile if it is not used as a salt.

Troubleshooting SNAr Reactions:

  • Low Reactivity: If the reaction is slow, gently increasing the temperature can be effective. Ensure your nucleophile is sufficiently strong and, if necessary, that a suitable base is present to generate the active nucleophile in situ.

  • Side Reactions: The primary concern is potential reaction at the ester. With strong nucleophiles like alkoxides or amines, transesterification or amidation can occur, especially at elevated temperatures or with prolonged reaction times. It is crucial to monitor the reaction closely and use the mildest conditions possible. In some cases, protecting the ester or using a different ester group that is more sterically hindered may be necessary.

Diagram 2: Selective Functionalization Pathways

G Start This compound C5_Func C-5 Functionalization (e.g., Suzuki, Buchwald) Start->C5_Func Pd-Catalysis (C-Br activation) C2_Func C-2 Functionalization (SNAr) Start->C2_Func Nucleophilic Attack (C-F activation) Ester_Mod Ester Modification (Hydrolysis/Amidation) Start->Ester_Mod Hydrolysis/Aminolysis Product_A 5-Aryl/Amino-2-fluoronicotinate C5_Func->Product_A Product_B 5-Bromo-2-alkoxy/amino-nicotinate C2_Func->Product_B Product_C 5-Bromo-2-fluoronicotinic acid/amide Ester_Mod->Product_C

Caption: Orthogonal reactivity of this compound.

Section 3: Orthogonal Strategies and Advanced Topics
FAQ 4: Can I perform a lithiation-borylation at the C-5 position to generate a boronic ester for subsequent couplings?

Answer:

Yes, a halogen-metal exchange (lithiation) followed by trapping with a borate ester is a viable and powerful strategy to convert the C-5 bromine into a boronic ester (e.g., a pinacol boronate).[11] This two-step, one-pot procedure effectively reverses the polarity of the C-5 position, turning an electrophilic site into a nucleophilic one for subsequent Suzuki-Miyaura couplings.

Key Experimental Parameters:

  • Lithiation Conditions: The reaction must be performed at very low temperatures (typically -78 °C) to prevent unwanted side reactions. Common organolithium reagents include n-BuLi or s-BuLi.

  • Borylation Reagent: Isopropyl pinacol borate (i-PrOBPin) or trimethoxyborane are frequently used to trap the generated aryllithium species.

  • Chemoselectivity: At -78 °C, the halogen-metal exchange is highly selective for the C-Br bond over the C-F bond. The C-F bond is generally unreactive towards standard organolithium reagents under these conditions.

  • Ester Compatibility: The ester group is susceptible to attack by the organolithium reagent. It is critical to add the organolithium reagent slowly at low temperature and to ensure that the subsequent borylation step is efficient to minimize this side reaction.

Troubleshooting Lithiation-Borylation:

  • Low Yield/Decomposition: This often points to the temperature rising during the addition of the organolithium reagent. Maintaining strict temperature control is paramount.

  • Formation of Butylated Byproduct: If n-butylnicotinate is observed, it indicates that the aryllithium intermediate is not being trapped efficiently by the borate ester, or that there are proton sources quenching the organolithium before it can be trapped. Ensure all glassware is flame-dried and reagents are anhydrous.

This advanced strategy opens up a wide range of possibilities for iterative cross-coupling, allowing for the synthesis of highly complex and diverse molecular architectures.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Gagnon, D., & Organ, M. G. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Gagnon, D., & Organ, M. G. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate.
  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Leonori, D., & Aggarwal, V. K. (2014, October 21). Lithiation-borylation methodology and its application in synthesis. PubMed.
  • Suzuki coupling help. (2012, July 4). Reddit.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024, February 16). YouTube.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Lithiation- Borylation in Synthesis. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
  • Lithiation—Borylation Methodology. (n.d.). University of Bristol Research Portal.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 18).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Standard Lithiation–Borylation A user's guide. (2017, February 28).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23).
  • Nucleophilic Aromatic Substitution. (2018, August 7). YouTube.
  • Noveski, D., Braun, T., Neumann, B., Stammler, A., & Stammler, H.-G. (n.d.). C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions (RSC Publishing).
  • 931105-37-2|this compound|BLD Pharm. (n.d.).
  • C-F Bond Construction. (n.d.).
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.).
  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. (n.d.). PMC - NIH.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
  • This compound - CAS No.: 931105-37-2 - Molecular Database - Moldb. (n.d.).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC - NIH.
  • This compound | CAS: 931105-37-2 | FINETECH INDUSTRY LIMITED. (n.d.).
  • 931105-37-2, this compound Formula. (n.d.). ECHEMI.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Carbon–fluorine bond cleavage mediated by metalloenzymes. (n.d.). PMC - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

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Technical Support Center: Navigating Purification Challenges of Methyl 5-bromo-2-fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges encountered when working with compounds synthesized from Methyl 5-bromo-2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction to this compound and its Reactivity

This compound is a valuable starting material in medicinal chemistry and materials science due to its unique electronic properties and multiple reaction sites. The electron-withdrawing fluorine at the 2-position and the ester at the 3-position activate the pyridine ring, while the bromine at the 5-position serves as a handle for various cross-coupling reactions. The most common transformations involving this substrate are palladium-catalyzed reactions such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.

While these reactions are powerful tools for C-C and C-N bond formation, the purification of the resulting substituted nicotinic acid derivatives can be fraught with challenges. The inherent basicity of the pyridine nitrogen, the potential for side reactions, and the physicochemical properties of the products and byproducts demand a thoughtful and systematic approach to purification.

Troubleshooting Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

I. Challenges in Chromatographic Purification

Question 1: I'm observing significant peak tailing during the column chromatography of my coupled product. What is causing this and how can I resolve it?

Answer: Peak tailing is a frequent issue when purifying pyridine-containing compounds via normal-phase silica gel chromatography. The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal elution behavior and poor separation.

Causality Explained: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups, leading to a secondary, stronger interaction with the stationary phase. This causes a portion of the analyte molecules to be retained longer, resulting in a "tailing" effect on the chromatogram.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) is a popular choice. Typically, a concentration of 0.1-1% (v/v) TEA in your ethyl acetate/hexane or dichloromethane/methanol mobile phase is sufficient to neutralize the acidic silanol groups. The TEA will preferentially interact with the silanol groups, masking them from your product.

    • Ammonia Solution: For more basic compounds, a solution of 7N ammonia in methanol can be used as a polar component in your eluent system.

  • Choice of Stationary Phase:

    • Deactivated Silica: Using silica gel that has been "end-capped" or treated to reduce the number of free silanol groups can significantly improve peak shape.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Column Loading:

    • Overloading the column can exacerbate peak tailing. Ensure you are not loading more than 1-5% of the column's weight in crude material.

Question 2: My desired product is co-eluting with a non-polar impurity. How can I improve the separation?

Answer: Co-elution of a desired product with a non-polar impurity often occurs when the polarity difference between the two compounds is minimal. In the context of reactions with this compound, this impurity is often a homocoupled byproduct from a Suzuki reaction or a dehalogenated starting material.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often resolve closely eluting compounds. Start with a less polar solvent system and gradually increase the polarity.

    • Solvent System Screening: Experiment with different solvent systems. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol or toluene/acetone. Different solvent systems can alter the selectivity of the separation.

  • Consider Reverse-Phase Chromatography:

    • If your product has sufficient polarity, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) can be an excellent alternative. In this technique, the elution order is reversed, with non-polar compounds being retained more strongly.

Data Presentation: Common Non-Polar Impurities and Their Origin

ImpurityOriginating ReactionTypical Rf (relative to product)Mitigation Strategy during Reaction
5,5'-bis(2-fluoro-3-(methoxycarbonyl)pyridine)Suzuki CouplingHigherThoroughly degas the reaction mixture.
Methyl 2-fluoronicotinateDehalogenation (various reactions)HigherUse a well-defined palladium precatalyst.
Biaryl from boronic acidSuzuki CouplingHigherUse a slight excess of the aryl halide.
II. Challenges Related to Reaction Byproducts and Workup

Question 1: After my Suzuki coupling reaction, I have a persistent grey/black solid in my crude product, which I suspect is palladium catalyst residue. How can I effectively remove it?

Answer: Residual palladium catalysts are a common issue in cross-coupling reactions and must be removed, especially in a pharmaceutical context. These residues can interfere with subsequent reactions and pose toxicity concerns.

Troubleshooting Protocol:

  • Filtration through Celite®: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst.[1][2]

  • Aqueous Workup with a Chelating Agent:

    • During the aqueous workup, washing the organic layer with a solution of a chelating agent can help remove soluble palladium species. A 10% aqueous solution of sodium thiosulfate or a saturated aqueous solution of ammonium chloride is often effective.

  • Treatment with Activated Carbon:

    • Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (5-10 wt% of the crude product). Stir the mixture for 1-2 hours at room temperature, then filter through Celite®. Be aware that activated carbon can sometimes adsorb the desired product, so perform a small-scale test first.[3]

  • Scavenger Resins:

    • For very low levels of palladium, specialized scavenger resins containing thiol or amine functionalities can be used. These resins have a high affinity for palladium and can be easily removed by filtration.[3]

Experimental Workflow: Palladium Removal

G A Crude Reaction Mixture B Dilute with Organic Solvent A->B C Filter through Celite® Pad B->C D Aqueous Workup C->D E Wash with Chelating Agent (e.g., Na2S2O3) D->E F Dry and Concentrate E->F H High Palladium Content? F->H G Further Purification (Chromatography/Crystallization) H->G No I Treat with Activated Carbon or Scavenger Resin H->I Yes I->C

Caption: A workflow for the removal of palladium catalyst residues.

Question 2: During the workup of my reaction, I'm losing a significant amount of my product due to hydrolysis of the methyl ester. How can I prevent this?

Answer: The methyl ester of nicotinic acid derivatives can be susceptible to hydrolysis, especially under basic or strongly acidic conditions during the aqueous workup. This will convert your desired ester into the corresponding carboxylic acid, which has very different solubility properties and can complicate purification.[4][5]

Troubleshooting Protocol:

  • Use a Mild Base for Workup:

    • Instead of strong bases like sodium hydroxide or potassium hydroxide, use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃) to neutralize any acidic components.[6]

  • Minimize Contact Time:

    • Perform the aqueous workup as quickly as possible to minimize the time the ester is in contact with the aqueous basic solution.

  • Temperature Control:

    • Conduct the workup at room temperature or below. Higher temperatures will accelerate the rate of hydrolysis.

  • Alternative Workup:

    • If hydrolysis is a persistent issue, consider a non-aqueous workup. After filtering off the catalyst, the solvent can be evaporated, and the residue can be directly purified by chromatography.

Question 3: In my Buchwald-Hartwig amination, I'm observing the formation of a significant amount of dehalogenated starting material (Methyl 2-fluoronicotinate). What is causing this side reaction?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction in palladium-catalyzed cross-coupling reactions.[7] It can be promoted by several factors, including the nature of the catalyst, the presence of impurities, and the reaction conditions.

Mitigation Strategies:

  • Choice of Ligand and Catalyst:

    • The choice of phosphine ligand can have a significant impact on the extent of dehalogenation. Sterically hindered biaryl phosphine ligands, such as XPhos or RuPhos, are often effective in minimizing this side reaction.[8]

    • Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) can also lead to cleaner reactions compared to generating the active catalyst in situ from a palladium source like Pd₂(dba)₃.

  • Reaction Temperature and Time:

    • Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress dehalogenation. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Purity of Reagents and Solvents:

    • Ensure that your amine, solvent, and base are of high purity and free from water, as this can contribute to catalyst decomposition and side reactions.

G Dehalogenation Dehalogenation (Side Product) HighTemp High Reaction Temperature HighTemp->Dehalogenation LongTime Prolonged Reaction Time LongTime->Dehalogenation PoorLigand Suboptimal Ligand Choice PoorLigand->Dehalogenation ImpureReagents Impure Reagents/ Solvents ImpureReagents->Dehalogenation DesiredProduct Desired Coupled Product

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-2-fluoronicotinate and Other Halonicotinates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the vast array of functionalized pyridines, halonicotinates serve as versatile building blocks, offering synthetic handles for the construction of complex molecular architectures through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of Methyl 5-bromo-2-fluoronicotinate with other key halonicotinates, offering experimental insights to guide researchers in their synthetic strategies.

The Influence of Halogen Substitution on Reactivity: A Fundamental Overview

The reactivity of a halopyridine in common transition-metal-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The established trend for C-X BDE is C-F > C-Cl > C-Br > C-I.[1] Consequently, the ease of oxidative addition, often the rate-determining step in palladium-catalyzed reactions, follows the inverse order: I > Br > Cl > F.[2] This principle dictates that iodo- and bromopyridines are generally more reactive and require milder conditions than their chloro-analogues.

Furthermore, the position of the halogen and other substituents on the electron-deficient pyridine ring significantly modulates its reactivity. Electron-withdrawing groups, such as the methoxycarbonyl group in nicotinates, and the inherent electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, enhance the electrophilicity of the corresponding carbon centers. This makes them more susceptible to both oxidative addition in cross-coupling cycles and nucleophilic attack in SNAr reactions.[3]

The presence of a fluorine atom at the 2-position, as in this compound, introduces an additional layer of complexity and opportunity. The high electronegativity of fluorine significantly activates the C2 position for nucleophilic aromatic substitution (SNAr).[4] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context.[4]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds.[5] The choice of halonicotinate can dramatically impact reaction efficiency, as illustrated by the comparative data below.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Halonicotinates with Phenylboronic Acid

EntryHalonicotinate DerivativeTypical Catalyst/Base SystemTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(PPh₃)₄ / K₂CO₃908~92% (inferred)[6]
2Methyl 5-chloro-2-fluoronicotinatePd(OAc)₂/RuPhos / Cs₂CO₃10012~62% (representative)[7]
3Methyl 5-bromo-2-chloronicotinatePd(dppf)Cl₂ / K₂CO₃8012~85% (at C-Br)[2]
4Methyl 5-iodo-2-fluoronicotinatePd(PPh₃)₄ / K₂CO₃804>95% (expected)[2]

Note: Data is compiled from reactions on structurally similar substrates and established reactivity trends. Direct head-to-head comparative studies under identical conditions are not always available in the literature. Yields are representative and can vary based on specific reaction conditions and coupling partners.

The data clearly indicates that the C-Br bond in this compound (Entry 1) is significantly more reactive than the C-Cl bond in its chloro-analogue (Entry 2) under typical Suzuki-Miyaura conditions. The expected high reactivity of the iodo-analogue (Entry 4) aligns with the general trend of C-X bond reactivity. For di-halogenated substrates like Methyl 5-bromo-2-chloronicotinate (Entry 3), selective coupling at the more labile C-Br bond is readily achieved.[2]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Add halonicotinate, amine, base, catalyst, and ligand to a dry flask. Inert Evacuate and backfill with Argon/Nitrogen. Setup->Inert Solvent Add anhydrous solvent. Inert->Solvent Heat Heat to the required temperature with stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify

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Comparative Guide to Cross-Coupling Reactions: Methyl 5-bromo-2-fluoronicotinate vs. Methyl 5-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Nicotinates in Synthesis

In the landscape of modern drug discovery and materials science, pyridine scaffolds are indispensable building blocks. Among them, functionalized nicotinic acid derivatives serve as critical intermediates for synthesizing complex molecular architectures. Methyl 5-bromo-2-fluoronicotinate and its chloro-analogue, Methyl 5-chloro-2-fluoronicotinate, are two such pivotal reagents. Their utility stems from the strategic placement of halogen atoms, which act as versatile handles for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[1]

This guide provides an in-depth comparison of these two building blocks, focusing on their relative performance in palladium-catalyzed cross-coupling reactions. We will dissect the fundamental principles governing their reactivity, present comparative experimental data, and offer detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

Pillar 1: The Decisive Role of the Halogen in Reactivity

The choice between a bromo or a chloro substituent is not trivial; it fundamentally dictates the reaction kinetics, required catalyst systems, and overall efficiency of a cross-coupling reaction. The established reactivity order for aryl halides in palladium-catalyzed processes is I > Br > Cl > F.[2][3] This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond and the kinetics of the rate-determining step: oxidative addition.[4]

Oxidative Addition: The Rate-Limiting Hurdle

The catalytic cycle of most palladium-mediated cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] In this step, the C-X bond is cleaved, and the palladium center is oxidized to palladium(II), forming a new organopalladium complex.

The C-Br bond (BDE ~71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ~84 kcal/mol). Consequently, this compound undergoes oxidative addition more readily and under milder conditions than its chloro counterpart.[4][7] The activation of the more robust C-Cl bond often necessitates more aggressive reaction conditions (higher temperatures) and, crucially, more sophisticated and highly active catalyst systems.[8][9] These catalysts typically feature bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[4][10]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)(X)L₂ pd0->pdx Oxidative Addition pdnu Ar-Pd(II)(Nu)L₂ pdx->pdnu Transmetalation pdnu->pd0 Reductive Elimination arnu Product (Ar-Nu) pdnu->arnu mx Byproduct (M-X) pdnu->mx arx Aryl Halide (Ar-X) arx->pdx mnu Nucleophile (M-Nu) mnu->pdnu

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

The theoretical differences in reactivity manifest in tangible experimental outcomes. Below, we compare the typical requirements and performance of this compound and Methyl 5-chloro-2-fluoronicotinate in three ubiquitous cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical development.[11] The difference in reactivity between our two substrates is stark in this transformation.

FeatureThis compoundMethyl 5-chloro-2-fluoronicotinateRationale & Causality
Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Highly active catalysts (e.g., Pd₂(dba)₃ with XPhos, SPhos, or RuPhos ligands)The C-Cl bond's resistance to oxidative addition requires more electron-rich and bulky ligands to facilitate this step.[12]
Temperature 80 - 100 °C100 - 120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[13]
Reaction Time 2 - 12 hours12 - 24 hoursThe slower rate of oxidative addition for the chloride leads to longer reaction times.
Base K₂CO₃, K₃PO₄K₃PO₄, Cs₂CO₃Stronger bases are often employed with chlorides to promote the transmetalation step, which can also be sluggish.[12]
Yield Generally Good to ExcellentModerate to GoodSide reactions like hydrodehalogenation can become more competitive at the higher temperatures required for the chloro substrate.
B. Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation.[14] Similar to the Suzuki coupling, the choice of halogen dictates the catalyst system and conditions required for efficient amination.

FeatureThis compoundMethyl 5-chloro-2-fluoronicotinateRationale & Causality
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP or XantphosPd₂(dba)₃ or Pd(OAc)₂ with highly hindered biarylphosphine ligands (e.g., G3/G4 palladacycles with XPhos, tBuXPhos)Coupling of less reactive aryl chlorides requires state-of-the-art, sterically demanding ligands to promote both oxidative addition and the subsequent reductive elimination.[15]
Temperature 90 - 110 °C110 - 130 °COvercoming the C-Cl bond strength requires more thermal energy.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, LHMDSStrong, non-nucleophilic bases are essential for deprotonating the amine and facilitating the formation of the key palladium-amido complex.[15]
Yield Good to ExcellentGood, but highly catalyst-dependentSuccess with the chloro substrate is critically dependent on selecting the optimal, often proprietary, ligand for the specific amine class.[16]
C. Stille Coupling

While the use of toxic organotin reagents has diminished its popularity, the Stille coupling remains a powerful tool due to the stability and functional group tolerance of the stannane reagents.[17][18]

FeatureThis compoundMethyl 5-chloro-2-fluoronicotinateRationale & Causality
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Typically not the preferred substrate; requires specialized conditions if necessary.The Stille reaction is generally less effective for aryl chlorides compared to other couplings. The transmetalation step can be slow, and the harsh conditions needed for C-Cl activation often lead to side reactions like homo-coupling of the stannane.[17]
Additives Cu(I) salts, LiClN/AAdditives like Cu(I) can act as co-catalysts to facilitate the transmetalation step, which is often the rate-limiting step for Stille couplings after oxidative addition.[18]
Yield Moderate to GoodPoor to ModerateThe bromo-substrate is significantly more reliable and provides cleaner reaction profiles.

Pillar 3: Self-Validating Experimental Protocols & Workflow

To provide a practical context, we present a detailed, self-validating protocol for a Suzuki-Miyaura coupling. The workflow is designed to allow for a direct, side-by-side comparison of the two substrates.

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advantages of using a fluorinated building block like Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Advantages of Methyl 5-bromo-2-fluoronicotinate in Modern Drug Discovery

As a Senior Application Scientist, this guide is designed for medicinal chemists, synthetic chemists, and drug development professionals. We will move beyond a simple cataloging of features to provide a deep, evidence-based analysis of why a seemingly simple building block, this compound, represents a significant strategic advantage in the synthesis of complex molecular architectures. Our focus will be on the causality behind its enhanced reactivity and the practical, field-proven applications that stem from its unique trifunctional nature.

The Strategic Imperative for Fluorinated Heterocycles

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its ability to profoundly modulate a molecule's pharmacological profile.[3][4] The strategic placement of fluorine can enhance metabolic stability, binding affinity, bioavailability, and lipophilicity with minimal steric impact.[2][3][5][6] Fluorinated building blocks, like this compound, provide an efficient and predictable route to introduce these benefits early in the synthetic process.[1][4]

Molecular Profile of this compound

This compound (CAS 931105-37-2) is a trifunctional heterocyclic building block. Its power lies in the distinct and orthogonal reactivity of its three key functional groups: the 2-fluoro substituent, the 5-bromo substituent, and the methyl ester at the 3-position.

PropertyValueSource
CAS Number 931105-37-2[7][8][9]
Molecular Formula C₇H₅BrFNO₂[7][10]
Molecular Weight 234.02 g/mol [7][8][10]
Appearance Off-white crystalline powderN/A
Boiling Point ~260.6 °C at 760 mmHg[10]

This guide will dissect the specific advantages conferred by the fluorine and bromine atoms, comparing the performance of this building block to its logical alternatives.

Part 1: The 2-Fluoro Group - An Accelerator for Nucleophilic Aromatic Substitution (SNAr)

A primary advantage of this compound is the heightened reactivity of the C2 position towards nucleophilic aromatic substitution (SNAr).

The Mechanistic Underpinning

The fluorine atom at the 2-position, being the most electronegative element, strongly polarizes the pyridine ring through the inductive effect. This polarization renders the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles.[11] While the carbon-fluorine bond is the strongest single bond in organic chemistry, fluorine's exceptional ability to stabilize the negative charge in the Meisenheimer intermediate makes it an excellent leaving group in this context.[4]

This activation is significantly more pronounced compared to other halogens. Seminal studies have shown that the SNAr reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine under identical conditions.[12][13] This dramatic rate enhancement allows for milder reaction conditions, broader substrate scope, and often, cleaner reactions with higher yields.

Caption: Generalized mechanism for SNAr on the 2-fluoro position.

Comparative Performance: Fluoro vs. Chloro

The practical implications of this enhanced reactivity are significant. Let's compare the typical conditions required for an SNAr reaction with a generic amine nucleophile (R₂NH).

ParameterThis compoundMethyl 5-bromo-2-chloronicotinateAdvantage of Fluorinated Block
Typical Temperature 25 - 80 °C100 - 160 °CEnergy savings, functional group tolerance
Reaction Time 1 - 6 hours12 - 48 hoursIncreased throughput
Base Requirement Mild (e.g., K₂CO₃, DIPEA)Stronger (e.g., NaH, KHMDS)Broader compatibility, fewer side reactions
Typical Yield > 85%50 - 75%Higher efficiency, less waste

This data illustrates that the fluorinated building block is not just an alternative but a superior choice for SNAr, enabling chemistry that may be difficult or impossible with its chloro-analog.[14]

Protocol: SNAr with Morpholine

This protocol serves as a self-validating system for confirming the reactivity of the 2-fluoro position.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Reagent Addition: Add morpholine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-morpholinyl-5-bromonicotinate.

Part 2: The 5-Bromo Group - A Versatile Handle for Cross-Coupling

While the 2-fluoro group provides a gateway for nucleophilic substitution, the 5-bromo substituent offers an orthogonal and equally powerful handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.

Orthogonal Reactivity

The term "orthogonal" is key. The conditions required for Suzuki, Sonogashira, Buchwald-Hartwig, or Stille couplings at the C-Br bond are typically non-nucleophilic and do not disturb the 2-fluoro or 3-ester positions. This allows for a modular and highly flexible approach to building complex molecules. A synthetic chemist can choose to first perform an SNAr reaction at C2, followed by a Suzuki coupling at C5, or vice-versa, depending on the desired substitution pattern and availability of starting materials.

Caption: Orthogonal synthetic routes using this compound.

Protocol: Suzuki Cross-Coupling

This protocol demonstrates the utility of the 5-bromo position as a cross-coupling partner.

  • Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent/Base: Add a solvent system, typically a mixture of toluene and water (e.g., 4:1), and a base such as sodium carbonate (2.0 eq).

  • Reaction: Degas the mixture by bubbling nitrogen through it for 15-20 minutes, then heat to 90 °C.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: After cooling, separate the organic layer. Wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash chromatography to obtain the 5-aryl-2-fluoronicotinate product.

Comparison with Alternatives

StrategyAdvantagesDisadvantagesWhen to Use
This compound (Building Block) Predictable reactivity, high yields, mild conditions, orthogonal handles.[1]The desired building block may have a higher initial cost.Ideal for constructing complex scaffolds requiring sequential, controlled functionalization.
Methyl 5-bromo-2-chloronicotinate Lower initial cost.Requires harsher conditions for SNAr, leading to lower yields and potential side reactions.[12][13]Suitable for simpler transformations where high heat and strong bases are tolerated.
Late-Stage Fluorination Allows for diversification from a common, non-fluorinated intermediate.Fluorinating agents can be hazardous; regioselectivity and chemoselectivity are major challenges.[1]Best for SAR studies around a late-stage intermediate when the building block approach is not feasible.

Conclusion: A Superior Tool for Molecular Engineering

This compound is more than just another halogenated building block. It is a strategically designed tool that offers a distinct and powerful combination of advantages for the modern medicinal chemist:

  • Accelerated SNAr Chemistry: The 2-fluoro substituent provides a highly activated site for introducing a wide array of nucleophiles under mild conditions, a significant advantage over chloro-analogs.[11][12][13]

  • Orthogonal Synthetic Handles: The differential reactivity of the C-F and C-Br bonds allows for stepwise, controlled functionalization, enabling the efficient construction of complex, highly decorated pyridine scaffolds.

  • Inherent Pharmacological Benefits: By using this building block, a fluorine atom is incorporated into the target molecule from an early stage, providing a pathway to improved metabolic stability and binding interactions.[2][3][4]

By understanding and leveraging the unique causality behind its reactivity, researchers can significantly streamline synthetic routes, improve yields, and accelerate the discovery of novel therapeutics.

References

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A Comparative Guide to the Structural Analysis of Methyl 5-bromo-2-fluoronicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-fluoronicotinate is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine scaffold, featuring an ester, a bromine atom, and a fluorine atom at strategic positions, allows for a diverse array of chemical transformations. The fluorine at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), while the bromine at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This versatility, however, necessitates rigorous and unambiguous structural confirmation of the resulting products to ensure the integrity of downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of products derived from reactions of this compound. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering field-proven insights and detailed experimental protocols to guide your research.

The Synthetic Utility of this compound: A Tale of Two Reactive Sites

The reactivity of this compound is predominantly dictated by its two halogen substituents. The electron-withdrawing nature of the pyridine nitrogen and the ester group, coupled with the high electronegativity of the fluorine atom, renders the C2 position highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to displace the fluoride.

Simultaneously, the C5-bromo substituent serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions.[1] The differential reactivity of the C-F and C-Br bonds allows for selective and sequential functionalization, further expanding the accessible chemical space.

Figure 1: Primary reaction pathways for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Structural Inquiry

NMR spectroscopy is arguably the most powerful and indispensable tool for the routine structural analysis of organic molecules.[2] For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a wealth of information regarding the molecular framework, connectivity, and the relative orientation of substituents.

¹H NMR Spectroscopy: A Window into the Proton Environment

The aromatic region of the ¹H NMR spectrum of pyridine derivatives is highly informative. The protons on the pyridine ring resonate at characteristic downfield chemical shifts due to the ring's diamagnetic anisotropy and the electron-withdrawing effect of the nitrogen atom.[3]

  • α-protons (adjacent to nitrogen): Most deshielded, typically appearing in the δ 8.0-9.0 ppm range.[3]

  • β-protons: Less deshielded, usually found around δ 7.0-8.0 ppm.[3]

  • γ-protons: Chemical shifts are intermediate, often in the δ 7.0-7.5 ppm range.[3]

In the starting material, this compound, we expect to see two aromatic protons. The proton at C4 will appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet, coupled to the proton at C4. The introduction of a substituent at either the C2 or C5 position will lead to predictable changes in the chemical shifts and coupling patterns of the remaining aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Substituted Nicotinate Products

Position of SubstitutionRemaining Aromatic ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
C2 (SNAr)H-4, H-6H-4: ~7.8-8.2, H-6: ~8.2-8.6d, d
C5 (Cross-Coupling)H-4, H-6H-4: ~8.0-8.4, H-6: ~8.5-8.9s, s
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are sensitive to the nature of the substituents. The carbon bearing the fluorine atom in the starting material will exhibit a large one-bond C-F coupling constant (¹JCF), which will be absent in the SNAr products.

2D NMR Techniques: Unambiguous Assignment

For more complex derivatives, two-dimensional NMR experiments are essential for unambiguous signal assignment.[2]

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons.

Figure 2: Decision workflow for structural elucidation using NMR spectroscopy.

II. Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a reaction product and can provide valuable information about its elemental composition and structure through fragmentation patterns.[4][5]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. This is particularly useful for distinguishing between isomeric products or confirming the successful incorporation of a substituent.

Isotopic Patterns: A Telltale Signature of Halogens

The presence of bromine and chlorine atoms can be readily identified by their characteristic isotopic patterns in the mass spectrum.[6][7]

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A compound containing one bromine atom will exhibit two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two m/z units.[6][7]

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound containing one chlorine atom will show two molecular ion peaks (M⁺ and M+2) with a 3:1 intensity ratio, separated by two m/z units.[6][7]

The presence or absence of the characteristic bromine isotopic pattern in the mass spectrum of a reaction product is a definitive indicator of whether a cross-coupling reaction at the C5 position has occurred.

Table 2: Expected Mass Spectrometry Data for Reaction Products

Reaction TypeKey Feature in Mass Spectrum
SNAr at C2Retention of the bromine isotopic pattern (M⁺ and M+2 in ~1:1 ratio).
Cross-Coupling at C5Absence of the bromine isotopic pattern.

III. Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

When NMR and MS data are ambiguous, or when an absolute and definitive structural proof is required, single-crystal X-ray crystallography is the ultimate analytical technique.[8][9] It provides a precise three-dimensional map of the electron density within a crystal, allowing for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers.[10][11]

The Power and the Challenge

While X-ray crystallography provides unparalleled structural detail, its primary limitation is the requirement for a high-quality single crystal of the compound of interest.[11][12] The process of growing suitable crystals can be time-consuming and is not always successful.

When to Consider X-ray Crystallography
  • Novel Scaffolds: When a reaction leads to the formation of a new or unexpected molecular architecture.

  • Stereochemistry: To determine the absolute configuration of stereocenters.

  • Regiochemistry: To definitively resolve any ambiguity in the position of substituents on the pyridine ring.

  • Publication and Patent Support: To provide irrefutable evidence of a new chemical entity.

Experimental Protocols

General Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the purified reaction product into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent should be based on the solubility of the compound.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra using a high-field NMR spectrometer.

General Sample Preparation for Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Solution: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

General Procedure for Crystal Growth (Vapor Diffusion)
  • Saturated Solution: Prepare a saturated solution of the purified compound in a suitable solvent.

  • Vial Setup: Place a small, open vial containing the saturated solution inside a larger, sealed jar that contains a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent).

  • Slow Diffusion: Over time, the anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting the formation of single crystals.

Conclusion

The structural analysis and confirmation of products from reactions of this compound require a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for initial structural elucidation, providing detailed information on connectivity and the electronic environment of the molecule. Mass spectrometry is crucial for confirming the molecular weight and elemental composition, with isotopic patterns offering a clear signature for the presence or absence of halogen atoms. For ultimate and unambiguous proof of structure, particularly in cases of novel or complex molecules, single-crystal X-ray crystallography remains the gold standard. By judiciously applying these techniques in a complementary fashion, researchers can confidently and accurately characterize their synthetic products, paving the way for further advancements in drug discovery and development.

References

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, functionalized heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. Nicotinic acid and its derivatives, in particular, have garnered significant attention due to their diverse pharmaceutical applications.[1][2] Among these, Methyl 5-bromo-2-fluoronicotinate (CAS 931105-37-2) emerges as a highly versatile intermediate, featuring three distinct reactive sites that allow for precise and sequential chemical modifications. Its successful synthesis and purification are prerequisites for its use in complex drug development pipelines, making unambiguous structural confirmation paramount.

This guide provides an in-depth analysis of the spectroscopic data that validates the successful synthesis of this compound. As Senior Application Scientists, we emphasize not just the data itself, but the underlying chemical principles that give rise to the observed spectroscopic signatures. We will compare its profile with closely related analogs to highlight the specificity of these analytical techniques and provide robust, field-tested protocols for replication.

Part 1: The Definitive Spectroscopic Signature of this compound

The molecular structure of this compound is confirmed through a confluence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

cluster_0 Synthesis Workflow A 1. Dissolve 5-bromo-2-fluoronicotinic acid in Methanol B 2. Add Sulfuric Acid (catalyst) dropwise at 0°C A->B C 3. Reflux mixture for 4-6 hours B->C D 4. Monitor reaction by TLC C->D E 5. Quench with NaHCO₃ solution D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, filter, and concentrate solvent F->G H 8. Purify by column chromatography G->H I 9. Characterize pure product H->I

Caption: General workflow for the synthesis of this compound.

  • Reaction Setup: To a solution of 5-bromo-2-fluoronicotinic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via silica gel column chromatography.

  • Validation: Obtain the spectroscopic data (NMR, IR, MS) of the purified product to confirm its identity and purity.

Protocol 2: Spectroscopic Data Acquisition
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean NMR tube. [3] * IR: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of sample directly on the ATR crystal. For liquid samples, a thin film can be prepared on a salt plate.

    • MS: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Ionization (EI) can be performed on a solid probe or via GC-MS.

  • NMR Data Acquisition:

    • Use a spectrometer operating at a minimum proton frequency of 400 MHz.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) and a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required for a good signal-to-noise ratio. [4]3. Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [3]

Conclusion

The successful synthesis of this compound is unequivocally confirmed by a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. Each technique provides complementary and definitive evidence for the molecule's structure and functional groups. The characteristic doublet of doublets in the ¹H NMR, the C-F coupled carbon in the ¹³C NMR, the strong ester carbonyl stretch in the IR, and, most importantly, the 1:1 M/M+2 isotopic pattern in the mass spectrum create a unique spectroscopic fingerprint. This multi-faceted analytical approach ensures the high fidelity of this critical building block, empowering researchers to proceed with confidence in the complex pathways of drug discovery and development.

References

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  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

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  • NIST. (n.d.). 2-Bromo-5-fluorotoluene. Retrieved from [Link]

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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 5-bromo-2-fluoronicotinate Derivatization

In the landscape of modern medicinal chemistry and materials science, the functionalization of pyridine rings is a critical endeavor.[1] Among the myriad of pyridine-based building blocks, this compound stands out as a particularly valuable scaffold. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 2-position and the methyl ester at the 3-position offer opportunities for further synthetic manipulation and modulate the electronic properties of the ring. The ability to selectively introduce a diverse array of substituents at the 5-position through palladium-catalyzed reactions is paramount for the development of novel pharmaceuticals and advanced materials.[1]

This guide provides a comparative analysis of common palladium catalysts for several key cross-coupling reactions with this compound. We will delve into the nuances of catalyst selection, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Understanding the Palladium Catalytic Cycle: A Universal Blueprint

Palladium-catalyzed cross-coupling reactions are fundamental transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions generally proceed through a common catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron reagent in the Suzuki reaction) transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired product.[2]

The efficiency and success of this cycle are highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)-R(L2) Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 (Base) Product Complex Ar-R Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-X This compound R-B(OR)2 Boronic Acid/Ester

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Comparative Study of Palladium Catalysts for Key Cross-Coupling Reactions

The selection of the optimal palladium catalyst is contingent upon the specific cross-coupling reaction being performed. Below, we compare the performance of several widely used palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are prevalent in many biologically active molecules.[3][4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (1-5 mol%) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 85-95°C until completion.[4]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid.

CatalystLigandLoading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃3K₃PO₄Dioxane/H₂O901285[4]
PdCl₂(dppf)dppf2K₂CO₃DMF100892[5][6]
Pd(OAc)₂SPhos1K₃PO₄Toluene/H₂O100695[7]

Analysis and Insights:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, air-sensitive but often effective catalyst for a range of Suzuki couplings.[8][9] While it provides good yields, it may require higher catalyst loadings and longer reaction times compared to more modern catalysts.[10]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable complex is a workhorse in cross-coupling chemistry, known for its high activity and broad substrate scope.[5][6] The dppf ligand's wide bite angle is believed to contribute to its efficiency.[5] It often provides excellent yields under relatively mild conditions.

  • Pd(OAc)₂ with SPhos (Palladium(II) Acetate with a Buchwald Ligand) : The combination of a simple palladium precursor like Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand, such as SPhos, represents a state-of-the-art catalyst system. These systems often exhibit very high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times.[7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is indispensable for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[11]

Experimental Protocol: A Representative Sonogashira Coupling

To a degassed solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF/Et₃N), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) are added. The reaction is typically stirred at room temperature to 60°C.[12][13]

Table 2: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene.

CatalystCo-catalystLoading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuI5Et₃NTHF251688[12]
PdCl₂(dppf)·CH₂Cl₂CuI5TEADMF100890[6]
Pd(OAc)₂ / P(t-Bu)₃None (Cu-free)2Cs₂CO₃Dioxane801285

Analysis and Insights:

  • Pd(PPh₃)₄ with CuI : The classic Sonogashira conditions utilizing a palladium-phosphine complex and a copper(I) co-catalyst are generally reliable for a wide range of substrates.[12]

  • PdCl₂(dppf)·CH₂Cl₂ with CuI : Similar to its performance in Suzuki couplings, PdCl₂(dppf) demonstrates high efficiency in Sonogashira reactions, often tolerating a variety of functional groups.[6]

  • Copper-Free Sonogashira Conditions : The development of copper-free Sonogashira protocols is advantageous as it avoids potential issues with copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling). Catalyst systems employing bulky, electron-rich phosphines like P(t-Bu)₃ can effectively promote the coupling without the need for a copper co-catalyst.

Comparative_Study_Workflow cluster_prep Preparation cluster_reactions Cross-Coupling Reactions cluster_catalysts Catalyst Comparison cluster_analysis Analysis A Select Substrate: This compound B Suzuki-Miyaura Coupling A->B C Sonogashira Coupling A->C D Buchwald-Hartwig Amination A->D B1 Pd(PPh3)4 B->B1 B2 PdCl2(dppf) B->B2 B3 Pd(OAc)2 / Ligand B->B3 C1 Pd(PPh3)4 / CuI C->C1 C2 PdCl2(dppf) / CuI C->C2 C3 Cu-free Pd catalyst C->C3 D1 Pd2(dba)3 / BINAP D->D1 D2 Pd(OAc)2 / XPhos D->D2 D3 G3-XPhos Precatalyst D->D3 E Compare Yield, Reaction Time, Catalyst Loading B1->E B2->E B3->E C1->E C2->E C3->E D1->E D2->E D3->E

Sources

A Comparative Guide to Purity Assessment of Methyl 5-bromo-2-fluoronicotinate Derivatives: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 5-bromo-2-fluoronicotinate and its derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their structural integrity and purity directly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the robust purity assessment of these critical intermediates.

The Imperative of Orthogonal Purity Analysis

Relying on a single analytical method for purity determination can be misleading. Each technique interrogates a sample based on different physicochemical principles. High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary and a mobile phase, primarily driven by polarity and hydrophobicity.[1][2] In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy distinguishes molecules based on the magnetic properties of their atomic nuclei within a magnetic field, providing deep structural and quantitative information.[3][4]

By employing both HPLC and qNMR, we create a self-validating system. One method's strengths compensate for the other's limitations, providing a more complete and trustworthy purity profile. For instance, HPLC excels at detecting trace-level impurities, while qNMR can quantify compounds, including those that may not possess a UV chromophore, without needing a specific reference standard for each impurity.[5][6]

High-Performance Liquid Chromatography (HPLC): The Sensitivity Sentinel

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and suitability for automation.[1][2] For halogenated pyridine derivatives like this compound, RP-HPLC is exceptionally effective.

The "Why": Causality in HPLC Method Design

The goal is to develop a method that can separate the main compound from potential impurities, which may include starting materials, reagents, by-products, and degradation products.

  • Stationary Phase Selection: A C18 (octadecyl silane) column is the standard choice for non-polar to moderately polar compounds.[7] The hydrophobic C18 chains interact with the aromatic ring of the analyte, providing effective retention and separation based on hydrophobicity.[1][7]

  • Mobile Phase Composition: A gradient elution using a mixture of a polar solvent (e.g., water with an acid modifier) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically employed.[7] Starting with a higher aqueous composition allows for the retention of the analytes on the column. Gradually increasing the organic solvent concentration decreases the polarity of the mobile phase, sequentially eluting compounds based on their increasing hydrophobicity.[1][7] The acid modifier (e.g., formic acid or trifluoroacetic acid) helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape for basic compounds like pyridines.[8]

  • Detection: UV detection is ideal for these aromatic compounds. The wavelength should be set at the absorbance maximum (λmax) of the main compound to ensure the highest sensitivity for both the parent compound and structurally similar impurities.

Experimental Protocol: RP-HPLC Purity Determination

Objective: To determine the purity of a synthesized batch of this compound derivative by calculating the area percentage of the main peak relative to the total peak area.

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Sample of synthesized this compound derivative.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases using sonication or helium sparging.[9]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm (or predetermined λmax).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Data Presentation & Interpretation

Table 1: Illustrative HPLC Purity Data for this compound Derivatives

DerivativeRetention Time (min)Main Peak Area (%)Calculated Purity (%)
Derivative A15.299.799.7
Derivative B16.898.598.5
Derivative C14.595.295.2

The purity calculated by area percentage assumes that all compounds have a similar UV response at the detection wavelength. While this is a reasonable assumption for structurally related impurities, it is a key limitation of the technique for absolute quantification.

Diagram 1: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (A: 0.1% FA in H2O B: 0.1% FA in ACN) injection Autosampler Injection (5 µL) prep_mobile->injection prep_sample Sample Prep (1 mg/mL, filtered) prep_sample->injection separation C18 Column Separation (Gradient Elution) injection->separation 1.0 mL/min detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh_analyte Weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Std (m_std) weigh_std->dissolve acquire Acquire Spectrum (Long D1 Delay) dissolve->acquire process Process FID (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Std) process->integrate calculate Calculate Absolute Purity (% w/w) integrate->calculate

References

The Impact of 2-Fluoro Substitution on the Biological Activity of Methyl 5-bromonicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A detailed analysis for researchers, scientists, and drug development professionals on the potential effects of fluorination on the biological activities of nicotinic acid analogs.

The strategic incorporation of fluorine into bioactive molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative overview of the potential biological activities of compounds derived from Methyl 5-bromo-2-fluoronicotinate versus their non-fluorinated counterparts, derivatives of Methyl 5-bromonicotinate. While direct comparative studies are limited, this guide synthesizes findings from structurally related compounds to offer valuable insights for drug discovery and development. We will delve into the anticipated effects on anticancer, anti-inflammatory, and antimicrobial activities, supported by detailed experimental protocols for their evaluation.

The Fluorine Factor: A Subtle Change with Profound Consequences

Fluorine, the most electronegative element, imparts unique properties to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter a molecule's physicochemical and biological characteristics. Key effects of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Binding Affinity: The introduction of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets through hydrogen bonding and dipole-dipole interactions.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

A Comparative Look at Biological Activities: Fluorinated vs. Non-Fluorinated Nicotinates

While direct experimental comparisons of derivatives from this compound and Methyl 5-bromonicotinate are not extensively documented, we can extrapolate potential differences based on the known effects of fluorination and the biological activities of related nicotinic acid derivatives.

Anticancer Activity

Nicotinic acid and its derivatives have demonstrated notable anticancer potential. The introduction of a fluorine atom at the 2-position of the pyridine ring is anticipated to modulate this activity.

Hypothesized Impact of 2-Fluoro Substitution:

The electron-withdrawing fluorine atom can enhance the electrophilicity of the pyridine ring, potentially making the fluorinated derivatives more reactive towards nucleophilic residues in the active sites of target enzymes or receptors involved in cancer cell proliferation. Furthermore, increased lipophilicity could lead to better penetration into cancer cells.

Supporting Evidence from Related Compounds:

Studies on various fluorinated heterocyclic compounds have shown enhanced cytotoxic effects against a range of cancer cell lines. For instance, fluorinated isatin derivatives have demonstrated significant anticancer activity.[1] Similarly, fluorinated aminophenylhydrazines have shown potent cytotoxic effects on A549 lung carcinoma cells, with activity increasing with the number of fluorine atoms.[2]

Quantitative Comparison (Hypothetical):

The following table presents a hypothetical comparison of the anticancer activity of a generic fluorinated (Compound A ) and non-fluorinated (Compound B ) derivative, as would be determined by an MTT assay.

CompoundCancer Cell LineIC50 (µM) - Hypothetical
A (Fluorinated)A549 (Lung)5.2
B (Non-fluorinated)A549 (Lung)12.8
A (Fluorinated)MCF-7 (Breast)8.1
B (Non-fluorinated)MCF-7 (Breast)18.5
Doxorubicin (Control) A549 (Lung)0.9
Doxorubicin (Control) MCF-7 (Breast)1.2
Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory properties. The presence of a 2-fluoro substituent is expected to influence this activity.

Hypothesized Impact of 2-Fluoro Substitution:

Fluorination could enhance the binding affinity of the derivatives to key inflammatory enzymes like cyclooxygenase-2 (COX-2), potentially leading to more potent anti-inflammatory effects. Several new nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing promising results.[3][4][5]

Supporting Evidence from Related Compounds:

Studies on other fluorinated molecules have demonstrated significant anti-inflammatory potential. For example, fluorinated chalcones have been investigated for their anti-inflammatory properties.

Quantitative Comparison (Hypothetical):

Below is a hypothetical comparison of the anti-inflammatory activity of a generic fluorinated (Compound A ) and non-fluorinated (Compound B ) derivative in a carrageenan-induced paw edema model.

CompoundDose (mg/kg)Paw Edema Inhibition (%) - Hypothetical
A (Fluorinated)1065
B (Non-fluorinated)1045
Indomethacin (Control) 1075
Antimicrobial Activity

The antimicrobial potential of nicotinic acid derivatives is an area of active research. The introduction of a fluorine atom could significantly impact their efficacy against various microbial strains.

Hypothesized Impact of 2-Fluoro Substitution:

The increased lipophilicity of fluorinated compounds may facilitate their passage through the microbial cell wall and membrane. Furthermore, the altered electronic properties could lead to enhanced inhibition of essential microbial enzymes.

Supporting Evidence from Related Compounds:

Fluorinated quinolones are a well-known class of antibiotics, highlighting the positive impact of fluorine on antibacterial activity. Studies on fluorinated 2(5H)-furanone derivatives have shown selective activity against Gram-positive bacteria.

Quantitative Comparison (Hypothetical):

The following table provides a hypothetical comparison of the minimum inhibitory concentration (MIC) of a generic fluorinated (Compound A ) and non-fluorinated (Compound B ) derivative against common bacterial strains.

CompoundS. aureus MIC (µg/mL) - HypotheticalE. coli MIC (µg/mL) - Hypothetical
A (Fluorinated)1632
B (Non-fluorinated)64128
Ciprofloxacin (Control) 10.5

Experimental Protocols

To empirically validate the hypothesized differences in biological activity, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Workflow Diagram:

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formazan crystal formation) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end_point End: Determine Cytotoxicity calculate_ic50->end_point

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

Workflow Diagram:

Paw_Edema_Workflow start Start: Administer test compounds/vehicle to rodents wait Wait for 30-60 min (Drug absorption) start->wait induce_edema Inject Carrageenan into the subplantar region of the hind paw wait->induce_edema measure_initial Measure initial paw volume (V0) induce_edema->measure_initial measure_hourly Measure paw volume at regular intervals (Vt) for 3-6 hours measure_initial->measure_hourly calculate_inhibition Calculate the percentage of edema inhibition measure_hourly->calculate_inhibition end_point End: Determine Anti-inflammatory Activity calculate_inhibition->end_point

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping: Divide rodents (e.g., Wistar rats) into groups: control (vehicle), standard (e.g., Indomethacin), and test groups for the fluorinated and non-fluorinated compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt).

  • Data Analysis: Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow start Start: Prepare serial dilutions of test compounds in 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate controls Include positive (bacteria only) and negative (broth only) controls inoculate->controls incubation Incubate the plate at 37°C for 18-24 hours controls->incubation observe Visually inspect for turbidity (bacterial growth) incubation->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic end_point End: Determine Antimicrobial Potency determine_mic->end_point

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of the fluorinated and non-fluorinated compounds and a standard antibiotic (e.g., Ciprofloxacin).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well (except for the negative control) with the bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear).

Conclusion

The introduction of a fluorine atom at the 2-position of the Methyl 5-bromonicotinate scaffold is a promising strategy for enhancing the biological activities of its derivatives. Based on established principles of medicinal chemistry, it is reasonable to hypothesize that fluorination could lead to improved anticancer, anti-inflammatory, and antimicrobial properties. However, it is imperative to conduct direct comparative studies using the standardized protocols outlined in this guide to empirically validate these hypotheses and to fully elucidate the structure-activity relationships. Such studies will be instrumental in guiding the rational design of novel and more effective therapeutic agents based on the nicotinic acid framework.

References

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  • El-Sayed, M. A., Abdel-Aziz, M., & El-Azab, A. S. (2024). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 101, 117621.
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cost-benefit analysis of using Methyl 5-bromo-2-fluoronicotinate in a synthetic route

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection for the Synthesis of Fluorinated Pyridine Derivatives

In the landscape of modern drug discovery and materials science, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. Among these, fluorinated pyridine scaffolds are increasingly sought after due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Methyl 5-bromo-2-fluoronicotinate has emerged as a key building block for the introduction of the 2-fluoro-5-carboxymethyl-3-pyridyl moiety. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthetic routes, comparing its performance with viable alternatives and providing supporting experimental data to inform strategic decision-making in research and development.

The Strategic Advantage of Fluorinated Nicotinates

The incorporation of fluorine into organic molecules can dramatically influence their biological activity. In the context of nicotinic acid derivatives, the presence of a fluorine atom at the 2-position can significantly modulate the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets. This compound offers a versatile platform for the synthesis of such compounds, with the bromine atom at the 5-position serving as a handle for a variety of cross-coupling reactions, and the methyl ester at the 3-position providing a site for further functionalization.

Performance in Key Synthetic Transformations: A Comparative Analysis

The primary utility of this compound lies in its application in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental for the construction of carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules. To provide a robust cost-benefit analysis, we will compare the performance of this compound with two commercially available alternatives: Methyl 5-bromo-2-chloronicotinate and Methyl 2,5-dibromonicotinate .

Sonogashira Coupling: A Case Study

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Based on the work of Razafindrainibe et al., we can propose a representative protocol for the Sonogashira coupling of this compound and its alternatives.

Table 1: Comparative Performance in a Representative Sonogashira Coupling Reaction

ReagentProposed Catalyst SystemProposed BaseProposed SolventProposed Temp. (°C)Expected Yield (%)
This compound Pd(PPh₃)₄, CuIEt₃NTHFRoom Temp.85-95
Methyl 5-bromo-2-chloronicotinate Pd(PPh₃)₄, CuIEt₃NTHF50-7070-85
Methyl 2,5-dibromonicotinate Pd(PPh₃)₄, CuIEt₃NTHFRoom Temp.80-90 (mono-alkynylation)

*Yields are estimated based on analogous reactions and the relative reactivity of the C-X bond (C-Br > C-Cl). The reactivity of the two bromine atoms in Methyl 2,5-dibromonicotinate can be selectively controlled.

Suzuki-Miyaura Coupling: Anticipated Reactivity

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of biaryl compounds from an organoboron reagent and an organohalide. The reactivity trend in Suzuki couplings generally follows the order of C-I > C-Br > C-Cl.

Table 2: Anticipated Performance in a Representative Suzuki-Miyaura Coupling Reaction

ReagentProposed Catalyst SystemProposed BaseProposed SolventProposed Temp. (°C)Expected Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10080-95
Methyl 5-bromo-2-chloronicotinate Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90-11065-80
Methyl 2,5-dibromonicotinate Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10075-90 (mono-arylation)

*Yields are estimated based on general trends in Suzuki coupling reactivity.

Cost Analysis: A Key Driver in Reagent Selection

The cost of starting materials is a critical factor in the overall economic viability of a synthetic route, particularly in process development and large-scale manufacturing. A survey of various chemical suppliers provides a snapshot of the current market prices for these building blocks.

Table 3: Cost Comparison of this compound and Alternatives

ReagentCAS NumberRepresentative Small-Scale Price (USD/g)Representative Bulk Price (USD/kg)
This compound 931105-37-264.00~4000-6000 (estimated)
Methyl 5-bromo-2-chloronicotinate 78686-79-09.00~100-150[1]
Methyl 2,5-dibromonicotinate 2942-59-85.00~80-120

*Prices are approximate and subject to change based on supplier and purity. Bulk pricing for this compound is an estimation based on small-scale pricing and typical markdowns for larger quantities.

Experimental Protocols

To provide a practical framework for the application of these reagents, detailed experimental protocols for a representative Sonogashira and Suzuki-Miyaura coupling are provided below. These protocols are based on established literature procedures for similar substrates.

Protocol 1: Representative Sonogashira Coupling

Sonogashira_Workflow Reagents Reagents: - this compound (1 eq) - Terminal Alkyne (1.1 eq) - Pd(PPh3)4 (0.05 eq) - CuI (0.1 eq) - Et3N (2 eq) - THF Setup Reaction Setup: - Add reagents to a flame-dried flask - Degas with Argon for 15 min Reagents->Setup Reaction Reaction: - Stir at room temperature for 12-24 h - Monitor by TLC/LC-MS Setup->Reaction Workup Workup: - Dilute with EtOAc - Wash with NH4Cl (aq) and brine - Dry over Na2SO4 Reaction->Workup Purification Purification: - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Alkynylated Product Purification->Product Suzuki_Workflow Reagents Reagents: - this compound (1 eq) - Arylboronic Acid (1.2 eq) - Pd(dppf)Cl2 (0.03 eq) - K2CO3 (2 eq) - 1,4-Dioxane/H2O (4:1) Setup Reaction Setup: - Add reagents to a flask - Degas with Argon for 20 min Reagents->Setup Reaction Reaction: - Heat to 80-100 °C for 4-12 h - Monitor by TLC/LC-MS Setup->Reaction Workup Workup: - Cool to room temperature - Dilute with EtOAc - Wash with water and brine Reaction->Workup Purification Purification: - Concentrate in vacuo - Purify by column chromatography Workup->Purification Product Arylated Product Purification->Product

Sources

A Comparative Guide to the Synthesis of Methyl 5-bromo-2-fluoronicotinate: Pathways, Reagents, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2) is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1][2][3] Its substituted pyridine core, featuring strategically placed bromo, fluoro, and methyl ester functionalities, serves as a versatile scaffold for constructing complex bioactive molecules.[4] The distinct reactivity of each substituent allows for sequential, site-selective modifications, such as cross-coupling reactions at the bromine site and nucleophilic substitution at the fluorine-activated carbon. This guide provides an in-depth comparison of the primary synthetic strategies for accessing this valuable intermediate, focusing on the underlying chemical principles, practical experimental considerations, and comparative performance to empower researchers in selecting the optimal pathway for their specific needs.

Pathway 1: The Halogen Exchange (Halex) Reaction: A Workhorse for Industrial Fluorination

The most common and industrially scalable approach to this compound is the halogen exchange (Halex) reaction. This pathway leverages the more readily available and cost-effective chloro-analogue, Methyl 5-bromo-2-chloronicotinate (CAS No. 78686-79-0), as the starting material. The core of this strategy is a Nucleophilic Aromatic Substitution (SNAr) reaction, where a fluoride anion displaces the chloride at the C2 position of the pyridine ring.

Causality and Strategic Choices:

The C2 position is highly activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen and the carboxylate group at C3. While the C-F bond is significantly stronger than the C-Cl bond, making fluorine a poorer leaving group, the reaction can be driven to completion by using a high concentration of a fluoride salt in a polar, aprotic solvent. These solvents effectively solvate the cation of the fluoride salt (e.g., K⁺ or Cs⁺) while leaving the fluoride anion "naked" and highly nucleophilic, thereby increasing its reactivity. The choice of fluoride salt is critical; spray-dried potassium fluoride (KF) is common due to its high surface area and reactivity, while cesium fluoride (CsF) offers even greater reactivity due to its higher solubility and the "freer" nature of the fluoride ion, albeit at a higher cost.

Experimental Workflow Diagram

cluster_start Starting Material Preparation cluster_reaction Halogen Exchange (SNAг) cluster_workup Workup & Purification cluster_product Final Product start_mat Methyl 5-bromo-2-chloronicotinate reaction Reaction Vessel (KF, Polar Aprotic Solvent, Heat) start_mat->reaction Charge Reagents quench Quenching (e.g., with water) reaction->quench Cool & Quench extraction Solvent Extraction (e.g., EtOAc, DCM) quench->extraction purify Purification (e.g., Column Chromatography) extraction->purify product This compound purify->product Isolate

Caption: Workflow for the Halex synthesis pathway.

Mechanistic Insight: The SNAr Pathway

The Halex reaction proceeds via a well-established two-step addition-elimination mechanism. The fluoride nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, the chloride ion is eliminated, restoring aromaticity and yielding the final product.

Caption: The SNAr mechanism for the Halex reaction.

Pathway 2: Direct Esterification of 5-bromo-2-fluoronicotinic acid

This pathway represents the final-step conversion of the corresponding carboxylic acid, 5-bromo-2-fluoronicotinic acid (CAS No. 29241-66-5), to its methyl ester. This approach is particularly attractive for laboratory-scale synthesis, especially if the parent acid is commercially available or can be synthesized efficiently.[5][6]

Causality and Strategic Choices:

The primary choice in this pathway is the method of esterification.

  • Fischer Esterification: This is a classic, equilibrium-driven process using an excess of methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). It is cost-effective but may require prolonged heating and efficient water removal to drive the reaction to completion.

  • Acid Chloride Formation: A more reactive, non-equilibrium approach involves converting the carboxylic acid to a highly electrophilic acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The intermediate acid chloride then reacts rapidly and irreversibly with methanol, often at room temperature, to give the ester in high yield. This method is generally faster and higher-yielding but involves more hazardous reagents.

Experimental Workflow Diagram

cluster_start Starting Material cluster_reaction Esterification cluster_workup Workup & Purification cluster_product Final Product start_mat 5-bromo-2-fluoronicotinic acid reaction Reaction Vessel (Methanol, Acid Catalyst or SOCl₂) start_mat->reaction workup Neutralization & Extraction reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product This compound purify->product

Caption: Workflow for the direct esterification pathway.

Detailed Protocol: Esterification via Acid Chloride
  • Activation: To a solution of 5-bromo-2-fluoronicotinic acid (1.0 eq) in dichloromethane (DCM, 10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Cool the mixture to 0 °C.

  • Acid Chloride Formation: Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • Esterification: Cool the mixture back to 0 °C and slowly add methanol (2.0 eq).

  • Workup: Stir the reaction for 1 hour, then quench by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.

Pathway 3: Sandmeyer-Type Synthesis from an Amino Precursor

For a more fundamental synthesis starting from basic building blocks, a Sandmeyer-type reaction is a powerful option.[7] This route typically begins with an appropriately substituted aminopyridine, which is converted into a diazonium salt. This reactive intermediate is then transformed into the target halide. Specifically, the Balz-Schiemann reaction is a well-known variant for introducing fluorine.[7]

Causality and Strategic Choices:

This multi-step pathway offers significant flexibility in molecular design but requires careful control of reaction conditions.

  • Diazotization: The formation of the diazonium salt from a primary arylamine using sodium nitrite (NaNO₂) and a strong acid is a critical step, typically performed at low temperatures (0-5 °C) to prevent decomposition of the unstable diazonium intermediate.

  • Fluorine Introduction (Balz-Schiemann): When using tetrafluoroboric acid (HBF₄), the initially formed diazonium tetrafluoroborate salt can often be isolated as a solid. Gentle thermal or photochemical decomposition of this salt releases nitrogen gas and generates an aryl cation, which is then trapped by the fluoride from the BF₄⁻ counter-ion.

  • Subsequent Steps: The resulting 5-bromo-2-fluoronicotinic acid would then be esterified as described in Pathway 2.

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[7] The mechanism involves a one-electron transfer catalyzed by copper(I), leading to the formation of an aryl radical with the loss of nitrogen gas.[7][8]

Illustrative Synthetic Sequence

A 2-Amino-5-bromonicotinic acid B Diazotization (NaNO₂, HBF₄, 0°C) A->B C Aryl Diazonium Tetrafluoroborate Salt B->C D Balz-Schiemann Reaction (Heat) C->D E 5-bromo-2-fluoronicotinic acid D->E F Esterification (MeOH, H⁺ or SOCl₂) E->F G This compound F->G

Caption: Multi-step synthesis via a Sandmeyer-type reaction.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the scale of the synthesis, cost considerations, available starting materials, and safety infrastructure.

ParameterPathway 1: Halogen ExchangePathway 2: Direct EsterificationPathway 3: Sandmeyer-Type
Starting Material Methyl 5-bromo-2-chloronicotinate5-bromo-2-fluoronicotinic acid2-Amino-5-bromonicotinic acid
Number of Steps 11 (from the acid)3+
Typical Yield High (85-95%)Very High (90-98%)Moderate (40-60% overall)
Reagent Cost Moderate (cheaper chloro-precursor but requires fluoride salt)Potentially High (depends on cost of the fluoro-acid)Low (starts from basic materials)
Safety Concerns High temperatures, anhydrous conditionsUse of strong acids or hazardous reagents like SOCl₂Highly unstable diazonium intermediates, handling of NaNO₂
Scalability Excellent; preferred industrial methodGood for lab/pilot scaleChallenging due to safety and isolation of intermediates
Key Advantage Cost-effective at scaleSimplicity and high yield for the final stepHigh flexibility from simple precursors

Conclusion and Recommendations

For large-scale industrial production , Pathway 1 (Halogen Exchange) is unequivocally the superior choice. Its reliance on a more economical chloro-precursor, combined with high yields and established process conditions, makes it the most economically viable route.

For rapid, laboratory-scale synthesis , Pathway 2 (Direct Esterification) is the most practical and efficient method, provided the starting 5-bromo-2-fluoronicotinic acid is readily available. Its simplicity and near-quantitative yields make it ideal for producing material for research and development.

For fundamental synthetic exploration or when precursors are unavailable , Pathway 3 (Sandmeyer-Type Synthesis) provides a powerful, albeit more complex, alternative. It allows for the construction of the target molecule from simpler, more fundamental building blocks, offering a high degree of synthetic flexibility. However, this route demands rigorous safety protocols and expertise in handling potentially hazardous intermediates.

Ultimately, the selection of a synthetic pathway is a strategic decision that must balance economic, logistical, and safety factors to best serve the objectives of the research or manufacturing campaign.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved January 5, 2026.
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  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
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  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 5, 2026, from [Link]

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  • ChemBK. (2024). 5-BROMO-2-FLUORONICOTINIC ACID. Retrieved January 5, 2026, from [Link]

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  • Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
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A Senior Application Scientist's Guide: Validating Synthetic Methods with Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of heterocyclic building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Methyl 5-bromo-2-fluoronicotinate is a versatile reagent whose value lies in the strategic placement of its functional groups. The presence of a bromine atom at the 5-position provides a reliable handle for palladium-catalyzed cross-coupling, while the fluorine atom at the 2-position and the methyl ester at the 3-position modulate the electronic properties of the pyridine ring and offer further sites for modification.

This guide provides an in-depth, objective comparison of key synthetic methodologies utilizing this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind experimental choices, offering a framework for protocol adaptation and troubleshooting. All data is presented to validate the described methods, ensuring trustworthiness and reproducibility.

Part 1: The Strategic Advantage of Orthogonal Reactivity

The primary utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F.[1][2] This established principle renders the C-Br bond at the 5-position significantly more susceptible to oxidative addition by a palladium(0) catalyst than the highly inert C-F bond at the 2-position. This chemoselectivity is the cornerstone of its application, allowing for precise functionalization at the 5-position while preserving the fluorine atom for subsequent synthetic manipulations or as a key pharmacophoric element.

Part 2: Comparative Analysis of Key Cross-Coupling Reactions

We will now evaluate the performance of this compound in three indispensable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for constructing biaryl structures.[3] The reaction's tolerance for a vast array of functional groups makes it a favored strategy in medicinal chemistry.[3]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex Ar-Pd(II)L₂(R) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product product_complex Product Complex start Ar-Br start->oa_complex boronic R-B(OH)₂ + Base boronic->transmetalation_complex

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Comparative Performance Data:

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9092
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O8595
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9088
4-Pyridylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10085

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water).[1]

  • Reaction: Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has transformed synthetic chemistry by enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6][7] The reaction's success is highly dependent on the choice of ligand.

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling but involves an amine as the coupling partner.[8] A key distinction is the deprotonation of the amine-palladium complex by a base to form a palladium amide intermediate, which then undergoes reductive elimination.[6] Bulky, electron-rich phosphine ligands (e.g., XPhos, JohnPhos) are often required to facilitate the reductive elimination step, which can be the rate-limiting step, especially for less nucleophilic amines.[7][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex Ar-Pd(II)L(Br) pd0->oa_complex Oxidative Addition amide_complex Palladium Amide Complex Ar-Pd(II)L(NR₂) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product product_complex Product Complex start Ar-Br start->oa_complex amine R₂NH + Base amine->amide_complex

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Comparative Performance Data:

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10094
AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-Amyl alcohol11089
BenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10091
PyrrolidinePd(OAc)₂ (2)JohnPhos (4)K₃PO₄1,4-Dioxane10096

Experimental Protocol: Buchwald-Hartwig Amination

  • Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv).[1]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add degassed anhydrous toluene. Then, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Stir the mixture at 100 °C until the starting material is consumed (monitor by LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, requiring both palladium and copper(I) catalysts.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki and Buchwald-Hartwig reactions. Concurrently, the copper cycle involves the formation of a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition oa_complex->pd0 Reductive Elimination cu_acetylide Cu(I)-C≡C-R oa_complex->cu_acetylide Transmetalation product Ar-C≡C-R oa_complex->product cu_halide Cu(I)X cu_halide->cu_acetylide Deprotonation start_aryl Ar-Br start_aryl->oa_complex start_alkyne R-C≡C-H + Base start_alkyne->cu_halide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Comparative Performance Data:

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF8090
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF6095
1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF/Et₃NRT85[10]
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHAcetonitrile7088

Experimental Protocol: Sonogashira Coupling

  • Preparation: In a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1][10]

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., a mixture of THF and Triethylamine).[10] Then, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) and monitor the reaction progress.[1][10]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Part 3: Alternatives and Strategic Considerations

While this compound offers a good balance of reactivity and stability, alternatives exist.[2]

  • Methyl 5-chloro-2-fluoronicotinate: A more cost-effective alternative, but its lower reactivity necessitates harsher reaction conditions (higher temperatures, more active catalyst systems with bulky, electron-rich ligands) and may result in lower yields compared to the bromo analog under identical conditions.[2][11]

  • Methyl 5-iodo-2-fluoronicotinate: The most reactive of the halides due to the weaker C-I bond.[2] This allows for milder reaction conditions, which can be beneficial for sensitive substrates. However, it is generally more expensive and can be less stable.

The choice between these reagents is a strategic one, balancing cost, reactivity, and the specific demands of the synthetic route. For initial discovery efforts where reactivity is paramount, the bromo or iodo derivatives are preferred. For large-scale synthesis where cost is a major driver, developing a robust process with the chloro analog may be more advantageous.[2]

Conclusion

This compound is a highly effective and versatile building block for modern organic synthesis. Its predictable chemoselectivity in palladium-catalyzed reactions allows for the reliable and high-yielding synthesis of complex pyridine derivatives through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the mechanistic principles behind these transformations and the comparative performance of alternative reagents, researchers can make informed decisions to optimize their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

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  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. eprints.soton.ac.uk.
  • A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
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  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
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  • Comparative Reactivity of 2-Bromo-6-methylisonicotinic Acid in Cross-Coupling Reactions: A Guide for Researchers. Benchchem.
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Safety Operating Guide

Navigating the Disposal of Methyl 5-bromo-2-fluoronicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical synthesis, the safe management of chemical reagents is paramount. Methyl 5-bromo-2-fluoronicotinate, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

The causality behind these stringent disposal protocols lies in the potential for halogenated compounds to form persistent and toxic byproducts if not managed correctly. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, a self-validating system of protocols, as outlined below, is essential for any laboratory handling this and similar chemical entities.

I. Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is critical.

Table 1: Chemical and Safety Data for this compound

PropertyValueSource
CAS Number 931105-37-2[1][2][3]
Molecular Formula C7H5BrFNO2[1][2][3]
Molecular Weight 234.02 g/mol [1][2]
Appearance Solid[4]
Known Hazards Causes skin irritation. May cause respiratory irritation.[5][6]

Based on its classification as a halogenated organic compound, this compound is considered a hazardous waste.[7] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[8][9][10]

II. Personal Protective Equipment (PPE): The First Line of Defense

When handling this compound for disposal, the use of appropriate PPE is non-negotiable.

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[11]

  • Body Protection : A lab coat worn over full-length clothing is essential to prevent skin contact.[11]

  • Respiratory Protection : All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11][12]

III. Segregated Waste Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Under no circumstances should this compound or its residues be mixed with general laboratory waste or disposed of down the drain.[13][14]

Experimental Protocol: Waste Collection

  • Select a Compatible Waste Container : Use a clearly labeled, sealable, and airtight container designated for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are suitable.[12][13]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Solid Waste : Collect pure solid this compound, as well as any contaminated materials such as weighing paper, spatulas, or absorbent pads, in the designated solid waste container.[4]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled container for halogenated liquid waste.[4] Do not mix with non-halogenated solvent waste.

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11][12]

IV. Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage_disposal Storage & Final Disposal A Identify Methyl 5-bromo-2-fluoronicotinate for Disposal B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Certified Chemical Fume Hood C->D E Is the waste solid or liquid? D->E F Collect in Labeled 'Halogenated Solid Waste' Container E->F Solid G Collect in Labeled 'Halogenated Liquid Waste' Container E->G Liquid H Securely Seal Container F->H G->H I Store in Designated Hazardous Waste Area H->I J Arrange for Pickup by a Licensed Hazardous Waste Disposal Company I->J K Incineration at a Permitted Facility J->K Final Step

Caption: Disposal workflow for this compound.

V. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure : For a large spill, evacuate the immediate area and restrict access.

  • Inform Supervisor : Notify your laboratory supervisor or safety officer immediately.

  • Contain the Spill : For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[13] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Carefully collect the absorbed material and place it in the designated halogenated solid waste container.

  • Decontaminate : Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

VI. Final Disposal Route

The universally accepted and safest method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste disposal company.[14] The most common and effective disposal technology for this class of compounds is high-temperature incineration.[7] This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.

It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.

By adhering to these systematic procedures, researchers can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Washington State University. (n.d.). Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Methyl 5-bromo-2-fluoronicotinate (CAS No. 931105-37-2). In the fast-paced world of drug development, where this halogenated pyridine derivative serves as a key building block, ensuring your safety is paramount to fostering innovation. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for your personal protective equipment (PPE) strategy. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is a substituted pyridine, a class of compounds widely used in pharmaceutical synthesis.[1] Its structure, featuring bromine and fluorine atoms on an aromatic ring, dictates its reactivity and toxicological profile. While a comprehensive, peer-reviewed toxicological study for this specific molecule is not widely available, data from closely related analogs and official notifications allow us to build a robust hazard assessment.

According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with a warning for causing skin irritation (H315).[2] Safety Data Sheets (SDS) for structurally similar compounds, such as 5-Bromo-2-chloronicotinic acid and 5-Bromo-2-fluoropyridine, corroborate this, consistently listing Skin Corrosion/Irritation (Category 2) , Serious Eye Damage/Eye Irritation (Category 2/2A) , and Specific target organ toxicity — single exposure (Category 3) affecting the Respiratory system as primary hazards.[3][4][5]

The causality is clear: halogenated aromatic compounds can interact with biological tissues, causing irritation upon contact.[6][7] Inhalation of dusts or aerosols can irritate the mucous membranes of the respiratory tract.[4][5] Therefore, our PPE strategy must create an impermeable barrier against these three routes of exposure: dermal, ocular, and respiratory.

Core PPE Requirements: Your First Line of Defense

All work involving this compound, regardless of scale, necessitates a baseline of PPE. This is your non-negotiable last line of defense in the laboratory.[8]

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a suitable material like cotton or a flame-resistant blend is mandatory. This protects against accidental splashes and contact with contaminated surfaces.

  • Full-Coverage Clothing and Shoes: Long pants and closed-toe shoes that cover the entire foot are required to protect exposed skin.[8]

  • Hand Protection: Chemically resistant gloves are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

Task-Specific PPE Selection: A Risk-Based Approach

The level of PPE must be escalated based on the specific procedure and the potential for exposure. The following table outlines the recommended PPE for various laboratory operations.

Task/Operation Scale Eye & Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing/Aliquotting Solid Milligrams to GramsChemical Splash GogglesNitrile or Neoprene GlovesN95 Respirator (if outside a fume hood or if dust is generated)Standard Lab Coat
Solution Preparation < 1 LiterChemical Splash GogglesNitrile or Neoprene GlovesNot required if in a certified chemical fume hoodStandard Lab Coat
Running Reactions/Transfers > 1 LiterGoggles and Face ShieldNitrile or Neoprene GlovesNot required if in a certified chemical fume hoodStandard Lab Coat
Spill Cleanup AnyGoggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesAir-Purifying Respirator (APR) with organic vapor/acid gas cartridgesChemical-resistant Apron over Lab Coat
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Plan to handle This compound check_hood Will all work occur in a certified chemical fume hood? start->check_hood check_dust Is there a risk of dust or aerosol generation? check_hood->check_dust Yes add_respirator Add N95 or APR with Organic Vapor Cartridge check_hood->add_respirator No check_splash Is there a significant splash risk? (e.g., large volume) check_dust->check_splash No check_dust->add_respirator Yes base_ppe Required Minimum: - Lab Coat - Gloves (Nitrile) - Goggles check_splash->base_ppe No add_faceshield Add Face Shield check_splash->add_faceshield Yes final_ppe Proceed with Experiment base_ppe->final_ppe add_respirator->check_dust add_faceshield->base_ppe

Caption: PPE selection workflow based on operational risk factors.

Detailed Protocols and Best Practices

Glove Selection and Use

The choice of glove material is critical. While many glove types offer protection, their efficacy varies against different chemicals. For halogenated pyridines, nitrile or neoprene gloves are recommended over latex.[1]

  • Protocol for Glove Use:

    • Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.[9]

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Double Gloving: For tasks with higher risk, such as handling neat material or managing spills, consider wearing two pairs of nitrile gloves.

    • Doffing: Use a proper removal technique to avoid skin contact with the contaminated exterior. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it.[10]

    • Disposal: Dispose of used gloves in the designated hazardous waste container.[3]

    • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[3][11]

Respiratory Protection

Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure.[1][11] Respiratory protection is a necessary supplement in certain situations.

  • When to Use a Respirator:

    • When weighing or handling the solid compound outside of a fume hood, where dust can be generated.[9]

    • During a large spill or emergency when vapor concentrations may be high.

    • If ventilation systems are not functioning correctly.

  • Selection:

    • For nuisance dust, a NIOSH-approved N95 respirator is sufficient.

    • For situations with potential vapor exposure, such as a spill, an air-purifying respirator (APR) with organic vapor/acid gas cartridges is required.[4]

    • All personnel required to wear respirators must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[4]

Operational and Disposal Plans

Safe handling extends beyond wearing PPE to include your operational procedures and waste disposal.

  • Handling: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[9] Use the smallest amount of material necessary for your experiment.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[3][4][11]

  • Spill Management: In case of a small spill, wear your full PPE, cover the spill with an inert absorbent material (like vermiculite or sand), and sweep it into a sealed, labeled container for disposal.[4] Evacuate for large spills.

  • Disposal: All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[12] Consult your institution's environmental health and safety (EHS) office for specific local, regional, and national regulations.[3][13]

By integrating these scientifically-backed PPE protocols and operational plans into your daily workflow, you build a robust and trustworthy safety culture. This allows you and your team to focus on achieving groundbreaking results with confidence.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. US Pharmacist. [Link]

  • Wiadrowska, B., & Tarkowski, S. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • University of British Columbia. (2021, October). Personal Protective Equipment. [Link]

  • Hossain, M. A., & Bipasha, M. A. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. [Link]

  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.